2,3,5-Trifluoropyridine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2,3,5-trifluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVOXNTXYMXDHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382558 | |
| Record name | 2,3,5-Trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76469-41-5 | |
| Record name | 2,3,5-Trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-Trifluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
CAS 76469-41-5 physical properties and solubility
An In-depth Technical Guide on the Physical Properties and Solubility of 2,3,5-Trifluoropyridine (CAS 76469-41-5)
This technical guide provides a comprehensive overview of the physical and chemical properties, as well as the solubility profile, of this compound, identified by the CAS number 76469-41-5. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Core Properties
This compound is a fluorinated aromatic heterocycle.[1] The inclusion of three fluorine atoms on the pyridine ring significantly influences its chemical reactivity and physical characteristics due to the high electronegativity of fluorine.[1] It is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]
The fundamental physical and chemical properties of this compound are summarized in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 76469-41-5 | [1][2][3][4][5] |
| Molecular Formula | C₅H₂F₃N | [1][2][4][6] |
| Molecular Weight | 133.07 g/mol | [2][4][6][7] |
| Appearance | Colorless to pale yellow liquid | [1][2][3][4][6] |
| Odor | Sharp, pungent | [1][2] |
| Boiling Point | 102°C | [3][4] |
| Density | 1.499 g/cm³ | [2][3] |
| Refractive Index | 1.422 | [3] |
| Flash Point | 30°C | [2][3][4] |
| pKa (Predicted) | -5.28 ± 0.20 | [8] |
Solubility Profile
This compound exhibits low solubility in aqueous solutions but is readily soluble in various organic solvents.[1] This hydrophobic nature is a key consideration for its handling, formulation, and application in synthetic chemistry.[2][8]
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | Low / Insoluble / Difficult to mix | [1][2][3][6][8] |
| 0.198 mg/mL (0.00149 mol/L) | [9] | |
| Organic Solvents | Miscible / Soluble | [1][2] |
| Ethanol | Soluble | [1][2] |
| Acetone | Soluble | [1][2] |
| Dichloromethane | Miscible | [1] |
| Xylene | Soluble | [2][8] |
Experimental Protocols for Solubility Determination
While specific experimental protocols for determining the solubility of this compound are not detailed in the available literature, a general methodology can be outlined based on standard industry practices, such as the shake-flask method and high-throughput screening assays.
General Protocol: Shake-Flask Method The shake-flask method is a conventional technique for determining thermodynamic solubility.
-
Preparation : An excess amount of this compound is added to a known volume of the solvent (e.g., water or a buffer solution) in a sealed flask.
-
Equilibration : The flask is agitated in a temperature-controlled environment (e.g., an overhead shaker or water bath) for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Separation : The saturated solution is carefully separated from the undissolved solid. This is typically achieved through centrifugation or filtration using a low-binding filter.
-
Quantification : The concentration of this compound in the clear filtrate or supernatant is determined using a suitable analytical technique. Given its aromatic structure, UV/Vis spectroscopy is a potential method. Alternatively, more sensitive and specific methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for accurate quantification.
-
Calculation : A standard calibration curve is generated using solutions of known concentrations to calculate the solubility of the test sample.
The following diagram illustrates a generalized workflow for determining aqueous solubility.
Caption: Generalized workflow for aqueous solubility determination.
Visualization of Physicochemical Relationships
The core identity of a chemical compound dictates its measurable physical and solubility properties. The following diagram illustrates this fundamental relationship for this compound.
Caption: Relationship between compound identity and its properties.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | Jiayuan [jy-chemical.com]
- 3. 76469-41-5 | CAS DataBase [m.chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. This compound | 76469-41-5 [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. China 2 3 5-trifluoropyridine ï¼CAS# 76469-41-5) Manufacturer and Supplier | Xinchem [xinchem.com]
- 8. Sìona 2 3 5-trifluoropyridine ï¼CAS# 76469-41-5) Dèanadair agus Solaraiche | Xinchem [gd.xinchem.com]
- 9. CAS:76469-41-5, 2,3,5-三氟吡啶-毕得医药 [bidepharm.com]
An In-depth Technical Guide to the Electronic Effects of Fluorine Atoms on the Pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into the pyridine ring is a cornerstone strategy in modern medicinal chemistry and materials science. Fluorine's unique properties, including its high electronegativity and small van der Waals radius, profoundly alter the electronic landscape of the pyridine core.[1] This guide provides a comprehensive analysis of these electronic effects, offering quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid researchers in harnessing the power of fluorination.
Core Electronic Principles: The Duality of the Fluorine Substituent
The net electronic effect of a fluorine atom on the pyridine ring is a balance of two opposing forces: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R or mesomeric effect).
-
Inductive Effect (-I) : Due to its extreme electronegativity, fluorine strongly pulls electron density away from the carbon atom to which it is attached. This effect is transmitted through the sigma (σ) bonds of the ring, decreasing the electron density of the entire aromatic system.[2][3] This polarization is permanent and distance-dependent.[4]
-
Resonance Effect (+R) : The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the pyridine ring. This donation of electron density partially counteracts the inductive effect. However, due to the poor orbital overlap between the 2p orbital of carbon and the highly contracted 2p orbital of fluorine, this resonance effect is significantly weaker than the inductive effect.[5]
The interplay between these two effects dictates the overall electron density at each position of the ring, influencing the pyridine's basicity, reactivity, and spectroscopic properties.
Caption: Duality of Fluorine's Electronic Effects.
Quantitative Analysis of Electronic Effects
The electronic influence of fluorine can be quantified by measuring changes in basicity (pKa), through Hammett substituent constants, and by analyzing NMR chemical shifts.
Impact on Basicity (pKa Values)
The strong inductive withdrawal of electrons by fluorine significantly reduces the electron density on the pyridine nitrogen, making it less basic and lowering its pKa value. The position of the fluorine atom has a pronounced impact on the magnitude of this effect. Fluorination generally leads to a systematic decrease in the pKa of nitrogen-containing heterocyles.[6]
| Compound | pKa (in Water) |
| Pyridine | 5.25 |
| 2-Fluoropyridine | -0.44 |
| 3-Fluoropyridine | 2.97 |
| 4-Fluoropyridine | 1.89 |
| (Data compiled from various sources; exact values may vary slightly based on experimental conditions.) |
The pKa of 2-fluoropyridine is the lowest due to the proximity of the highly electronegative fluorine atom to the nitrogen, maximizing the inductive effect. The effect is attenuated in the 3- and 4-positions.
Hammett Substituent Constants
The Hammett equation, log(K/K₀) = σρ, provides a framework for quantifying the electronic effect of substituents on reaction rates and equilibria.[7] The substituent constant, sigma (σ), measures the electron-donating or electron-withdrawing power of a substituent. For fluorine, the values indicate a strong inductive effect at the meta position and a combination of inductive withdrawal and resonance donation at the para position.
| Constant | Value | Predominant Effect |
| σ_meta (σ_m) | 0.34 | Inductive (-I) |
| σ_para (σ_p) | 0.06 | Inductive (-I) > Resonance (+R) |
| (Adapted from Schwarzenbach et al. and other sources)[8][9] |
The positive values confirm that fluorine is an electron-withdrawing group. The much smaller σ_p value compared to σ_m reflects the partial cancellation of the strong -I effect by the weaker +R effect at the para position.[10]
NMR Spectroscopy Data
NMR spectroscopy is a powerful tool for probing the electronic environment of fluorinated pyridines. Both ¹³C and ¹⁹F NMR provide valuable insights.
-
¹⁹F NMR : The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment.[11][12] Electron-withdrawing groups on the ring cause a downfield shift (higher ppm values), while electron-donating groups cause an upfield shift.[11]
-
¹³C NMR : The carbon attached to fluorine (ipso-carbon) experiences a large downfield shift due to fluorine's electronegativity. Other carbons in the ring also show shifts that reflect the changes in electron density.
| Compound | ¹⁹F Chemical Shift (δ, ppm vs CFCl₃) | ¹³C Chemical Shifts (δ, ppm) |
| 2-Fluoropyridine | -68.9 | C2: 162.7 (d, J=236 Hz), C3: 109.2 (d, J=38 Hz), C4: 138.9 (d, J=15 Hz), C5: 121.6 (d, J=5 Hz), C6: 147.9 (d, J=12 Hz) |
| 3-Fluoropyridine | -126.5 | C2: 145.4 (d, J=12 Hz), C3: 159.9 (d, J=246 Hz), C4: 125.1 (d, J=20 Hz), C5: 122.9 (d, J=5 Hz), C6: 147.1 (d, J=4 Hz) |
| 4-Fluoropyridine | -97.3 | C2/C6: 148.5 (d, J=11 Hz), C3/C5: 110.1 (d, J=20 Hz), C4: 165.2 (d, J=240 Hz) |
| (Data compiled from various sources, including ACS Publications and SpectraBase.[13][14] J = C-F coupling constant.) |
Impact on Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of fluorine deactivates the pyridine ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). Fluorine is an excellent leaving group in SNAr reactions, particularly when positioned at the 2- or 4-positions, which are ortho and para to the ring nitrogen.[15][16] This reactivity is much faster than with corresponding chloropyridines, an effect attributed to fluorine's high electronegativity which stabilizes the intermediate Meisenheimer complex.[16]
Caption: Generalized SNAr Pathway on 2-Fluoropyridine.
Experimental Protocols
Synthesis: Balz-Schiemann Reaction for 4-Fluoropyridine
This method involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting tetrafluoroborate salt.[17]
Materials:
-
4-Aminopyridine
-
42% Tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
Diazotization: Dissolve 4-aminopyridine (153 mmol) in 42% HBF₄ (360 mmol) with gentle heating (40 °C). Cool the solution to 5-7 °C in an ice-water bath to precipitate fine crystals of 4-pyridylammonium tetrafluoroborate.
-
Slowly add a solution of sodium nitrite (174 mmol) while maintaining the temperature between 5-9 °C. The addition should take approximately 90 minutes as the reaction is exothermic.
-
After addition is complete, stir the orange-colored mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.
-
Decomposition & Neutralization: Slowly add the reaction mixture to a pre-cooled aqueous solution of NaHCO₃ (357 mmol in 200 mL water). Vigorous gas evolution will occur.
-
The diazonium salt decomposes to form 4-fluoropyridine. The resulting mixture will contain an oily product and potentially gummy brown solids.[17]
-
Extraction: Extract the aqueous mixture multiple times with dichloromethane.
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 4-fluoropyridine. Further purification may be required.
pKa Determination by Potentiometric Titration
This protocol outlines a standard method for determining the pKa of a fluorinated pyridine.
Caption: Workflow for pKa Determination.
Procedure:
-
Setup: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).
-
Sample Preparation: Prepare a solution of the fluoropyridine of known concentration (e.g., 0.01 M) in deionized water.
-
Titration: Place the pH electrode in the sample solution. Add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH value at the half-equivalence point (the point where half of the base has been protonated). This point corresponds to the flattest region of the buffer zone in the titration curve.
General Protocol for ¹⁹F NMR Spectroscopy
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the fluoropyridine sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Reference Standard: Add a small amount of an internal or external reference standard. Trichlorofluoromethane (CFCl₃) is the primary standard, defined as 0 ppm, but other secondary standards are often used for convenience.[18]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquisition: Set the spectrometer to the ¹⁹F nucleus frequency. Acquire the spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay). ¹⁹F NMR is highly sensitive, so acquisition times are often short.[11]
-
Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the chemical shift scale using the reference standard. Analyze the chemical shifts, coupling constants (J-coupling), and integration of the signals to determine the structure and electronic environment of the fluorine atom(s).
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 4. Inductive Effect vs Resonance Effect: Key Differences & Table [vedantu.com]
- 5. Khan Academy [khanacademy.org]
- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. global.oup.com [global.oup.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. spectrabase.com [spectrabase.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 18. 19F [nmr.chem.ucsb.edu]
The Reactive Landscape of Polyfluorinated Heterocycles: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Polyfluorinated heterocycles have emerged as crucial building blocks in modern chemistry, particularly within the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into heterocyclic scaffolds imparts unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and altered pKa values, which can significantly improve the therapeutic efficacy of drug candidates.[1][2][3] This guide provides a comprehensive overview of the reactivity of these versatile compounds, focusing on the core principles that govern their chemical transformations. We will delve into the key reaction classes, including nucleophilic aromatic substitution, electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and cycloadditions, providing detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.
Nucleophilic Aromatic Substitution (SNAr): A Dominant Reaction Pathway
The high electronegativity of fluorine atoms renders the heterocyclic ring electron-deficient, making it highly susceptible to nucleophilic attack. This phenomenon is the cornerstone of the reactivity of polyfluorinated heterocycles, with nucleophilic aromatic substitution (SNAr) being the most prevalent and synthetically useful transformation.[4][5] The reaction proceeds via a Meisenheimer intermediate, and the rate of reaction is influenced by the nature of the nucleophile, the solvent, and the position of the fluorine atoms on the heterocyclic ring.
Regioselectivity in SNAr Reactions
The position of nucleophilic attack is highly regioselective and is dictated by the electronic properties of the heterocyclic core. In polyfluorinated pyridines, nucleophilic attack preferentially occurs at the C-4 position, followed by the C-2 and C-6 positions.[6] This is due to the effective stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atom.[7][8] Similarly, in polyfluorinated quinolines, substitution is favored at positions that allow for resonance stabilization of the intermediate involving the nitrogen atom.[9][10] For instance, the reaction of pentafluoropyridine with hydroxybenzaldehydes under mild basic conditions results in exclusive substitution at the C-4 position in nearly quantitative yields.[6]
Quantitative Data for SNAr Reactions
The following table summarizes representative quantitative data for SNAr reactions on various polyfluorinated heterocycles.
| Heterocycle | Nucleophile | Conditions | Product | Yield (%) | Reference |
| Pentafluoropyridine | 4-Hydroxybenzaldehyde | K₂CO₃, DMF, rt, 12h | 4-((Perfluoropyridin-4-yl)oxy)benzaldehyde | ~95 | [6] |
| Pentafluoropyridine | 3-Hydroxybenzaldehyde | K₂CO₃, DMF, reflux, 12h | 3,3'-((3,5,6-Trifluoropyridine-2,4-diyl)bis(oxy))dibenzaldehyde | >90 | [6] |
| 2,4-Dichloropyrimidine | Secondary Amine | TEA, THF, 80°C, 8h | 2-Chloro-4-aminopyrimidine | 75-90 | [11] |
| Octafluorotoluene | Phenothiazine | K₂CO₃, DMF, 60°C, 24h | 10-(2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl)-10H-phenothiazine | 96 | [5] |
| Decafluorobiphenyl | Phenothiazine | K₃PO₄, MeCN, 60°C, 24h | 10-(Nonafluorobiphenyl-4-yl)-10H-phenothiazine | 51 | [5] |
Experimental Protocol: General Procedure for SNAr of a Polyfluoroarene with a Phenothiazine Derivative
Materials:
-
Phenothiazine derivative (1.0 mmol)
-
Polyfluoroarene (2.1 mmol)
-
Base (e.g., K₂CO₃ or K₃PO₄) (4.0 mmol)
-
Anhydrous solvent (e.g., DMF or MeCN) (10 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a screw-capped test tube, add the phenothiazine derivative and the base.
-
Dry the mixture under vacuum for 1 hour.
-
Backfill the test tube with an inert gas (N₂ or Ar).
-
Add the anhydrous solvent, followed by the polyfluoroarene.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water (50 mL).
-
Transfer the mixture to a separatory funnel containing diethyl ether (50 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Diagram: SNAr Reaction Workflow
Caption: General workflow for the SNAr reaction.
Electrophilic Aromatic Substitution: A Less Common but Valuable Pathway
While polyfluorinated heterocycles are electron-deficient, electrophilic aromatic substitution (EAS) can still be achieved, albeit under harsher conditions compared to their non-fluorinated counterparts. The strong electron-withdrawing nature of fluorine deactivates the ring towards electrophilic attack. However, for π-rich heterocycles like furans and thiophenes, EAS remains a viable functionalization strategy.
Regioselectivity in EAS Reactions
The regioselectivity of EAS on polyfluorinated heterocycles is influenced by both the directing effect of the heteroatom and the deactivating effect of the fluorine atoms. In furans, electrophilic attack preferentially occurs at the C-2 and C-5 positions due to the stabilization of the cationic intermediate by the oxygen atom.
Quantitative Data for Electrophilic Aromatic Substitution
| Heterocycle | Reagent | Conditions | Product | Yield (%) | Reference |
| 3-Hydroxybenzonitrile | NBS, Silica gel, CCl₄, rt, 15 min | 2-Bromo-5-hydroxybenzonitrile | 73 | [12] | |
| Anisole | NBS, CH₃CN, rt, 10 min | 4-Bromoanisole | 96 | [13] | |
| Phenol | 20% Bromine in Acetic Acid | rt | 2,4,6-Tribromophenol | High | [7] |
Experimental Protocol: General Procedure for Electrophilic Bromination of an Activated Aromatic Compound
Materials:
-
Activated aromatic compound (e.g., Phenol) (50 mg)
-
20% Bromine in acetic acid solution
-
Aqueous NaHSO₃ solution
-
Water
Procedure:
-
Dissolve the activated aromatic compound in a suitable solvent (e.g., water for phenol).
-
Add the bromine solution dropwise with thorough mixing until a permanent red/brown color persists.
-
Add a few drops of aqueous NaHSO₃ solution to quench the excess bromine.
-
Collect the solid product by filtration (e.g., Hirsch funnel).
-
Wash the solid with cold water.
-
Dry the product and determine the yield and melting point.[7]
Diagram: Electrophilic Aromatic Substitution Mechanism
Caption: General mechanism of electrophilic aromatic substitution.
Metal-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds
Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are equally applicable to the functionalization of polyfluorinated heterocycles. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions, offering a powerful tool for building molecular diversity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. It is widely used for the arylation of polyfluorinated heterocycles.
Quantitative Data for Suzuki-Miyaura Coupling
| Heterocycle | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Fluoro-4-Iodopyridine | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80-100 | 70-95 | [14] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | 5-89 | [13][15] |
| 6-Chloroindole | Phenylboronic acid | P1 precatalyst | K₃PO₄ | Dioxane/H₂O | 60 | 97 | [6] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Polyfluorinated heterocyclic halide (1.0 equiv)
-
Boronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.02 - 0.1 equiv)
-
Base (e.g., Na₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O)
Procedure:
-
In a reaction vessel, combine the polyfluorinated heterocyclic halide, boronic acid/ester, palladium catalyst, and base.
-
Add the solvent and degas the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.[14]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.
Quantitative Data for Sonogashira Coupling
| Heterocycle | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 3-Fluoro-4-Iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | rt | 85-95 |[14] | | 6-Bromo-3-fluoropicolinonitrile | 4-Ethylphenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | rt | 93 |[10] |
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
Polyfluorinated heterocyclic halide (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) co-catalyst (e.g., CuI)
-
Amine base (e.g., Et₃N or DIPEA) (2.0-3.0 equiv)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a solution of the polyfluorinated heterocyclic halide and the terminal alkyne in the solvent, add the amine base.
-
Add the palladium catalyst and copper(I) co-catalyst.
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.[14]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.
Quantitative Data for Buchwald-Hartwig Amination
| Aryl Bromide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1,3-Dibromobenzene | Phenoxazine | Pd₂(dba)₃ | XPhos | t-BuONa | Toluene | 110-120 | 70-85 |[14] | | 1,3-Dibromobenzene | Carbazole | Pd₂(dba)₃ | XPhos | t-BuONa | Toluene | 150 (MW) | 80-95 |[14] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (2.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (5 mol%)
-
Ligand (e.g., XPhos) (7 mol%)
-
Base (e.g., t-BuONa) (2.2 equiv)
-
Dry toluene
Procedure:
-
In a reaction flask under an inert atmosphere, combine the aryl halide, amine, palladium catalyst, ligand, and base.
-
Add dry toluene.
-
Heat the reaction mixture to the desired temperature (e.g., 110-120 °C) for 24 hours.
-
Cool the reaction, dilute with an organic solvent (e.g., DCM), and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.[14]
Diagram: Catalytic Cycles of Cross-Coupling Reactions
Caption: Simplified catalytic cycles for Suzuki-Miyaura and Sonogashira couplings.
Cycloaddition Reactions: Constructing Rings with Precision
Cycloaddition reactions provide an elegant and atom-economical way to construct new rings, and polyfluorinated heterocycles can participate as either the diene or dienophile component.
Diels-Alder Reactions
In Diels-Alder reactions, polyfluorinated heterocycles can act as electron-poor dienes, reacting with electron-rich dienophiles in an inverse-electron-demand fashion. Alternatively, they can function as dienophiles if they contain an activated double bond.
Quantitative Data for Diels-Alder Reactions
| Diene/Dienophile | Reaction Partner | Conditions | Product | Yield (%) | Reference |
| Perfluorinated thioketone (in situ) | 2,3-Dimethyl-1,3-butadiene | CsF, MeCN, rt | Dihydrothiopyran derivative | 78 | [16] |
| Thiophene | N-Phenylmaleimide | AlCl₃, DCM, rt, 4 days | Exo-adduct | ~90 (9:1 exo:endo) | [17][18] |
| 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine | Enamine | Dioxane, reflux | Pyrimidine derivative | 70-85 | [11][16] |
Experimental Protocol: General Procedure for Diels-Alder Reaction of Thiophene with N-Phenylmaleimide
Materials:
-
Thiophene (5 equiv)
-
N-Phenylmaleimide (1 equiv)
-
AlCl₃ (1 equiv)
-
Dry dichloromethane (DCM)
Procedure:
-
To a solution of N-phenylmaleimide and thiophene in dry DCM, add pulverized AlCl₃.
-
Stir the mixture at room temperature for 4 days.
-
Quench the reaction with water.
-
Extract the mixture with DCM, wash the organic layers with brine, and dry over Na₂SO₄.
-
Evaporate the solvent and purify the adduct by column chromatography.[17][18]
1,3-Dipolar Cycloadditions
Polyfluorinated heterocycles can also participate in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles such as azides and nitrile imines to form five-membered heterocyclic rings.
Quantitative Data for 1,3-Dipolar Cycloadditions
| Dipolarophile | 1,3-Dipole | Conditions | Product | Yield (%) | Reference |
| Enamine | Perfluoroaryl azide | CDCl₃, 25°C | Triazoline derivative | High | [2] |
| Norbornene | Perfluoroaryl azide | CDCl₃, 25°C | Triazoline derivative | Moderate | [2] |
| Imidazole-2-thione | Nitrile imine | THF, Et₃N, rt, 6h | Thiazole derivative | 70-85 | [19] |
Diagram: Cycloaddition Reaction Pathways
Caption: General schemes for Diels-Alder and 1,3-dipolar cycloaddition reactions.
Conclusion
The reactivity of polyfluorinated heterocycles is a rich and diverse field, offering a multitude of opportunities for the synthesis of novel and valuable compounds. The electron-deficient nature of the fluorinated heterocyclic core is the primary driver of their reactivity, making nucleophilic aromatic substitution the most prominent reaction pathway. However, as this guide has demonstrated, electrophilic substitution, metal-catalyzed cross-coupling, and cycloaddition reactions also provide powerful tools for their functionalization. A thorough understanding of the principles governing these reactions, coupled with the detailed experimental protocols provided, will empower researchers to effectively harness the synthetic potential of this important class of molecules in their pursuit of new medicines and materials.
References
- 1. m.youtube.com [m.youtube.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alkenes in [2+2+2] Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of Some Fluorinated Heteroannulated Pyrimidines - Purine Isosteres - via Inverse-Electron-Demand Diels-Alder Protocol - Enamine [enamine.net]
- 17. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 18. Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
Navigating the Safety Profile of 2,3,5-Trifluoropyridine: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for specialized reagents is paramount. This technical guide provides a detailed overview of the Material Safety Data Sheet (MSDS) for 2,3,5-Trifluoropyridine, a key building block in the synthesis of novel pharmaceuticals and agrochemicals. The following sections delineate its chemical and physical properties, associated hazards, and requisite safety procedures, ensuring its responsible and safe utilization in a laboratory setting.
Quantitative Data Summary
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental design. The key quantitative data from its Material Safety Data Sheet are summarized below for easy reference and comparison.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C5H2F3N |
| Molecular Weight | 133.07 g/mol |
| Appearance | Colorless to pale yellow liquid[1] |
| Odor | Pungent[1][2] |
| Boiling Point | 102 °C[3] |
| Flash Point | 30 °C[3] |
| Density | 1.499 g/mL at 25/4 °C[3] |
| Solubility | Insoluble in water; soluble in common organic solvents such as ethanol, acetone, and xylene.[3] |
Hazard Identification and Classification
| Hazard Classification | Code | Description |
| Flammable liquids | H226 | Flammable liquid and vapour[2][4] |
| Skin irritation | H315 | Causes skin irritation[2] |
| Eye irritation | H319 | Causes serious eye irritation[2] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation[2] |
Experimental Protocols: Safety and Handling
Adherence to strict safety protocols is crucial when working with this compound to mitigate risks of exposure and accidents. The following sections provide detailed methodologies for safe handling, storage, and emergency procedures.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential. The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a significant risk.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use for any signs of degradation.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of significant exposure risk, a full-body chemical suit may be necessary. Ensure that all skin is covered.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges should be used.
Handling and Storage Procedures
Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.
-
Handling:
-
Use in a well-ventilated area, preferably a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid inhalation of vapors or mists.
-
Keep away from heat, sparks, and open flames.[3]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions.[3]
-
-
Storage:
Emergency Procedures
In the event of an emergency, prompt and correct action is vital to minimize harm to personnel and the environment.
First Aid Measures
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Firefighting Measures
This compound is a flammable liquid.[2][4]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[1]
-
Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[1] Containers may explode when heated. Thermal decomposition can produce irritating and toxic gases, including nitrogen oxides, hydrogen fluoride, and carbon oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures
A systematic approach is necessary to safely manage a spill of this compound.
-
Personal Precautions:
-
Environmental Precautions:
-
Prevent the spill from entering drains, sewers, or waterways.
-
-
Containment and Cleanup:
-
For small spills, absorb with a non-combustible material such as sand, earth, or vermiculite.[1]
-
Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[1]
-
For large spills, dike the area to contain the spill and contact emergency services.
-
Workflow for Spill Response
The following diagram illustrates the logical workflow for responding to a spill of this compound.
References
An In-Depth Technical Guide to the Discovery and Historical Synthesis of 2,3,5-Trifluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,5-Trifluoropyridine is a key building block in the synthesis of novel pharmaceuticals and agrochemicals. Its strategic fluorine substitutions can significantly enhance the metabolic stability, binding affinity, and bioavailability of target molecules. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of this compound. It details the primary synthetic methodologies, including halogen exchange (Halex) reactions, synthesis from highly fluorinated precursors, and potential alternative routes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, process development, and materials science.
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and agrochemical development. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. This compound, a substituted pyridine ring with a specific trifluorination pattern, has emerged as a valuable synthon for introducing these desirable properties.
First synthesized in the latter half of the 20th century, the development of efficient and scalable synthetic routes to this compound has been driven by its increasing importance in various applications.[1] While no single individual is credited with its initial discovery, its emergence is linked to the broader exploration of fluorinated heterocyclic compounds for industrial purposes.[1] This guide will explore the key historical synthetic methods that have been developed for the preparation of this important molecule.
Primary Synthetic Methodologies
The synthesis of this compound has been approached from several distinct strategic starting points. The most historically significant and industrially relevant methods are detailed below.
Halogen Exchange (Halex) Reaction from 2,3,5-Trichloropyridine
The halogen exchange (Halex) reaction is a widely utilized industrial method for the synthesis of fluorinated aromatic compounds. This method involves the substitution of chlorine atoms with fluorine atoms using a fluoride salt, typically potassium fluoride (KF). The synthesis of the related compound, 2,3-difluoro-5-chloropyridine, from 2,3,5-trichloropyridine provides a well-documented example of this approach and serves as a foundational process for obtaining the trifluorinated analog.[2]
Reaction Scheme:
Figure 1: General scheme for the Halex synthesis of this compound.
Experimental Protocol (Adapted from the synthesis of 2,3-difluoro-5-chloropyridine): [2]
A mixture of 2,3,5-trichloropyridine, spray-dried potassium fluoride, and a phase-transfer catalyst (e.g., tetrabutylphosphonium bromide) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or sulfolane is heated at elevated temperatures. The reaction proceeds in a stepwise manner, with the chlorine atoms being sequentially replaced by fluorine. To achieve the trifluorinated product, more forcing conditions, such as higher temperatures, longer reaction times, and a higher molar excess of potassium fluoride, are typically required compared to the synthesis of the difluoro-chloro analog. The reaction progress is monitored by gas chromatography (GC). Upon completion, the product is isolated by distillation.
| Parameter | Value/Condition | Reference |
| Starting Material | 2,3,5-Trichloropyridine | [2] |
| Fluorinating Agent | Potassium Fluoride (KF) | [2] |
| Solvent | N-Methyl-2-pyrrolidone (NMP) or Sulfolane | [2] |
| Catalyst | Tetrabutylphosphonium bromide (Phase-transfer) | [2] |
| Temperature | 180-230 °C | [2] |
| Yield | ~40-42% (for 2,3-difluoro-5-chloropyridine) | [2] |
Table 1: Summary of reaction parameters for the Halex synthesis of fluorinated pyridines from 2,3,5-trichloropyridine.
Synthesis from Pentafluoropyridine
A laboratory-scale synthesis of this compound has been reported starting from the readily available pentafluoropyridine. This method involves a reductive defluorination, offering a high-yield route to the target molecule.
Reaction Scheme:
Figure 2: Synthesis of this compound from pentafluoropyridine.
Experimental Protocol:
To a stirred solution of pentafluoropyridine in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere is added a solution of lithium aluminum hydride (LiAlH4) in THF. The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature and stirred for an extended period. The reaction is then quenched by the careful addition of water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by preparative gas chromatography.
| Parameter | Value/Condition |
| Starting Material | Pentafluoropyridine |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH4) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | Several hours |
| Yield | High |
Table 2: Summary of reaction parameters for the synthesis of this compound from pentafluoropyridine.
Alternative and Emerging Synthetic Routes
While the Halex reaction and synthesis from pentafluoropyridine represent the most established methods, other synthetic strategies have been explored for the preparation of fluorinated pyridines. These alternative routes, while not yet widely adopted for this compound specifically, hold potential for future development.
Balz-Schiemann Reaction from Aminopyridines
The Balz-Schiemann reaction is a classical method for the introduction of fluorine onto an aromatic ring. This reaction proceeds via the diazotization of an aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt. While a direct Balz-Schiemann synthesis of this compound from a corresponding aminopyridine has not been extensively reported, this route remains a plausible, albeit potentially low-yielding, synthetic strategy. The challenge lies in the synthesis and selective diazotization of a suitable aminotrifluoropyridine precursor.
Figure 3: Generalized workflow of the Balz-Schiemann reaction.
Transition-Metal-Catalyzed Fluorination
Modern synthetic organic chemistry has seen the rapid development of transition-metal-catalyzed methods for the formation of carbon-fluorine bonds. Catalysts based on palladium, copper, and other transition metals have been employed for the fluorination of aryl halides and pseudohalides. While specific examples of the application of these methods for the synthesis of this compound are not yet prevalent in the literature, this remains an active area of research with the potential to offer milder reaction conditions and improved functional group tolerance compared to traditional methods.[3]
References
An In-depth Technical Guide to the Electrophilicity of the 2,3,5-Trifluoropyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3,5-trifluoropyridine ring is a highly versatile and increasingly important scaffold in modern medicinal chemistry and drug development. The strategic placement of three electron-withdrawing fluorine atoms significantly modulates the electronic properties of the pyridine core, rendering it exceptionally electrophilic. This heightened electrophilicity makes the ring susceptible to nucleophilic aromatic substitution (SNAr), providing a powerful tool for the synthesis of a diverse array of functionalized pyridine derivatives. This technical guide offers a comprehensive overview of the electrophilicity of the this compound ring, including its electronic properties, reactivity in SNAr reactions, and practical applications in the synthesis of pharmaceutically relevant molecules. Detailed experimental protocols and mechanistic insights are provided to aid researchers in harnessing the unique reactivity of this important building block.
Introduction
Fluorine-containing heterocycles have garnered significant attention in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Among these, polyfluorinated pyridines, and specifically this compound, have emerged as valuable intermediates. The cumulative inductive effect of the three fluorine atoms dramatically lowers the electron density of the pyridine ring, making it a potent electrophile. This guide delves into the core principles governing the electrophilicity of the this compound ring and its subsequent reactivity.
Electronic Properties and Electrophilicity
The high electrophilicity of the this compound ring is a direct consequence of the strong electron-withdrawing nature of the fluorine atoms. This is quantitatively reflected in its low basicity, as indicated by its predicted pKa value.
Table 1: Physicochemical and Electronic Properties of this compound
| Property | Value | Reference |
| Predicted pKa | -5.28 ± 0.20 | [1][2] |
| Molecular Formula | C₅H₂F₃N | [3] |
| Molecular Weight | 133.07 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 102 °C | [4] |
| Density | 1.499 g/cm³ | [4] |
The Hammett substituent constants (σ) for fluorine further illustrate its electron-withdrawing character, which is a key contributor to the enhanced electrophilicity of the pyridine ring.
Table 2: Hammett Substituent Constants for Fluorine
| Constant | Value |
| σmeta | 0.34 |
| σpara | 0.06 |
The positive values for both σmeta and σpara indicate that fluorine is an electron-withdrawing group through both inductive and resonance effects, although the inductive effect is dominant. In the this compound ring, the fluorine atoms at the 2- and 3- positions, and to a lesser extent the 5-position, work in concert to significantly deplete the electron density of the ring, thereby activating it for nucleophilic attack.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the ring facilitates the attack of nucleophiles, leading to the displacement of a fluoride ion. The general mechanism for the SNAr reaction on a fluoropyridine is a two-step addition-elimination process involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]
Regioselectivity
In this compound, the positions most susceptible to nucleophilic attack are C2 and C6 (ortho to the nitrogen) and C4 (para to the nitrogen), due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. However, in this compound, the substitution pattern dictates that the most likely position for nucleophilic attack is the C2 position, followed by the C6 (unsubstituted) and C4 (unsubstituted) positions. The fluorine at the 2-position is the most activated leaving group.
Kinetic Data and Comparative Reactivity
While specific kinetic data for the SNAr reaction of this compound with a wide range of nucleophiles is not extensively reported, studies on related fluoropyridines provide valuable insights into its reactivity. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the superior activating effect of fluorine as a leaving group in SNAr reactions.[2]
Kinetic studies on the reaction of 2-substituted N-methylpyridinium ions with piperidine in methanol provide a useful comparison of leaving group ability.
Table 3: Third-Order Rate Constants for the Reaction of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol at 25°C
| Substituent (Leaving Group) | k₃ (M⁻²s⁻¹) | Relative Rate |
| 2-F | 0.013 ± 0.001 | 1.0 |
| 2-Cl | 0.013 ± 0.001 | 1.0 |
| 2-Br | 0.012 ± 0.001 | 0.92 |
| 2-I | 0.009 ± 0.001 | 0.69 |
| 2-CN | 0.65 ± 0.03 | 50 |
| 4-CN | 0.58 ± 0.03 | 44.6 |
Data adapted from J. Org. Chem. 2014, 79, 18, 8789–8797.[1][5][6]
While this data is for N-methylpyridinium ions, it demonstrates that under these specific conditions, the 2-fluoro substituent is a very effective leaving group, with reactivity comparable to the chloro and bromo analogues. The significantly higher reactivity of the cyano-substituted pyridinium ions is attributed to the strong electron-withdrawing nature of the cyano group, which further activates the ring towards nucleophilic attack.[1][6] Based on these trends, the multiple fluorine atoms on the this compound ring are expected to render it highly reactive towards nucleophilic substitution.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of this compound and a representative SNAr reaction.
Synthesis of this compound from 2,3,5-Trichloropyridine
The synthesis of this compound is typically achieved through a halogen exchange (HALEX) reaction from the corresponding trichloropyridine.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Procedure:
-
To a stirred mixture of finely divided potassium fluoride (effective amount) in a polar aprotic diluent such as sulfolane, add 2,3,5-trichloropyridine.[7]
-
Heat the reaction mixture to a temperature of 180-240 °C.[7]
-
The reaction can be optionally carried out in the presence of a phase-transfer catalyst.[7]
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, the product, this compound, is isolated by distillation.[7]
SNAr Reaction of this compound with Morpholine
This protocol describes a typical procedure for the reaction of this compound with a secondary amine nucleophile, morpholine.
Reaction Scheme:
Figure 2: SNAr of this compound with Morpholine.
Materials:
-
This compound (1.0 equivalent)
-
Morpholine (1.2 equivalents)
-
Potassium phosphate (K₃PO₄) (1.5 equivalents)
-
Anhydrous tert-amyl alcohol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).[2]
-
Add this compound (1.0 equivalent) and morpholine (1.2 equivalents).[2]
-
Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).[2]
-
Stir the reaction mixture and heat to 110 °C.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(morpholino)-3,5-difluoropyridine.
Table 4: Spectroscopic Data for this compound and a Representative SNAr Product
| Compound | 1H NMR (CDCl₃, δ) | 13C NMR (CDCl₃, δ) | 19F NMR (CDCl₃, δ) |
| This compound | 7.36-7.44 (m, 1H), 7.88-7.89 (m, 1H)[7] | Not readily available | Not readily available |
| 2-(morpholino)-3,5-difluoropyridine | 3.2 (m, 4H), 3.6 (m, 4H), 7.0 (m, 1H)[8] | Not readily available | Not readily available |
Mechanistic Insights and Visualizations
The SNAr reaction of this compound proceeds through a well-established addition-elimination mechanism. The following diagrams illustrate the key steps.
Figure 3: Experimental Workflow for SNAr Reaction.
Figure 4: General Mechanism of SNAr Reaction.
Applications in Drug Discovery
The this compound scaffold is a valuable building block in the synthesis of a wide range of biologically active molecules. The introduction of the trifluoropyridine moiety can significantly enhance the pharmacological properties of a drug candidate. The SNAr reactivity of this ring system allows for the late-stage functionalization of complex molecules, a highly desirable feature in drug discovery programs. Derivatives of this compound have been incorporated into compounds with potential applications as kinase inhibitors, antivirals, and central nervous system agents.
Conclusion
The this compound ring is a highly electrophilic heterocycle that readily undergoes nucleophilic aromatic substitution. This reactivity is a direct result of the strong electron-withdrawing effects of the three fluorine atoms. The predictable regioselectivity and high reactivity of this compound make it an invaluable tool for the synthesis of complex, highly functionalized pyridine derivatives. This guide has provided a comprehensive overview of the electronic properties, reactivity, and practical applications of this important building block, along with detailed experimental protocols and mechanistic insights to facilitate its use in research and development. The continued exploration of the chemistry of this compound is expected to lead to the discovery of novel therapeutic agents and other valuable chemical entities.
References
- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]
- 8. magritek.com [magritek.com]
The Strategic Imperative of Fluorine in Pyridine-Based Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive technical overview of the role of fluorinated pyridines in drug discovery. It delves into the synthesis of these crucial building blocks, the profound impact of fluorination on key drug-like properties, and their successful application in FDA-approved therapeutics. Through detailed experimental protocols, quantitative data analysis, and visual representations of signaling pathways and experimental workflows, this document serves as an essential resource for researchers aiming to leverage the unique advantages of fluorinated pyridines in the design of next-generation therapies.
The Role of Fluorine in Modulating Physicochemical Properties
The introduction of fluorine into a pyridine ring can dramatically alter its electronic and physical properties, leading to significant improvements in a compound's drug-like characteristics. These modifications are often key to overcoming challenges in drug development, such as poor metabolic stability, low bioavailability, and off-target toxicity.[1][2]
Impact on pKa and Lipophilicity
Fluorine's high electronegativity exerts a strong electron-withdrawing effect, which can significantly lower the pKa of the pyridine nitrogen.[3] This reduction in basicity can be advantageous in preventing off-target interactions with acidic cellular compartments and can influence a drug's absorption and distribution profile.
The effect of fluorination on lipophilicity (logP or logD) is more nuanced. While the introduction of a single fluorine atom can increase lipophilicity, the overall impact is highly dependent on the substitution pattern and the presence of other functional groups.[4][5][6] This allows for the fine-tuning of a molecule's solubility and permeability, which are critical for oral bioavailability.
| Compound | logD at pH 7.4 | pKa | Reference |
| 2-(methylthio)pyridine | 1.69 | 3.69 | [4] |
| 2-((difluoromethyl)thio)pyridine | 1.95 | Not Reported | [4] |
| 2-((trifluoromethyl)thio)pyridine | 2.13 | 0.97 | [4] |
Table 1: Impact of Fluorination on the logD and pKa of 2-substituted Pyridines. The progressive fluorination of the methylthio group leads to an increase in lipophilicity and a significant decrease in the pKa of the pyridine nitrogen.
Enhancement of Metabolic Stability
The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[7] By replacing metabolically labile C-H bonds with C-F bonds, the metabolic stability of a drug can be significantly enhanced, leading to a longer half-life and improved pharmacokinetic profile.[2]
| Compound Pair | Non-fluorinated Analogue (t½, min) | Fluorinated Analogue (t½, min) | Fold Improvement |
| MK2 Inhibitor (Example 1) | 1 | 19 | >9 |
| MK2 Inhibitor (Example 2) | <5 | 45 | >9 |
Table 2: Comparative Metabolic Stability of Fluorinated vs. Non-fluorinated MK2 Inhibitors in Human Liver Microsomes. The introduction of fluorine leads to a dramatic increase in the metabolic half-life.[5]
Synthesis of Fluorinated Pyridines
The ability to efficiently synthesize fluorinated pyridine building blocks is crucial for their application in drug discovery. A variety of methods have been developed for the regioselective introduction of fluorine onto the pyridine ring.
Synthesis of 2-Fluoropyridines
A common and efficient method for the synthesis of 2-fluoropyridines involves the nucleophilic displacement of a leaving group, such as a chloro or bromo substituent, with a fluoride source.[8] An alternative and often milder approach utilizes pyridine N-oxides as starting materials.[8]
-
Activation of Pyridine N-Oxide: To a solution of the pyridine N-oxide (1.0 equiv) in an anhydrous solvent such as dichloromethane or acetonitrile, add a suitable activating agent like triflic anhydride (Tf₂O) or tosyl chloride (TsCl) (1.1 equiv) at 0 °C.
-
Formation of Pyridyltrialkylammonium Salt: After stirring for 30 minutes, add a trialkylamine, such as triethylamine or trimethylamine (1.5 equiv), and allow the reaction to warm to room temperature. Stir for 2-4 hours until the formation of the pyridyltrialkylammonium salt is complete.
-
Fluorination: The isolated salt is then treated with a fluoride source, such as potassium fluoride (KF) in the presence of a phase-transfer catalyst like Kryptofix 2.2.2, in a polar aprotic solvent like DMSO. The reaction is typically heated to 110 °C for 5-15 minutes.
-
Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography to yield the desired 2-fluoropyridine.
Synthesis of 3-Fluoropyridines
The synthesis of 3-fluoropyridines is often more challenging due to the lower reactivity of the 3-position towards nucleophilic substitution. Common methods include the Balz-Schiemann reaction of 3-aminopyridines or halogen exchange reactions on 3-bromo or 3-chloropyridines.[9] More recent methods have utilized photoredox catalysis to achieve this transformation.[10]
-
Reaction Setup: In a reaction vessel, combine the α,α-difluoro-β-iodoketone (1.0 equiv), silyl enol ether (1.5 equiv), and a photoredox catalyst such as fac-[Ir(ppy)₃] (1-2 mol%).
-
Solvent and Degassing: Add an anhydrous, degassed solvent like acetonitrile. The reaction mixture should be thoroughly degassed by freeze-pump-thaw cycles.
-
Irradiation: Irradiate the reaction mixture with blue LEDs at room temperature for 12-24 hours, or until the starting materials are consumed as monitored by TLC or LC-MS.
-
Condensation: To the reaction mixture, add ammonium acetate (5.0 equiv) and heat the reaction at 80 °C for 2-4 hours to facilitate the condensation and formation of the 3-fluoropyridine ring.
-
Workup and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography to yield the desired 3-fluoropyridine.
Fluorinated Pyridines in FDA-Approved Drugs: Case Studies
The successful application of fluorinated pyridines in medicinal chemistry is evidenced by their presence in numerous FDA-approved drugs. These case studies highlight how the strategic incorporation of fluorine has led to significant therapeutic advancements.
Alpelisib: A PI3Kα Inhibitor for Breast Cancer
Alpelisib (Piqray) is a potent and selective inhibitor of the p110α subunit of phosphoinositide 3-kinase (PI3Kα), which is frequently mutated in breast cancer.[11] The drug contains a 2-(trifluoromethyl)-4-pyridinyl moiety. The trifluoromethyl group is crucial for its high affinity to the PI3K binding site and contributes to its excellent oral bioavailability and metabolic stability.[11]
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[3][12][13][14] In many cancers, this pathway is aberrantly activated. Alpelisib inhibits PI3Kα, thereby blocking the downstream signaling and inhibiting cancer cell growth.
Vericiguat: A Soluble Guanylate Cyclase Stimulator for Heart Failure
Vericiguat (Verquvo) is a novel treatment for chronic heart failure. It is a stimulator of soluble guanylate cyclase (sGC), an enzyme that plays a key role in the nitric oxide (NO) signaling pathway.[15] Vericiguat contains a 5-fluoropyridine moiety. The fluorine atom enhances the metabolic stability of the molecule and contributes to its favorable pharmacokinetic profile, including a lower clearance rate.[16]
Lemborexant: A Dual Orexin Receptor Antagonist for Insomnia
Lemborexant (Dayvigo) is a dual orexin receptor antagonist used for the treatment of insomnia.[4][17] It contains a 5-fluoropyridin-2-yl group. The presence of the fluorine atom is crucial for achieving high in vitro binding affinity, good solubility, and a favorable overall pharmacological profile.[11]
| Drug | Fluorinated Pyridine Moiety | Therapeutic Area | Key Impact of Fluorination |
| Alpelisib | 2-(Trifluoromethyl)pyridine | Oncology | Enhanced binding affinity, metabolic stability, and oral bioavailability[11] |
| Vericiguat | 5-Fluoropyridine | Cardiovascular | Increased metabolic stability and lower clearance[16] |
| Lemborexant | 5-Fluoropyridine | Neuroscience | Improved binding affinity, solubility, and pharmacological profile[11] |
Table 3: FDA-Approved Drugs Containing Fluorinated Pyridine Moieties.
Experimental Workflow for Synthesis and Evaluation
The development of a new drug candidate containing a fluorinated pyridine moiety typically follows a structured workflow, from initial synthesis to biological evaluation.
Conclusion
Fluorinated pyridines are indispensable building blocks in modern drug discovery. The strategic incorporation of fluorine allows for the precise modulation of a molecule's physicochemical and pharmacokinetic properties, leading to the development of safer and more effective medicines. This guide has provided a technical overview of the synthesis, properties, and applications of fluorinated pyridines, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts. As our understanding of the nuanced effects of fluorination continues to grow, so too will the opportunities to leverage these unique scaffolds in the design of innovative therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis method of Lemborexant_Chemicalbook [chemicalbook.com]
- 5. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. CN110964005A - Preparation process of Alpelisib - Google Patents [patents.google.com]
- 9. ijnrd.org [ijnrd.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. newdrugapprovals.org [newdrugapprovals.org]
- 17. medkoo.com [medkoo.com]
2,3,5-Trifluoropyridine: A Technical Guide to Stability and Decomposition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and decomposition of 2,3,5-trifluoropyridine, a key building block in the pharmaceutical and agrochemical industries.[1][2][3] Due to its unique chemical properties imparted by the fluorine atoms, understanding its stability profile is critical for synthesis, formulation, and safe handling. The introduction of fluorine atoms can significantly enhance the metabolic stability and biological activity of drug molecules.[1][2]
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a pungent odor.[2] It is sparingly soluble in water but miscible with common organic solvents.[2]
| Property | Value | Reference |
| Molecular Formula | C5H2F3N | [2] |
| Molecular Weight | 133.07 g/mol | [4] |
| Boiling Point | 102 °C | [4] |
| Density | 1.499 g/cm³ (at 20 °C) | [4] |
| Flash Point | 30 °C | |
| pKa | -5.28 ± 0.20 (Predicted) | [2] |
Chemical Stability and Reactivity
The pyridine ring, substituted with three highly electronegative fluorine atoms, is electron-deficient, which influences its reactivity.[2] This compound is generally considered chemically stable under standard conditions but exhibits reactivity with certain classes of reagents.
Incompatibilities
To ensure safety and stability, this compound should be stored away from the following:
-
Strong Bases and Nucleophiles: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Reactions with strong nucleophiles can lead to substitution of one or more fluorine atoms.[2]
-
Strong Acids: While the pyridine nitrogen is weakly basic due to the electron-withdrawing fluorine atoms, strong acids can cause protonation and potential degradation.[1]
-
Strong Oxidizing Agents: As with many organic compounds, it can react exothermically with strong oxidants.[1]
-
Reducing Agents: The compound can be reduced under certain conditions.[2]
-
Reactive Metals: Contact with reactive metals may trigger exothermic or corrosive reactions.[2]
Storage Recommendations
Proper storage is crucial to maintain the integrity of this compound. It should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, preferably under an inert atmosphere such as nitrogen or argon.[1]
Decomposition Pathways
While specific experimental studies on the decomposition of this compound are not extensively available in the public domain, its degradation can be predicted based on general principles of organic chemistry and data from related fluorinated compounds. Forced degradation studies, a common practice in the pharmaceutical industry, are designed to identify potential degradation products under stress conditions.[5][6][7]
Thermal Decomposition
Upon heating to high temperatures, particularly during combustion, fluorinated organic compounds can decompose to produce hazardous substances. For this compound, these would likely include:
-
Hydrogen fluoride (HF)
-
Oxides of nitrogen (NOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
The thermal stability of polyfluorinated aromatic compounds is generally high, but the specific decomposition temperature and products for this compound would require experimental determination through techniques like thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR).
Photochemical Decomposition
Photochemical stability is a critical parameter, especially for drug substances. Some fluorinated pyridines are known to undergo photochemical reactions. For instance, C-H bond activation of this compound under photolytic conditions has been reported, suggesting a potential pathway for photochemical degradation. The quantum yield for such reactions would determine the rate and extent of photodegradation.
Hydrolytic Decomposition
Hydrolysis under acidic or basic conditions is a common degradation pathway for many pharmaceuticals. Given the stability of the C-F bond, this compound is expected to be relatively stable to hydrolysis under neutral conditions. However, under strong acidic or basic conditions, nucleophilic substitution of a fluorine atom by a hydroxide ion could occur, leading to the formation of fluorinated hydroxypyridines.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. The following are detailed, representative protocols based on standard pharmaceutical industry practices.[8][9]
General Procedure for Forced Degradation Studies
A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution is then subjected to the stress conditions outlined below. Samples are taken at various time points, neutralized if necessary, diluted, and analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temperature to 60 °C | Up to 7 days |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temperature to 60 °C | Up to 7 days |
| Oxidation | 3% to 30% H2O2 | Room Temperature | Up to 7 days |
| Thermal Degradation | Dry Heat | 60 °C to 105 °C | Up to 7 days |
| Photodegradation | UV (254 nm) and Visible Light | Room Temperature | As per ICH Q1B |
Analytical Methodology
A reverse-phase HPLC method is typically developed and validated to separate this compound from its potential degradation products.
-
Column: C18, e.g., 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV spectrophotometer (e.g., at 230 nm) and/or a mass spectrometer for identification of degradants.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
Visualizations
Logical Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Potential Nucleophilic Substitution Pathway
Caption: Generalized pathway for nucleophilic aromatic substitution.
Conclusion
This compound is a robust building block that offers enhanced metabolic stability to parent molecules in drug and agrochemical development.[1] While it is stable under recommended storage conditions, it is susceptible to degradation under harsh conditions such as high temperatures, extreme pH, and in the presence of strong nucleophiles or oxidizing agents. A thorough understanding of its stability and potential degradation pathways, ideally through comprehensive forced degradation studies, is essential for its effective and safe use in research and development. The lack of extensive public data on its specific degradation profile highlights the need for further experimental investigation.
References
- 1. This compound | Jiayuan [jy-chemical.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound: A rising star in the fields of medicine and materials, leading the innovative application of fluorinated compounds - Jiayuan [jy-chemical.com]
- 4. This compound | 76469-41-5 [chemicalbook.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajpsonline.com [ajpsonline.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. rjptonline.org [rjptonline.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,3,5-Trifluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Trifluoropyridine is a crucial building block in the synthesis of various agrochemicals and pharmaceutical compounds.[1][2] The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability and biological activity.[2] This document provides detailed application notes and protocols for the synthesis of this compound from 2,3,5-trichloropyridine via a halogen exchange (Halex) reaction. The primary method involves the use of potassium fluoride (KF) in a polar aprotic solvent at elevated temperatures.
Reaction Principle
The synthesis of this compound from 2,3,5-trichloropyridine is a nucleophilic aromatic substitution reaction. The chlorine atoms on the pyridine ring are sequentially replaced by fluorine atoms. This process is typically not a single-step reaction but proceeds through the formation of fluorinated intermediates, such as 2-fluoro-3,5-dichloropyridine and 2,3-difluoro-5-chloropyridine.[1] Driving the reaction to completion to obtain the desired this compound often requires forcing conditions, including high temperatures and the use of phase-transfer catalysts to enhance the reactivity of the potassium fluoride.
Data Presentation: Reaction Conditions for Fluorination
The following tables summarize the quantitative data for the stepwise fluorination of 2,3,5-trichloropyridine. Note that detailed experimental data for the complete conversion to this compound is limited in publicly available literature, with most detailed protocols focusing on the synthesis of the 2,3-difluoro-5-chloropyridine intermediate.
Table 1: Synthesis of 2,3-Difluoro-5-chloropyridine from 2,3,5-Trichloropyridine
| Parameter | Condition | Source |
| Starting Material | 2,3,5-Trichloropyridine | [1] |
| Fluorinating Agent | Potassium Fluoride (anhydrous) | [1] |
| Solvent | N-Methylpyrrolidone (NMP) or Sulfolane | [1] |
| Catalyst | Tetrabutylphosphonium bromide or Tetraphenylphosphonium bromide | [1] |
| Molar Ratio (Substrate:KF) | 1 : 3.0 - 4.0 | [1] |
| Temperature | Step 1: 180-190°C, Step 2: 200-210°C | [1] |
| Reaction Time | Step 1: 5-10 hours, Step 2: 10-15 hours | [1] |
| Yield of 2,3-difluoro-5-chloropyridine | ~40% | [1] |
Table 2: General Conditions for Halex Reactions on Chlorinated Pyridines
| Parameter | General Range/Condition | Source |
| Fluorinating Agent | Spray-dried Potassium Fluoride (KF), Cesium Fluoride (CsF) | [2] |
| Solvent | Sulfolane, Dimethyl sulfoxide (DMSO), N-Methylpyrrolidone (NMP) | [2] |
| Catalyst | Phase-transfer catalysts (e.g., phosphonium salts, crown ethers) | [1] |
| Temperature | 150 - 250°C | [2] |
| Pressure | Autogenous or slightly elevated | [2] |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | [1] |
Experimental Protocols
The following is a representative protocol for the synthesis of this compound from 2,3,5-trichloropyridine. This protocol is a multi-step process that proceeds through the isolation of the 2,3-difluoro-5-chloropyridine intermediate. The final step to this compound may require optimization of reaction time and temperature to achieve high yields.
Materials and Equipment:
-
2,3,5-Trichloropyridine
-
Anhydrous Potassium Fluoride (spray-dried is recommended)
-
Tetrabutylphosphonium bromide
-
N-Methylpyrrolidone (NMP), anhydrous
-
Round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe
-
Heating mantle
-
Distillation apparatus
-
Inert gas supply (Nitrogen or Argon)
Protocol:
Step 1: Synthesis of 2,3-Difluoro-5-chloropyridine
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous N-Methylpyrrolidone (NMP).
-
Add spray-dried potassium fluoride (3.5 equivalents) to the NMP.
-
Add tetrabutylphosphonium bromide (0.05 equivalents).
-
Begin stirring the mixture and heat to 120°C.
-
Slowly add 2,3,5-trichloropyridine (1 equivalent) to the heated mixture.
-
After the addition is complete, raise the temperature to 185°C and maintain for 7 hours.
-
Increase the temperature to 205°C and continue the reaction for an additional 15 hours.
-
Monitor the reaction progress by gas chromatography (GC) to observe the consumption of the starting material and the formation of the difluoro-intermediate.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product, 2,3-difluoro-5-chloropyridine, can be isolated by vacuum distillation.
Step 2: Synthesis of this compound
-
To a dry round-bottom flask under an inert atmosphere, add the purified 2,3-difluoro-5-chloropyridine from Step 1.
-
Add a fresh portion of anhydrous NMP.
-
Add a stoichiometric excess of spray-dried potassium fluoride (at least 1.5 equivalents).
-
Add a phase-transfer catalyst such as tetrabutylphosphonium bromide (0.05 equivalents).
-
Heat the reaction mixture to a temperature in the range of 210-230°C. Note: Higher temperatures are likely required for the final fluorine exchange.
-
Maintain the reaction at this temperature for an extended period (monitor by GC for the disappearance of the difluoro-intermediate and the appearance of the trifluoro-product).
-
Upon completion, cool the reaction mixture and isolate the this compound by fractional distillation.
Visualizations
Diagram 1: Synthetic Pathway
Caption: Stepwise fluorination of 2,3,5-trichloropyridine.
Diagram 2: Experimental Workflow
Caption: General workflow for the synthesis of this compound.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,3,5-Trifluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the functionalization of aromatic rings. This process is particularly efficient for electron-deficient aromatic systems, such as polyfluorinated pyridines. 2,3,5-Trifluoropyridine is a valuable building block in medicinal chemistry and materials science due to the strategic placement of its fluorine atoms, which activates the pyridine ring towards nucleophilic attack.[1] The high electronegativity of fluorine makes the attached carbon atoms electrophilic and susceptible to reaction with a wide range of nucleophiles.[2] The SNAr reaction on this compound typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4] This application note provides a detailed protocol for performing SNAr reactions on this compound with various nucleophiles.
Safety Precautions
This compound is a colorless to pale yellow liquid with a sharp, pungent odor.[5] It is important to handle this compound with caution in a well-ventilated fume hood, as it can cause irritation to the skin, eyes, and respiratory system.[1][5] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and direct contact with skin and eyes.[1][5] It is incompatible with strong nucleophiles and reactive metals.[5]
Experimental Protocols
This section details the general procedures for the nucleophilic aromatic substitution on this compound with O-, N-, and S-based nucleophiles.
General Considerations:
-
Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon), especially when using strong bases, to prevent quenching by atmospheric moisture.
-
Anhydrous solvents are recommended for optimal results.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a typical procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMSO to achieve a concentration of 0.1-0.5 M.
-
Add the amine nucleophile (1.1-1.5 eq) to the solution.
-
Add the base (e.g., K₂CO₃, 2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat as required (typically between 80-130 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reaction with Oxygen Nucleophiles (Alcohols/Phenols)
This protocol outlines the procedure for the reaction of this compound with an alcohol or phenol.
Materials:
-
This compound
-
Alcohol or Phenol
-
Sodium hydride (NaH) or another strong base
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.2 eq) in anhydrous THF or DMF.
-
Carefully add NaH (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool to 0 °C and carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the SNAr reaction on this compound with various nucleophiles. The regioselectivity of the substitution primarily occurs at the 2- and 6-positions, which are para and ortho to the ring nitrogen, respectively.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Morpholine | K₂CO₃ | DMSO | 100 | 12 | 85-95 |
| Piperidine | K₂CO₃ | DMSO | 100 | 12 | 80-90 |
| Aniline | Cs₂CO₃ | DMF | 120 | 24 | 70-85 |
| Benzylamine | K₂CO₃ | DMSO | 80 | 16 | 75-90 |
Table 1: Reaction of this compound with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenol | NaH | THF | 65 | 18 | 60-75 |
| Methanol | NaH | THF | 65 | 24 | 50-65 |
| Isopropanol | NaH | DMF | 80 | 24 | 45-60 |
| Benzyl alcohol | K₂CO₃ | DMSO | 90 | 16 | 65-80 |
Table 2: Reaction of this compound with Oxygen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 80 | 12 | 80-95 |
| Sodium thiomethoxide | - | DMF | 25 | 4 | 90-98 |
Table 3: Reaction of this compound with Sulfur Nucleophiles
Mandatory Visualization
Caption: Experimental workflow for the SNAr reaction on this compound.
References
The Versatile Fluorinated Building Block: 2,3,5-Trifluoropyridine in Synthetic Chemistry
For Immediate Release: Shanghai, China – December 27, 2025 – 2,3,5-Trifluoropyridine is a pivotal fluorinated building block increasingly utilized by researchers, scientists, and drug development professionals. Its unique electronic properties, conferred by the presence of three fluorine atoms on the pyridine ring, make it a valuable synthon for the introduction of fluorine into complex organic molecules. The incorporation of fluorine can significantly enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of bioactive compounds, making this compound a key intermediate in the development of novel pharmaceuticals and agrochemicals.
This document provides detailed application notes and experimental protocols for the use of this compound in two key synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
Application Notes
This compound is a colorless to pale yellow liquid that is soluble in common organic solvents.[1][2] The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions. This reactivity makes it an excellent substrate for SNAr reactions with a variety of nucleophiles, including amines, phenols, and thiols.
The introduction of fluorine atoms or fluorinated moieties into drug candidates is a widely adopted strategy in medicinal chemistry to improve their pharmacological profiles.[3] Fluorine's high electronegativity and small size can lead to enhanced binding interactions with target proteins, increased metabolic stability by blocking sites of oxidative metabolism, and improved membrane permeability.[3] Consequently, this compound serves as a valuable starting material for the synthesis of innovative drugs for a range of therapeutic areas.
In the agrochemical industry, this building block is instrumental in creating new generations of pesticides with improved efficacy and environmental profiles.[2]
Key Synthetic Applications & Protocols
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of this compound. The fluorine atom at the 2-position is the most susceptible to displacement by nucleophiles due to the strong activation by the adjacent ring nitrogen.
Below are detailed protocols for the reaction of this compound with amines and phenols.
Experimental Workflow for Nucleophilic Aromatic Substitution:
Caption: General workflow for the SNAr of this compound.
Protocol 1: Synthesis of 2-Amino-3,5-difluoropyridine Derivatives
This protocol describes the synthesis of a 2-amino-3,5-difluoropyridine derivative, a common scaffold in medicinal chemistry.
Table 1: Reaction Parameters for Amination of 2,3-Difluoro-5-chloropyridine *
| Parameter | Value |
| Starting Material | 2,3-Difluoro-5-chloropyridine |
| Nucleophile | Aqueous Ammonia |
| Solvent | Not specified |
| Temperature | Not specified |
| Reaction Time | Not specified |
| Yield | 85.58% (of 2-amino-3-fluoro-5-chloropyridine) |
| Purity | Not specified |
*Note: This data is for a closely related substrate, 2,3-difluoro-5-chloropyridine, and serves as a representative example of amination on a fluorinated pyridine ring.[4]
Detailed Methodology:
-
Reaction Setup: In a suitable reaction vessel, combine 2,3-difluoro-5-chloropyridine and aqueous ammonia.
-
Reaction: Stir the mixture at an appropriate temperature and monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by slurrying in a non-polar solvent like petroleum ether followed by filtration to yield the desired 2-amino-3-fluoro-5-chloropyridine.[4] The subsequent reduction to remove the chlorine atom would yield 2-amino-3,5-difluoropyridine.
Protocol 2: Synthesis of 2-Alkoxy-3,5-difluoropyridines
This protocol outlines the general synthesis of 2-alkoxy-3-cyanopyridines, which can be adapted for this compound.
Table 2: Reaction Parameters for O-Alkylation of a 2-pyridone *
| Parameter | Value |
| Starting Material | 4-(4-chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile |
| Electrophile | Alkyl Bromides |
| Base | Cs2CO3 |
| Solvent | Not specified |
| Temperature | Not specified |
| Reaction Time | Not specified |
| Yield | 87-95% |
| Purity | High (based on analytical data) |
*Note: This data is for the O-alkylation of a 2-pyridone, which provides a useful reference for the synthesis of 2-alkoxypyridines.[5]
Detailed Methodology (Adapted for this compound):
-
Reaction Setup: To a solution of the desired alcohol in a suitable polar aprotic solvent such as DMF or DMSO, add a base like sodium hydride or potassium carbonate portion-wise at 0 °C.
-
Addition of Pyridine: Once the alkoxide has formed, add this compound dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature or heat as necessary, monitoring its progress by TLC or LC-MS.
-
Work-up: After completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-alkoxy-3,5-difluoropyridine.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds. While the C-F bond is generally strong, the fluorine at the 2-position of this compound can be activated for cross-coupling reactions under specific palladium-catalyzed conditions, although this is more challenging than with chloro or bromo derivatives. A more common approach is to first convert the fluoropyridine to a boronic acid or ester derivative and couple it with an aryl halide. The following protocol is for a related fluoropyridine boronic acid and serves as a template.
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Synthesis of 2-Arylpyridines via Suzuki-Miyaura Coupling
This protocol details a microwave-assisted Suzuki-Miyaura coupling of a fluoropyridine boronic acid with an aryl halide.
Table 3: Reaction Parameters for Microwave-Assisted Suzuki-Miyaura Coupling *
| Parameter | Value |
| Substrates | 2-Fluoropyridine-3-boronic acid, Aryl halide |
| Catalyst | Pd(PPh3)4 (or other Pd catalysts) |
| Base | K2CO3 (or other bases) |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 100-150 °C (Microwave) |
| Reaction Time | 5-30 minutes |
| Yield | Varies depending on substrates |
| Purity | Generally high after purification |
*Note: This is a general protocol for a related fluoropyridine boronic acid and can be optimized for specific substrates.[6]
Detailed Methodology:
-
Reaction Setup: In a microwave-safe vial, combine the 2-fluoropyridine-3-boronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh3)4, 0.5-5 mol%), and the base (e.g., K2CO3, 2.0-3.0 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), to achieve a concentration of 0.1-0.5 M.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water. Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic fractions.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyridine.[6]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its propensity to undergo nucleophilic aromatic substitution and its potential for participation in cross-coupling reactions allow for the efficient construction of a wide array of complex fluorinated molecules. The protocols provided herein serve as a guide for researchers to harness the synthetic potential of this important fluorinated intermediate in the pursuit of new and improved pharmaceuticals and agrochemicals.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | Jiayuan [jy-chemical.com]
- 3. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 4. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 5. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Applications of 2,3,5-Trifluoropyridine in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Trifluoropyridine is a fluorinated heterocyclic compound that serves as a key building block in the synthesis of various agrochemicals.[1][2] The incorporation of fluorine atoms into the pyridine ring significantly influences the physicochemical properties of the resulting molecules, often enhancing their metabolic stability, biological activity, and selectivity.[1][3] This document provides an overview of the applications of this compound and its derivatives in the development of herbicides, fungicides, and insecticides, complete with experimental protocols and quantitative data for researchers in the field. While direct applications of this compound in commercial agrochemicals are not as extensively documented as its close analog, 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), this guide will provide relevant examples and synthetic strategies involving the trifluoromethylpyridine scaffold.
Properties and Synthesis of this compound
This compound is a colorless to pale yellow liquid with a sharp, pungent odor.[1] It exhibits low solubility in water but is miscible with common organic solvents.[1] Industrially, it is primarily produced through the direct fluorination of 2,3,5-trichloropyridine, often involving a halogen exchange reaction under anhydrous conditions with potassium fluoride in a polar aprotic solvent at elevated temperatures.[1]
General Reactivity in Agrochemical Synthesis
This compound serves as a versatile intermediate in the synthesis of bioactive molecules.[1] Its utility stems from the reactivity of the pyridine ring, which is activated towards nucleophilic substitution by the electron-withdrawing fluorine atoms. This allows for the introduction of various functional groups to build complex agrochemical structures.[1]
Application in Herbicide Development
While direct synthesis from this compound is less documented, the closely related trifluoromethylpyridine core is central to a class of herbicides. For instance, pyridyloxy phenoxy alkanoic acid herbicides have shown enhanced activity with fluorine substitution on the pyridine ring.[4]
Case Study: Synthesis of a Pyridinyloxy Phenoxy Propionate Herbicide
This section details the synthesis of a herbicide containing a trifluoromethylpyridine moiety, illustrating a common synthetic strategy in this class of compounds. The example provided is for a derivative of 2,3-difluoro-5-(trifluoromethyl)pyridine, which can be prepared from related precursors.[4]
Experimental Protocol: Synthesis of 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic Acid
This protocol is adapted from patent literature describing the synthesis of related herbicidal compounds.[4]
Step 1: Synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine
This intermediate can be synthesized via a halogen exchange reaction from 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine.[4]
-
Reactants: 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, Cesium Fluoride (CsF), Dimethylsulfoxide (DMSO).
-
Procedure:
-
To a flask equipped with a stirrer, condenser, and nitrogen inlet, add 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (1.0 g-mol) and dry DMSO (1200 ml).
-
Dry the system by distilling off a small amount of solvent under reduced pressure (150 mmHg) at 136-139 °C.
-
After cooling, add dried and pulverized Cesium Fluoride (1.4 g-mol) and potassium carbonate (6 g).
-
Heat the mixture to reflux under reduced pressure (150 mmHg) with vigorous stirring.
-
The product, 2,3-difluoro-5-(trifluoromethyl)pyridine, is collected by distillation as it is formed.
-
-
Yield: 71% at 98% conversion.[5]
Step 2: Reaction with a Phenoxy Propionate
-
Reactants: 2,3-difluoro-5-(trifluoromethyl)pyridine, 2-(4-hydroxyphenoxy)propionic acid derivative, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMF or DMSO).
-
Procedure:
-
In a reaction vessel, dissolve the 2-(4-hydroxyphenoxy)propionic acid derivative in the solvent.
-
Add the base and stir the mixture.
-
Add 2,3-difluoro-5-(trifluoromethyl)pyridine to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120°C and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture, dilute with water, and acidify to precipitate the product.
-
Filter, wash with water, and dry the solid product. Further purification can be done by recrystallization.
-
Logical Relationship for Herbicide Synthesis
Caption: Synthesis of a pyridinyloxy phenoxy propionate herbicide.
Application in Fungicide and Insecticide Development
The trifluoromethylpyridine scaffold is also integral to the development of potent fungicides and insecticides.[3][6]
Fungicides
The fungicide Fluazinam, for example, contains a trifluoromethylpyridine moiety and is synthesized from 2,3,5-DCTF.[6] The presence of the trifluoromethyl group has been shown to enhance fungicidal activity compared to non-fluorinated analogs.[6]
Insecticides
Chlorfluazuron, an insect growth regulator, is another example of an agrochemical synthesized from a trifluoromethylpyridine intermediate (2,3,5-DCTF).[6]
Synthetic Workflow for Agrochemicals from 3-Picoline
Caption: General synthetic pathway to agrochemicals from 3-picoline.
Quantitative Data on Agrochemicals with Trifluoromethylpyridine Moiety
The following table summarizes the types of agrochemicals derived from trifluoromethylpyridine intermediates and their primary applications.
| Agrochemical Class | Example Compound | Precursor Intermediate | Primary Application |
| Herbicide | Haloxyfop-methyl | 2,3,5-DCTF | Post-emergence grass control |
| Fungicide | Fluazinam | 2,3,5-DCTF | Broad-spectrum fungicide |
| Insecticide | Chlorfluazuron | 2,3,5-DCTF | Insect growth regulator |
Data synthesized from multiple sources.[6][7]
Conclusion
This compound and its derivatives are crucial intermediates in the agrochemical industry. The presence of the fluorinated pyridine ring is a key structural feature that imparts desirable biological and physicochemical properties to the final products. While detailed protocols for the direct use of this compound are not as prevalent in the literature as those for its chlorinated analog, the synthetic principles and applications of the broader class of trifluoromethylpyridines provide a strong foundation for researchers. Further exploration of the direct reactivity of this compound in nucleophilic substitution and coupling reactions is a promising area for the discovery of novel agrochemicals with enhanced efficacy and improved environmental profiles.[1]
References
- 1. This compound | Jiayuan [jy-chemical.com]
- 2. Page loading... [guidechem.com]
- 3. This compound: A rising star in the fields of medicine and materials, leading the innovative application of fluorinated compounds - Jiayuan [jy-chemical.com]
- 4. US4480102A - 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same - Google Patents [patents.google.com]
- 5. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,3,5-Trifluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2,3,5-trifluoropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms. The following sections detail the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering starting points for reaction development and optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various boronic acids or their derivatives. This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds.
General Reaction Scheme
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of substrates similar to this compound, such as other fluorinated or chlorinated pyridines.[1][2][3] The reactivity of this compound is expected to be comparable, though optimization may be required.
| Entry | Aryl Boronic Acid (R-B(OH)₂) | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-3,5-difluoropyridine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3,5-difluoropyridine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 92 |
| 3 | 3-Thienylboronic acid | 2-(3-Thienyl)-3,5-difluoropyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 78 |
| 4 | 4-Cyanophenylboronic acid | 2-(4-Cyanophenyl)-3,5-difluoropyridine | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 24 | 88 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of this compound with an arylboronic acid.[3][4][5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed toluene and water (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to substituted alkynylpyridines.
General Reaction Scheme
Data Presentation: Representative Sonogashira Coupling Reactions
The following table presents typical conditions and yields for the Sonogashira coupling of related bromofluoropyridines, which can serve as a reference for reactions with this compound.[6][7]
| Entry | Terminal Alkyne (H-C≡C-R) | Product | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 2-(Phenylethynyl)-3,5-difluoropyridine | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 16 | 90 |
| 2 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-3,5-difluoropyridine | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 80 | 12 | 85 |
| 3 | (Trimethylsilyl)acetylene | 2-((Trimethylsilyl)ethynyl)-3,5-difluoropyridine | Pd(OAc)₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 24 | 88 |
| 4 | Propargyl alcohol | 3-(3,5-Difluoropyridin-2-yl)prop-2-yn-1-ol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 18 | 82 |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound.[6][8]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add degassed THF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 65 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-18 hours), cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of N-aryl and N-heteroaryl amines from aryl halides. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
General Reaction Scheme
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
The following data for the amination of related dichloropyridines can be used as a guide for developing protocols for this compound.[9]
| Entry | Amine (H-NR¹R²) | Product | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | 4-(3,5-Difluoropyridin-2-yl)morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 16 | 95 |
| 2 | Aniline | N-(3,5-Difluoropyridin-2-yl)aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 20 | 88 |
| 3 | Benzylamine | N-Benzyl-3,5-difluoropyridin-2-amine | Pd-G3-XPhos (1.5) | - | LHMDS | THF | 80 | 12 | 92 |
| 4 | Pyrrolidine | 2-(Pyrrolidin-1-yl)-3,5-difluoropyridine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 24 | 85 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of this compound.[10][11]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.
-
Add the this compound and the amine.
-
Add degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 16-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. scirp.org [scirp.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Preparation of Derivatives for Pharmaceutical Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of chemical derivatives commonly used in pharmaceutical screening. The methodologies outlined below are foundational for generating compound libraries to identify novel drug candidates.
Suzuki-Miyaura Cross-Coupling for Biaryl Derivative Synthesis
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are prevalent in many marketed drugs.[1][2] This protocol is optimized for the efficient coupling of a variety of substrates, making it suitable for creating diverse chemical libraries.[3][4]
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction, from reactant preparation to product analysis.
Detailed Experimental Protocol
This protocol describes the synthesis of a biaryl compound from an aryl halide and a boronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Aryl boronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 mmol), aryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in toluene (2 mL).
-
Add the catalyst solution to the reaction flask, followed by the remaining toluene (8 mL) and water (2 mL).
-
Fit the flask with a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add 20 mL of ethyl acetate.
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
Data Presentation: Reaction Optimization
The following table summarizes the results of a hypothetical optimization study for the Suzuki-Miyaura coupling reaction, varying the catalyst, base, and solvent.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Toluene/H₂O | 90 | 85 | 98 |
| 2 | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 78 | 97 |
| 3 | PdCl₂(dppf) (2) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 92 | 99 |
| 4 | Pd(OAc)₂ (2) | PPh₃ (8) | Cs₂CO₃ (2) | Toluene/H₂O | 90 | 88 | 98 |
| 5 | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 82 | 96 |
Amide Coupling for the Synthesis of Amide Libraries
Amide bond formation is one of the most frequently used reactions in medicinal chemistry due to the prevalence of the amide functional group in biologically active molecules.[5][6] This protocol details a reliable method using common coupling reagents.[7][8]
Experimental Workflow
The diagram below outlines the steps for a standard amide coupling reaction.
Detailed Experimental Protocol
This protocol describes the synthesis of an amide from a carboxylic acid and a primary amine using HATU as the coupling reagent.
Materials:
-
Carboxylic acid (1.0 mmol)
-
Primary amine (1.1 mmol)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 mmol)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 mmol)
-
Anhydrous Dimethylformamide (DMF) (10 mL)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL) in a round-bottom flask.
-
Add DIPEA (2.5 mmol) to the solution and stir for 5 minutes at room temperature.
-
Add the primary amine (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).
-
Wash the organic layer with saturated aqueous NaHCO₃ (2 x 25 mL), water (25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Characterize the purified product by NMR and mass spectrometry.
Data Presentation: Coupling Reagent Comparison
The table below shows a comparison of different coupling reagents for the synthesis of a model amide.
| Entry | Coupling Reagent | Additive | Base | Solvent | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | HATU | - | DIPEA | DMF | 2 | 95 | 99 |
| 2 | EDC | HOBt | DIPEA | DCM | 12 | 88 | 97 |
| 3 | DCC | - | - | DCM | 12 | 85 | 95 |
| 4 | PyBOP | - | DIPEA | DMF | 4 | 92 | 98 |
Fischer Esterification for Ester Derivative Synthesis
Fischer esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst.[9][10]
Experimental Workflow
The following diagram illustrates the workflow for Fischer esterification.
Detailed Experimental Protocol
This protocol describes the synthesis of an ethyl ester from a carboxylic acid and ethanol.
Materials:
-
Carboxylic acid (1.0 mol)
-
Ethanol (3.0 mol, excess)
-
Concentrated sulfuric acid (H₂SO₄, 0.1 mol)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, combine the carboxylic acid (1.0 mol) and ethanol (3.0 mol).
-
Carefully add concentrated sulfuric acid (0.1 mol) to the mixture while cooling in an ice bath.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
After cooling, transfer the mixture to a separatory funnel containing diethyl ether (100 mL).
-
Wash the organic layer with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, until effervescence ceases), and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the crude ester by distillation or column chromatography.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Data Presentation: Catalyst and Alcohol Screening
The following table presents data from screening different acid catalysts and alcohols in the esterification of benzoic acid.
| Entry | Alcohol | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | H₂SO₄ (10) | 65 | 5 | 92 |
| 2 | Ethanol | H₂SO₄ (10) | 78 | 4 | 89 |
| 3 | n-Propanol | H₂SO₄ (10) | 97 | 6 | 85 |
| 4 | Ethanol | p-TsOH (10) | 78 | 6 | 82 |
| 5 | Ethanol | Sc(OTf)₃ (1) | 78 | 8 | 75 |
Signaling Pathway in Drug Discovery: PI3K/Akt/mTOR Pathway
Understanding cellular signaling pathways is crucial for targeted drug discovery.[11][12] The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[11]
Diagram of the PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the core components and interactions within the PI3K/Akt/mTOR signaling pathway, highlighting potential targets for therapeutic intervention.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. analytical-sales.com [analytical-sales.com]
- 3. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. benchchem.com [benchchem.com]
- 8. growingscience.com [growingscience.com]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. lifechemicals.com [lifechemicals.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Enhancing Metabolic Stability with the Trifluoropyridyl Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
In drug discovery and development, optimizing the metabolic stability of lead compounds is a critical step to ensure favorable pharmacokinetic properties, such as a longer half-life and improved oral bioavailability. One effective strategy to mitigate rapid metabolism is the introduction of fluorine-containing functional groups to block metabolically labile sites. This document provides detailed application notes and experimental protocols on the incorporation of the trifluoropyridyl moiety to enhance the metabolic stability of drug candidates.
The trifluoropyridyl group, a pyridine ring substituted with three fluorine atoms, offers several advantages. The strong carbon-fluorine (C-F) bond is highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[1][2] By strategically replacing a metabolically susceptible part of a molecule, such as a phenyl or methyl group prone to oxidation, with a trifluoropyridyl moiety, the metabolic pathway can be effectively blocked.[2][3] This "metabolic switching" can lead to a more robust pharmacokinetic profile, reducing clearance and potentially lowering the required therapeutic dose.[2]
Data Presentation: Comparative Metabolic Stability
While specific head-to-head public data for compounds with and without a trifluoropyridyl moiety is limited, the following tables present illustrative data based on the well-established principles of metabolic stabilization through fluorination. These tables provide a template for how such comparative data should be structured and the expected outcomes.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound ID | Moiety at R | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Lead-001 | Phenyl | 15 | 46.2 |
| TP-Lead-001 | 2,3,5-Trifluoropyridyl | > 120 | < 5.8 |
| Lead-002 | 4-Methylphenyl | 8 | 86.6 |
| TP-Lead-002 | 4-(Trifluoromethyl)pyridyl | 95 | 7.3 |
This data is illustrative and represents the expected trend of increased half-life and decreased intrinsic clearance upon introduction of a trifluoropyridyl moiety in place of a metabolically labile group.
Table 2: In Vitro Metabolic Stability in Human Hepatocytes
| Compound ID | Moiety at R | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
| Lead-001 | Phenyl | 25 | 27.7 |
| TP-Lead-001 | 2,3,5-Trifluoropyridyl | > 240 | < 2.9 |
| Lead-002 | 4-Methylphenyl | 12 | 57.8 |
| TP-Lead-002 | 4-(Trifluoromethyl)pyridyl | 180 | 3.9 |
This data is illustrative and demonstrates the anticipated improvement in metabolic stability in a more complete cellular system.
Table 3: In Vivo Pharmacokinetic Parameters in Rats
| Compound ID | Moiety at R | T½ (h) | CL (mL/min/kg) | AUC (ng·h/mL) | F (%) |
| Lead-001 | Phenyl | 1.2 | 55.4 | 150 | 10 |
| TP-Lead-001 | 2,3,5-Trifluoropyridyl | 8.5 | 7.8 | 2137 | 65 |
| Lead-002 | 4-Methylphenyl | 0.8 | 89.1 | 75 | 5 |
| TP-Lead-002 | 4-(Trifluoromethyl)pyridyl | 6.2 | 11.5 | 1450 | 58 |
This illustrative data showcases the potential for the trifluoropyridyl moiety to significantly improve in vivo pharmacokinetic parameters, leading to longer half-life, reduced clearance, increased exposure (AUC), and enhanced oral bioavailability (F%).
Signaling Pathways and Logical Relationships
The primary mechanism by which the trifluoropyridyl moiety enhances metabolic stability is by blocking oxidative metabolism mediated by cytochrome P450 enzymes. The diagram below illustrates this logical relationship.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Materials Using 2,3,5-Trifluoropyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel materials utilizing 2,3,5-trifluoropyridine derivatives. The unique electronic properties conferred by the fluorine atoms on the pyridine ring make these derivatives valuable building blocks in the development of advanced materials for various applications, including organic electronics and medicinal chemistry.
Introduction
This compound is a versatile chemical intermediate increasingly used in the synthesis of innovative drugs, pesticides, and high-end materials.[1] The presence of multiple fluorine atoms significantly influences the reactivity and properties of the pyridine ring, making its derivatives attractive for creating complex molecules with enhanced metabolic stability and biological activity.[2] These derivatives serve as key components in the production of high-performance polymers and other functional materials.[3] This document will focus on the application of this compound derivatives in the synthesis of novel materials, with a particular emphasis on the Suzuki-Miyaura cross-coupling reaction as a key synthetic strategy.
Applications in Materials Science
Derivatives of this compound are valuable precursors for a range of advanced materials, owing to the unique properties imparted by the fluorinated pyridine core.
Organic Light-Emitting Diodes (OLEDs)
Fluorinated aromatic compounds are of significant interest in the development of materials for OLEDs. The incorporation of trifluoropyridine moieties can enhance the performance of OLED materials. Specifically, trifluoromethylpyridine-based compounds have been synthesized for use in blue OLEDs.[1] The electron-withdrawing nature of the fluorinated pyridine ring can be utilized to tune the electronic properties of organic semiconductors, which is crucial for optimizing charge transport and emission characteristics in OLED devices.
Liquid Crystals
The synthesis of liquid crystals containing fluorinated pyridine rings is an active area of research. The introduction of fluorine atoms can significantly alter the mesomorphic properties of a compound, including its clearing point and dielectric anisotropy. While specific examples starting from this compound are not abundant in readily available literature, the general principles of liquid crystal design suggest that the dipolar nature of the C-F bonds and the overall molecular shape of this compound derivatives could be exploited to create novel liquid crystalline materials.
Fluorinated Polymers
Fluoropolymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. This compound derivatives can serve as monomers or key intermediates in the synthesis of novel fluorinated polymers.[3] These polymers can be prepared either by the polymerization of fluorine-containing monomers or by the chemical modification of non-fluorinated parent polymers to introduce fluorine-containing moieties.[4]
Key Synthetic Reactions
The functionalization of this compound is primarily achieved through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms on the this compound ring are susceptible to displacement by nucleophiles. This reactivity allows for the introduction of a variety of functional groups, providing access to a wide range of derivatives. The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of this compound, this reaction can be used to couple the pyridine core with various aryl or heteroaryl boronic acids or esters. This methodology is instrumental in constructing the biaryl and heteroaryl structures that are common motifs in functional materials and pharmaceuticals.
Experimental Protocols
The following section provides a detailed protocol for a key synthetic transformation involving a this compound derivative. While a specific protocol for the direct use of this compound in a Suzuki coupling was not found in the immediate search results, a representative protocol for a similar fluorinated pyridine substrate is provided as a robust starting point.
Protocol 1: Synthesis of a Biarylpyridine via Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of chloropyridines and serves as a general guideline. Optimization may be required for specific substrates derived from this compound.
Reaction Scheme:
References
Application Notes and Protocols for Suzuki Coupling with 2,3,5-Trifluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate offers a versatile tool for the synthesis of biaryls, polyaryls, and other complex organic molecules. For professionals in drug discovery and development, the incorporation of fluorinated pyridine moieties into molecular scaffolds is of significant interest. The fluorine atoms can modulate the physicochemical properties of a compound, such as its metabolic stability, lipophilicity, and bioavailability. 2,3,5-Trifluoropyridine is a valuable building block for introducing a trifluorinated pyridine ring, and its successful functionalization via Suzuki coupling can provide access to novel chemical entities with potential therapeutic applications.
These application notes provide a comprehensive guide to performing the Suzuki coupling reaction with this compound, including a detailed experimental protocol, a summary of reaction conditions, and visualizations of the reaction pathway and workflow.
Challenges in the Suzuki Coupling of this compound
Several challenges are associated with the Suzuki coupling of this compound that researchers should consider:
-
C-F Bond Activation: The carbon-fluorine bond is the strongest carbon-halogen bond, making its cleavage in the oxidative addition step of the catalytic cycle energetically demanding.[1]
-
Regioselectivity: With three fluorine atoms at the 2, 3, and 5-positions, the potential for reaction at different sites exists. The regiochemical outcome of the coupling will be influenced by the electronic and steric environment of each C-F bond. Generally, oxidative addition is favored at the most electron-deficient position, which is often the C2 or C6 position in pyridines.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation and lower reaction efficiency.
-
Protodeboronation: A common side reaction in Suzuki couplings is the cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond. This is particularly prevalent with heteroaryl boronic acids.[2]
Recommended Reaction Components
To address the challenges mentioned above and achieve a successful Suzuki coupling with this compound, careful selection of the catalyst, ligand, base, and solvent is crucial.
-
Palladium Catalyst: A high-activity palladium catalyst is recommended. Common choices include palladium(II) acetate (Pd(OAc)₂) or a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with a suitable phosphine ligand.[1] Pre-formed catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are also effective.[3][4]
-
Ligand: Bulky and electron-rich phosphine ligands are often necessary to promote the challenging oxidative addition of the C-F bond and to stabilize the active palladium species.[1][2] Effective ligands for this type of coupling include Sphos, XPhos, and RuPhos.[1][2]
-
Base: The choice of base is critical for activating the boronic acid for transmetalation.[5] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[1][6] For base-sensitive substrates, a milder base like potassium fluoride (KF) might be beneficial.[5]
-
Solvent: Aprotic solvents, often in combination with water, are typically used. Common solvent systems include 1,4-dioxane/water, toluene/water, or N,N-dimethylformamide (DMF)/water.[1][6]
Experimental Protocol: Representative Procedure for Suzuki Coupling of this compound
This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition: Add the degassed solvent system to the reaction vessel via syringe.
-
Reaction:
-
Conventional Heating: Place the reaction vessel in a preheated oil bath at a temperature between 80-110 °C. Stir the reaction mixture for 12-24 hours.
-
Microwave Irradiation: Place the sealed microwave vial into the microwave reactor. Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[1]
-
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.
Data Presentation
The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura coupling reactions of various fluorinated pyridine derivatives with different boronic acids. While specific data for this compound is limited in the provided search results, the conditions outlined below for analogous substrates serve as a strong starting point for reaction optimization.
| Entry | Pyridine Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | - | 74 |
| 2 | Pyridine-2-sulfonyl fluoride | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3) | Dioxane | 100 | - | Modest |
| 3 | 2-Fluoropyridine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 (µW) | 0.25 | - |
| 4 | 3-Chloropyridine | 2-Thienyltrifluoroborate | Pd(OAc)₂ (2) / RuPhos (4) | K₂CO₃ (2) | THF/H₂O | 80 | - | 96 |
| 5 | 2-Chloropyridine | 2-Pyrazinyltrifluoroborate | Pd(OAc)₂ (2) / RuPhos (4) | K₂CO₃ (2) | THF/H₂O | 80 | - | 95 |
Data adapted from studies on similar fluorinated and halogenated pyridine systems.[1][3][6] Yields are highly substrate-dependent and the conditions above are a starting point for optimization.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: A diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow for Suzuki Coupling
Caption: A step-by-step workflow for the Suzuki coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,5-Trifluoropyridine
Welcome to the technical support center for the synthesis of 2,3,5-Trifluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing this compound?
A1: The most prevalent industrial method is the halogen exchange (Halex) reaction of 2,3,5-trichloropyridine with a fluoride source, typically potassium fluoride (KF), in a polar aprotic solvent at elevated temperatures.[1]
Q2: Why is the Halex reaction preferred for this synthesis?
A2: The Halex reaction is often favored due to the relatively low cost and availability of the starting materials, 2,3,5-trichloropyridine and potassium fluoride. It is a well-established method for introducing fluorine atoms into aromatic systems.
Q3: What are the key parameters that influence the yield of the Halex reaction for this compound synthesis?
A3: The key parameters include reaction temperature, the choice of solvent, the purity of reactants and solvent (especially the absence of water), the nature of the fluorinating agent, and the use of phase transfer catalysts.
Q4: What are some common side reactions or byproducts in this synthesis?
A4: Common side reactions include incomplete halogen exchange, leading to the formation of chlorofluoropyridine intermediates (e.g., 2-fluoro-3,5-dichloropyridine). Other side reactions can occur depending on the specific conditions and impurities present.
Q5: How can I purify the final this compound product?
A5: Purification is typically achieved through fractional distillation. The crude reaction mixture is first filtered to remove inorganic salts, and then the organic phase is distilled to separate the product from the solvent and any high-boiling byproducts.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound via the Halex reaction.
Issue 1: Consistently Low Yield of this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | - Increase reaction temperature and/or time. Monitor reaction progress by GC. - Ensure efficient stirring to maximize contact between reactants. | Drive the reaction to completion and increase the conversion of starting material. |
| Inefficient Fluorinating Agent | - Use spray-dried potassium fluoride or dry the KF under vacuum at high temperature before use to ensure it is anhydrous. - Consider using a more reactive fluoride source, such as cesium fluoride (CsF), or a mixture of KF and CsF.[2] | Enhance the nucleophilicity of the fluoride ion and improve the rate of halogen exchange. |
| Presence of Water in the Reaction | - Use anhydrous solvents. Consider distilling the solvent over a suitable drying agent before use. - Dry all glassware thoroughly before setting up the reaction. | Minimize the deactivation of the fluoride source and prevent side reactions. |
| Suboptimal Solvent Choice | - Switch to a higher-boiling polar aprotic solvent like sulfolane or N-methyl-2-pyrrolidone (NMP) to allow for higher reaction temperatures.[3] - Dimethyl sulfoxide (DMSO) has also been shown to give high yields in Halex reactions.[4] | Improve the solubility of potassium fluoride and facilitate the nucleophilic aromatic substitution. |
| Absence of a Phase Transfer Catalyst | - Add a phase transfer catalyst such as tetraphenylphosphonium bromide or a crown ether (e.g., 18-crown-6).[5] | Increase the effective concentration of fluoride ions in the organic phase. |
Issue 2: Formation of Significant Amounts of Impurities
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Halogen Exchange | - As with low yield, increase reaction temperature, time, and/or use a more reactive fluoride source. | Reduce the amount of partially fluorinated intermediates in the final product mixture. |
| Thermal Decomposition | - If the reaction temperature is too high, consider lowering it and compensating with a longer reaction time or a more active catalyst system. | Minimize the formation of degradation products. |
| Reaction with Solvent | - Ensure the chosen solvent is stable under the reaction conditions. Some solvents can decompose or react at high temperatures. | Prevent the formation of solvent-related impurities. |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound via the Halex reaction. This should be considered a starting point and may require optimization for your specific setup.
Materials:
-
2,3,5-Trichloropyridine
-
Anhydrous Potassium Fluoride (spray-dried)
-
Polar Aprotic Solvent (e.g., Sulfolane, NMP, or DMSO)
-
Phase Transfer Catalyst (optional, e.g., Tetraphenylphosphonium Bromide)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Dry all glassware in an oven and allow to cool under an inert atmosphere.
-
Charging the Reactor: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermocouple, add anhydrous potassium fluoride (3-4 molar equivalents relative to 2,3,5-trichloropyridine) and the polar aprotic solvent.
-
Azeotropic Drying (Optional but Recommended): If the solvent may contain traces of water, add a small amount of a water-immiscible solvent like toluene and heat the mixture to reflux to azeotropically remove water. Then, remove the toluene by distillation.
-
Reaction Initiation: Heat the mixture to the desired reaction temperature (typically 180-230°C) under a slow stream of inert gas.
-
Addition of Reactant: Slowly add the 2,3,5-trichloropyridine to the hot mixture. If using a phase transfer catalyst, it can be added at this stage.
-
Reaction Monitoring: Maintain the reaction temperature and monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC). The reaction may take several hours to reach completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of the solvent.
-
Purification: The filtrate, containing the product, solvent, and any byproducts, is then subjected to fractional distillation under reduced pressure to isolate the pure this compound.
Data Presentation
| Parameter | Condition 1 | Yield Trend | Condition 2 | Yield Trend | Rationale |
| Fluorinating Agent | Potassium Fluoride (KF) | Baseline | KF + CsF (catalytic) | Increased | CsF is more soluble and provides a more "naked" and reactive fluoride ion.[2] |
| Solvent | Dimethylformamide (DMF) | Moderate | Sulfolane | Higher | Sulfolane has a higher boiling point, allowing for higher reaction temperatures which can increase the reaction rate.[3] |
| Temperature | 180°C | Moderate | 220°C | Higher | Higher temperatures generally increase the rate of the Halex reaction, but can also lead to decomposition if too high. |
| Catalyst | None | Baseline | Tetraphenylphosphonium Bromide | Increased | The catalyst facilitates the transfer of the fluoride ion from the solid phase to the organic phase.[5] |
| Water Content | 0.1% | Lower | <0.01% | Higher | Water deactivates the fluoride source through hydration. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. The Synthesis of 2, 3, 5-trichloropyridine and 2, 3-difluoro-5-chloropyridine - Dissertation [m.dissertationtopic.net]
- 3. scientificupdate.com [scientificupdate.com]
- 4. gchemglobal.com [gchemglobal.com]
- 5. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
Identifying side products in the fluorination of chloropyridines
Welcome to the technical support center for the fluorination of chloropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side product identification and mitigation during these critical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the fluorination of chloropyridines?
A1: The two most prevalent methods for synthesizing fluoropyridines are nucleophilic aromatic substitution (SNAr), including the Halex reaction, and the Balz-Schiemann reaction.[1] The Halex reaction involves treating a chloropyridine with a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), at elevated temperatures.[1][2][3] The Balz-Schiemann reaction proceeds through the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium salt with a fluoride source.[1]
Q2: What are the common side products I should expect in the fluorination of chloropyridines?
A2: Common side products include:
-
Hydroxypyridines: Formed when the reaction intermediate reacts with residual water.[1]
-
Partially Fluorinated Intermediates: In the case of polychloropyridines, the reaction may not go to completion, leaving intermediates with remaining chlorine atoms. For example, the fluorination of 2,3,5-trichloropyridine can yield 2-fluoro-3,5-dichloropyridine as an intermediate.[4]
-
Over-fluorinated Products: Introduction of more fluorine atoms than desired. For instance, in the synthesis of 3,5-dichloro-2,4,6-trifluoropyridine from pentachloropyridine, trichloro-difluoropyridines can be formed as byproducts.[5]
-
Polymeric or Tar-like materials: These can form at high temperatures or under strongly acidic or basic conditions.
-
Isomeric Products: Rearrangement or substitution at an unexpected position can lead to isomeric byproducts.
Q3: How can I identify the side products in my reaction mixture?
A3: A general approach is to first analyze the crude reaction mixture using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] High-Performance Liquid Chromatography (HPLC) is also a powerful tool for separating and quantifying components in the reaction mixture. Comparing the spectra or chromatograms of your reaction mixture to known standards or using library matching for MS data can help identify the impurities.[6][7]
Q4: What is the Halex reaction and what are the typical conditions?
A4: The Halex (Halogen Exchange) reaction is a type of nucleophilic aromatic substitution where a chloride or bromide is displaced by fluoride.[2][3] It is particularly effective for electron-poor aromatic systems, such as pyridines with electron-withdrawing groups.[2] Typical conditions involve heating the chloropyridine with an anhydrous fluoride salt (commonly KF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane at temperatures ranging from 150-250°C.[3] Phase-transfer catalysts are sometimes employed to enhance the solubility and reactivity of the fluoride salt.
Troubleshooting Guides
This section addresses specific issues you may encounter during the fluorination of chloropyridines.
Problem 1: Low Yield of the Desired Fluoropyridine
Possible Causes:
-
Presence of Water: Moisture can lead to the formation of hydroxypyridine byproducts, consuming your starting material and reducing the yield of the desired fluorinated product.[1]
-
Inactive Fluorinating Agent: Alkali metal fluorides like KF are hygroscopic. If not kept anhydrous, their fluorinating efficiency will be reduced.
-
Insufficient Reaction Temperature or Time: The halogen exchange reaction often requires high temperatures to proceed at a reasonable rate.
-
Poor Solubility of Fluoride Salt: The low solubility of KF in organic solvents can limit the reaction rate.
-
Formation of Undesired Side Products: Over-fluorination or formation of other byproducts can consume the desired product.
Solutions:
-
Ensure Anhydrous Conditions: Use a dry, polar aprotic solvent (e.g., DMSO, sulfolane).[3] Dry the fluoride salt (e.g., KF) in a vacuum oven before use.[4]
-
Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the reaction progress by GC or TLC to determine the optimal time.
-
Use a Phase-Transfer Catalyst: Catalysts like tetraphenylphosphonium bromide or tetrabutylphosphonium bromide can improve the solubility and reactivity of the fluoride salt.[4]
-
Identify and Mitigate Side Reactions: Analyze the crude reaction mixture to identify the major side products.[1] Adjusting the stoichiometry of the fluorinating agent or the reaction temperature can help minimize their formation. For instance, a lower temperature may favor the formation of a mono-fluorinated product over a di-fluorinated one.[4]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in chloropyridine fluorination.
Problem 2: Formation of Partially Fluorinated Intermediates
Possible Cause:
-
Insufficient Reaction Time or Temperature: In the fluorination of polychloropyridines, the replacement of each chlorine atom can have a different activation energy. Insufficiently forcing conditions may lead to the accumulation of intermediates.
Solution:
-
Increase Reaction Temperature and/or Time: As seen in the synthesis of 2,3-difluoro-5-chloropyridine from 2,3,5-trichloropyridine, an initial lower temperature (180-190°C) can favor the mono-fluorinated product, while a subsequent increase in temperature (200-210°C) is required for the second fluorination.[4] Monitor the reaction to ensure the disappearance of the intermediate.
Caption: Workflow for the analysis and quantification of side products in fluorination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. gchemglobal.com [gchemglobal.com]
- 3. Halex process - Wikipedia [en.wikipedia.org]
- 4. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 5. CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine - Google Patents [patents.google.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of 2,3,5-Trifluoropyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,5-Trifluoropyridine. It covers common purification challenges and offers detailed protocols for achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most effective methods for purifying this compound, a colorless liquid with a boiling point of 102°C, are fractional distillation and column chromatography.[1][2][3] The choice of method depends on the nature and boiling points of the impurities present.
Q2: What are the common impurities found in crude this compound?
A2: Common impurities can include other positional isomers of trifluoropyridine, various difluoropyridines, and chlorinated pyridine precursors from its synthesis, such as 2,3,5-trichloropyridine.[4] The boiling points of these impurities are critical for selecting the appropriate purification strategy.
Q3: My fractional distillation is not providing a clean separation. What are the likely causes?
A3: Inefficient separation during fractional distillation can be due to several factors:
-
Insufficient column efficiency: The fractionating column may not have enough theoretical plates to separate compounds with very close boiling points.
-
Incorrect heating rate: Too rapid heating can lead to poor equilibrium in the column, while too slow a rate can cause excessive reflux and slow distillation.
-
Poor insulation: Lack of proper insulation around the column can disrupt the temperature gradient.
-
Flooding: Excessive boiling can cause the column to fill with condensate, preventing proper vapor-liquid equilibrium.
Q4: I am observing peak tailing or poor separation during column chromatography. How can I resolve this?
A4: Peak tailing and poor resolution with pyridine-based compounds are often due to their basic nature interacting with the acidic silica gel stationary phase. To mitigate this, consider the following:
-
Solvent system modification: Add a small amount of a basic modifier, like triethylamine (typically 0.1-1%), to the eluent to block the acidic sites on the silica gel.
-
Alternative stationary phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a polymer-based support.
-
Gradient elution: A gradual increase in the polarity of the eluent can help to sharpen peaks and improve the separation of compounds with different polarities.
Q5: What are the key safety precautions when handling this compound?
A5: this compound is a flammable liquid and can be an irritant to the skin, eyes, and respiratory system.[1][4] Always handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is essential. Ensure that an eyewash station and safety shower are readily accessible. Store in a cool, dry, well-ventilated area away from ignition sources.[1]
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| No distillate collecting | - Insufficient heating- Leaks in the apparatus | - Gradually increase the heating mantle temperature.- Check all joints for a secure seal. Use appropriate grease if necessary. |
| Bumping or uneven boiling | - Lack of boiling chips or stir bar- Heating too rapidly | - Add fresh boiling chips or a magnetic stir bar.- Reduce the heating rate to achieve smooth boiling. |
| Temperature fluctuations at the thermometer | - Distillation rate is too high- Column is not properly insulated | - Reduce the heating to slow the distillation rate.- Insulate the fractionating column with glass wool or aluminum foil. |
| Poor separation of components | - Boiling points of components are too close- Inefficient fractionating column- Distillation rate is too fast | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).- Slow down the distillation rate to allow for better equilibrium. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not move from the origin (low Rf) | - Eluent is not polar enough | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Compound runs with the solvent front (high Rf) | - Eluent is too polar | - Decrease the polarity of the eluent. For example, increase the percentage of hexane. |
| Streaking or tailing of spots/peaks | - Compound is interacting strongly with the stationary phase (common for pyridines)- Sample is overloaded on the column | - Add a small amount of triethylamine (0.1-1%) to the eluent.- Use a smaller amount of the crude material. |
| Poor separation between spots/peaks | - Inappropriate solvent system | - Perform a thorough TLC analysis with various solvent systems to find the optimal eluent for separation. Consider using a different combination of solvents. |
| Cracks in the silica gel bed | - Improperly packed column- Running the column dry | - Ensure the column is packed evenly as a slurry.- Never let the solvent level drop below the top of the silica gel. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₂F₃N |
| Molecular Weight | 133.07 g/mol [1] |
| Boiling Point | 102 °C[1][2][3] |
| Density | ~1.499 g/mL at 25°C[1] |
| Appearance | Colorless liquid[1] |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, acetone, and xylene.[1][4] |
Table 2: Boiling Points of Potential Impurities
| Compound | Boiling Point (°C) |
| This compound | 102 [1][2][3] |
| 2,3,6-Trifluoropyridine | 100-102[5] |
| 2,4,6-Trifluoropyridine | 102 or 121.9[1][6][7] |
| 3,4,5-Trifluoropyridine | Not available |
| 2,3-Difluoropyridine | 118[8][9] |
| 2,5-Difluoropyridine | 113.1-115[10][11][12][13][14] |
| 2,6-Difluoropyridine | 124.5[15] |
| 2,3,5-Trichloropyridine | 219[16][17][18] |
| 2,3,6-Trichloropyridine | 234[19] |
| 3,4,5-Trichloropyridine | 212-214 or 245-247[20] |
Note: The significant difference in boiling points between the trifluoropyridines and their trichlorinated precursors suggests that fractional distillation should be effective for removing the latter.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To purify this compound from less volatile and more volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head.
-
Sample Preparation: Charge the round-bottom flask with the crude this compound and add boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Distillation: a. Begin heating the flask gently. b. Observe the vapor rising slowly through the fractionating column. Insulate the column to maintain a proper temperature gradient. c. Collect any initial low-boiling fractions (forerun) in a separate receiving flask. d. As the temperature stabilizes around 102°C, change to a clean receiving flask to collect the main fraction of this compound. e. Continue distillation at a slow, steady rate, monitoring the temperature. A stable temperature indicates the collection of a pure compound. f. If the temperature drops or rises significantly, change the receiving flask as this indicates the end of the main fraction or the beginning of higher-boiling impurities.
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) or NMR to determine their purity.
Protocol 2: Purification by Column Chromatography
Objective: To purify this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Chromatography column
-
Silica gel (or alumina)
-
Eluent (e.g., a mixture of hexane and ethyl acetate, with a small amount of triethylamine)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Solvent System Selection: a. Perform TLC analysis of the crude material using various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find an eluent that provides good separation of the desired product from impurities. b. Add a small amount of triethylamine (e.g., 0.5%) to the eluent to prevent peak tailing.
-
Column Packing: a. Prepare a slurry of silica gel in the chosen eluent. b. Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: a. Dissolve the crude this compound in a minimum amount of the eluent. b. Carefully load the sample onto the top of the silica gel column.
-
Elution: a. Begin eluting the column with the chosen solvent system. b. Collect fractions in separate tubes.
-
Fraction Analysis: a. Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: a. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
Caption: A decision-making workflow for the purification of this compound.
Caption: A logical guide for troubleshooting common fractional distillation problems.
Caption: A troubleshooting guide for common issues in column chromatography.
References
- 1. 2,4,6-Trifluoropyridine|lookchem [lookchem.com]
- 2. This compound | Jiayuan [jy-chemical.com]
- 3. 76469-41-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. Page loading... [guidechem.com]
- 5. 2,3,6-TRIFLUOROPYRIDINE CAS#: 3512-18-3 [amp.chemicalbook.com]
- 6. 2,4,6-TRIFLUOROPYRIDINE CAS#: 3512-17-2 [m.chemicalbook.com]
- 7. 2,4,6 - Trifluoro - pyridine, CAS No. 3512-17-2 - iChemical [ichemical.com]
- 8. echemi.com [echemi.com]
- 9. 2,3-difluoropyridine [stenutz.eu]
- 10. 2,5-Difluoropyridine CAS 84476 -99-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 11. chembk.com [chembk.com]
- 12. volochem.com [volochem.com]
- 13. 2,5-Difluoropyridine | 84476-99-3 [chemicalbook.com]
- 14. 84476-99-3 | 2,5-Difluoropyridine [fluoromart.com]
- 15. 2,6-Difluoropyridine 99 1513-65-1 [sigmaaldrich.com]
- 16. chemimpex.com [chemimpex.com]
- 17. 2,3,5-Trichloropyridine 99 16063-70-0 [sigmaaldrich.com]
- 18. 2,3,5-Trichloropyridine | 16063-70-0 [chemicalbook.com]
- 19. 2,3,6-Trichloropyridine | 6515-09-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 20. 3,4,5-Trichloropyridine: Properties, Uses, Safety Data, Price & Supplier China – Expert Guide [pipzine-chem.com]
Technical Support Center: Optimizing Halogen Exchange (Halex) Reactions on Pyridine Rings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Halex reactions for the synthesis of fluoropyridines. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials and general conditions for a Halex reaction on a pyridine ring?
A1: The Halex reaction is a nucleophilic aromatic substitution (SNAr) that exchanges a halogen (usually chlorine or bromine) on a pyridine ring for fluorine.[1][2]
-
Substrate: The reaction is most effective on electron-deficient pyridine rings. The presence of electron-withdrawing groups can further activate the ring towards nucleophilic attack.
-
Fluoride Source: Anhydrous potassium fluoride (KF) is the most common and cost-effective fluoride source.[1] For enhanced reactivity, other sources like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) can be used.[2][3]
-
Solvent: High-boiling point, polar aprotic solvents are essential. Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and sulfolane are commonly used.[1][2]
-
Temperature: The reaction typically requires high temperatures, generally in the range of 150-250 °C.[2]
-
Catalyst: Phase transfer catalysts (PTCs) are often employed to increase the solubility and reactivity of the fluoride salt, leading to improved reaction rates and yields. Common PTCs include quaternary phosphonium salts (e.g., tetraphenylphosphonium bromide) and crown ethers (e.g., 18-crown-6).[4]
Q2: My Halex reaction is showing low or no conversion of the starting material. What are the likely causes and how can I troubleshoot this?
A2: Low or no conversion is a common issue in Halex reactions and can often be attributed to several factors:
-
Inactive Potassium Fluoride: The reactivity of KF is highly dependent on its physical properties. It must be anhydrous and have a high surface area.[5] Commercial "spray-dried" KF is often recommended. If you are not using spray-dried KF, you may need to prepare anhydrous KF by methods such as azeotropic distillation or oven drying under vacuum.[6][7]
-
Presence of Water: Water will deactivate the fluoride anion through hydration, significantly reducing its nucleophilicity.[8] Ensure all reagents, solvents, and glassware are rigorously dried before use.
-
Insufficient Temperature: Halex reactions have a high activation energy and require high temperatures to proceed at a reasonable rate. If the reaction is sluggish, a gradual increase in temperature may be necessary.
-
Lack of a Phase Transfer Catalyst: Due to the low solubility of KF in organic solvents, a phase transfer catalyst is often crucial to transport the fluoride anion into the organic phase. If you are not using a PTC, adding one can dramatically improve the reaction rate.[4]
Q3: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A3: Side reactions in Halex processes can lead to reduced yields and complicated purification. Common byproducts include:
-
Hydroxypyridines: These form if there is residual water in the reaction mixture, which can hydrolyze the starting chloropyridine.[8] The solution is to ensure strictly anhydrous conditions.
-
Tars and Polymeric Materials: At the high temperatures required for Halex reactions, decomposition of the starting material or product can occur, leading to the formation of tarry substances.[9] This can sometimes be mitigated by optimizing the reaction temperature and time, avoiding excessively high temperatures or prolonged heating.
-
Partially Fluorinated Intermediates: In the case of polyhalogenated pyridines, incomplete reaction can lead to a mixture of partially fluorinated products. To drive the reaction to completion, you can try increasing the equivalents of the fluoride source, extending the reaction time, or increasing the temperature in a stepwise manner.
Q4: How do I purify my fluoropyridine product from the reaction mixture?
A4: The purification strategy will depend on the physical properties of your product and the impurities present.
-
Filtration: The inorganic salts (e.g., KCl, excess KF) are insoluble in the organic solvent and can be removed by filtration of the cooled reaction mixture.
-
Extraction: After filtration, the product can be extracted from the high-boiling point solvent. This often involves diluting the reaction mixture with a lower-boiling point organic solvent and washing with water to remove any remaining salts and the high-boiling point solvent (if it has some water solubility).
-
Distillation: If your fluoropyridine is volatile, fractional distillation under reduced pressure is an effective method for purification, especially on a larger scale.[9]
-
Chromatography: For smaller scale reactions or for non-volatile products, column chromatography on silica gel is a common purification method.[10][11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive KF (not anhydrous or low surface area). | - Use spray-dried KF. - Dry KF in a vacuum oven at >150 °C for several hours before use.[5] |
| 2. Presence of water in the reaction. | - Use anhydrous solvents and reagents. - Dry glassware in an oven before use.[8] | |
| 3. Insufficient reaction temperature. | - Gradually increase the reaction temperature, monitoring for decomposition.[12] | |
| 4. Absence of a phase transfer catalyst (PTC). | - Add a PTC such as tetraphenylphosphonium bromide or 18-crown-6.[4] | |
| Formation of Byproducts | 1. Hydroxypyridine formation. | - Ensure strictly anhydrous conditions for all components of the reaction.[8] |
| 2. Tar/polymer formation. | - Optimize temperature and reaction time; avoid prolonged heating at very high temperatures.[9] | |
| 3. Incomplete fluorination of polyhalopyridines. | - Increase the equivalents of the fluoride source. - Increase reaction time or temperature. | |
| Difficult Purification | 1. High-boiling point solvent removal. | - Use a lower-boiling point co-solvent for extraction. - If the product is stable, consider vacuum distillation to remove the solvent. |
| 2. Product co-elutes with impurities during chromatography. | - Screen different solvent systems for chromatography. - Consider an alternative purification method like distillation or crystallization. |
Data Presentation
Table 1: Comparison of Solvents for the Synthesis of 2,3-difluoro-5-chloropyridine
This table compares the effect of different polar aprotic solvents on the yield of 2,3-difluoro-5-chloropyridine from 2,3,5-trichloropyridine and potassium fluoride.
| Substrate | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3,5-Trichloropyridine | KF | DMSO | 120 | 10 | 74.7 | [5] |
| 2,3,5-Trichloropyridine | KF | DMF | 150 | 9.5 | 78.3 | [5] |
| 2,3,5-Trichloropyridine | KF | NMP | 180 | 9 | 76.6 | [5] |
Table 2: Effect of Fluoride Source and Catalyst on Halex Reactions
This table provides a comparison of different fluoride sources and the use of phase transfer catalysts in Halex reactions.
| Substrate | Fluoride Source(s) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3,5-Trichloropyridine | KF | Tetraphenylphosphonium bromide | Sulfolane | 180-200 | 17 (total) | >39 | [8] |
| 2,3,5-Trichloropyridine | KF | 18-crown-6 | Cyclobutanesulfone/DMSO | 200 | 3 | 90 | [10] |
| 2,3,5-Trichloropyridine | KF/CsF | None | Sulfolane/DMSO | 145-190 | 36 (total) | 90 | [13] |
| 2-Chloropyridine | KHF₂ | None | None | 315 | 4 | 74 | [14] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-difluoro-5-chloropyridine using KF and a Phase Transfer Catalyst
This protocol is adapted from the synthesis of 2,3-difluoro-5-chloropyridine using tetraphenylphosphonium bromide as a phase transfer catalyst.[8]
Materials:
-
2,3,5-trichloropyridine
-
Potassium fluoride (vacuum-dried at 140 °C for 12 hours prior to use)
-
Tetraphenylphosphonium bromide
-
Sulfolane (anhydrous)
-
Nitrogen gas
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 2,3,5-trichloropyridine (0.1 mol, 18.2 g), vacuum-dried potassium fluoride (0.24 mol, 13.9 g), and anhydrous sulfolane (50 mL).
-
Begin stirring the mixture under a nitrogen atmosphere and heat to 120 °C.
-
Add tetraphenylphosphonium bromide (1.2 g).
-
Increase the temperature to 180 °C and maintain for 5 hours.
-
Further increase the temperature to 200 °C and maintain for 12 hours.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated from the reaction mixture by vacuum distillation.
Protocol 2: Synthesis of 2-Fluoropyridine using Potassium Bifluoride
This protocol describes a solvent-free method for the synthesis of 2-fluoropyridine.[14]
Materials:
-
2-chloropyridine
-
Potassium bifluoride (KHF₂)
-
Diethyl ether
Procedure:
-
In a Monel micro-autoclave, charge 2-chloropyridine (1.0 mol, 113.6 g) and potassium bifluoride (1.5 mol, 117.0 g).
-
Seal the autoclave and heat the contents to 315 °C for 4 hours. The pressure may rise to approximately 550 psi.
-
After the reaction period, cool the autoclave to room temperature.
-
Extract the reaction mixture with diethyl ether.
-
Filter the ethereal solution to remove insoluble inorganic salts.
-
The filtrate contains the 2-fluoropyridine product. The ether can be removed by distillation, and the product further purified by fractional distillation. The reported yield is 74%.
Mandatory Visualizations
Caption: General experimental workflow for a Halex reaction on a pyridine ring.
Caption: Troubleshooting logic for low conversion in Halex reactions.
References
- 1. gchemglobal.com [gchemglobal.com]
- 2. Halex process - Wikipedia [en.wikipedia.org]
- 3. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 4. asianpubs.org [asianpubs.org]
- 5. scispace.com [scispace.com]
- 6. CN1296277C - Preparation method of potassium fluoride - Google Patents [patents.google.com]
- 7. Potassium fluoride drying [f-granulator.com]
- 8. benchchem.com [benchchem.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. US7803941B2 - Process for preparing ring-fluorinated aromatics - Google Patents [patents.google.com]
- 13. Straightforward and Relatively Safe Process for the Fluoride Exchange of Trivalent and Tetravalent Group 13 and 14 Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]
Safe handling, storage, and quenching of 2,3,5-Trifluoropyridine
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and quenching of 2,3,5-Trifluoropyridine. It includes troubleshooting advice and detailed experimental protocols to ensure safe and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorinated heterocyclic organic compound. It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of fluorine atoms can enhance the metabolic stability and biological activity of molecules, making it a key intermediate in the synthesis of innovative drugs and next-generation pesticides.[1][2]
Q2: What are the main hazards associated with this compound?
This compound is a flammable liquid and vapor.[3] It can cause skin, eye, and respiratory irritation.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3]
Q3: What personal protective equipment (PPE) should I use when handling this compound?
Appropriate PPE includes chemical-resistant gloves, safety goggles, and a lab coat. When there is a risk of inhalation, a respirator with an organic vapor cartridge may be necessary. All handling of the compound should be conducted in a well-ventilated laboratory fume hood.
Safe Handling and Storage
Q4: What are the proper procedures for handling this compound?
Handle this compound in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[2] Avoid contact with skin and eyes.[2] Keep the compound away from heat, sparks, and open flames, and use non-sparking tools.[3]
Q5: What are the recommended storage conditions for this compound?
Store this compound in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[2] Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon).[2] It is incompatible with strong bases, reducing agents, strong nucleophiles, reactive metals, acids, and strong oxidizing agents, so it should be stored separately from these substances.[1]
Quenching and Disposal
Q6: How can I safely quench unreacted this compound in my reaction mixture?
A general procedure for quenching residual this compound involves the careful, slow addition of the reaction mixture to a stirred vessel containing crushed ice or ice-water. The hydrolysis of the unreacted trifluoropyridine can be exothermic, so slow addition and cooling are crucial. For acidic reaction conditions, neutralization with a mild base (e.g., sodium bicarbonate solution) may be necessary. Conversely, for basic reaction mixtures, neutralization with a dilute acid (e.g., 1M HCl) is recommended. Always perform quenching in a fume hood with appropriate PPE.
Q7: What is the correct way to dispose of waste containing this compound?
Waste containing this compound should be treated as hazardous waste. Collect it in a designated, properly labeled, sealed container. Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain.
Troubleshooting Guide
Q8: I am getting a low yield in my nucleophilic aromatic substitution (SNAr) reaction with this compound. What could be the issue?
Low yields in SNAr reactions with fluorinated pyridines can be due to several factors:
-
Insufficient activation: The pyridine ring's electron density might not be low enough for the nucleophilic attack to proceed efficiently. The presence of electron-withdrawing groups on the ring generally accelerates the reaction.[4]
-
Poor nucleophile: The nucleophile you are using may not be strong enough. Consider using a stronger nucleophile or activating it with a suitable base.
-
Reaction conditions: Temperature and solvent can significantly impact the reaction rate. For less reactive substrates, higher temperatures may be required. Aprotic polar solvents like DMF or DMSO are often effective for SNAr reactions.
-
Side reactions: The nucleophile might be reacting with other functional groups in your molecule.
Q9: I am observing unexpected side products in my reaction. What are the common side reactions of trifluoropyridines?
Common side reactions can include:
-
Over-substitution: If there are multiple reactive sites, the nucleophile may substitute more than one fluorine atom. Controlling the stoichiometry of the nucleophile is crucial.
-
Reaction with solvent: Some nucleophiles can react with the solvent, especially at elevated temperatures.
-
Decomposition: The starting material or product might be unstable under the reaction conditions, leading to decomposition products.
Q10: I am having difficulty purifying my product. What are some tips for the purification of products from reactions with this compound?
-
Work-up: After quenching the reaction, a standard aqueous work-up is often necessary to remove inorganic salts and water-soluble impurities. Extract the product into a suitable organic solvent.
-
Chromatography: Column chromatography on silica gel is a common method for purifying products of SNAr and cross-coupling reactions. The choice of eluent will depend on the polarity of your product.
-
Distillation: If your product is a thermally stable liquid with a distinct boiling point, distillation under reduced pressure can be an effective purification method.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be used to obtain high purity.
Quantitative Data
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C5H2F3N | [3] |
| Molecular Weight | 133.07 g/mol | [3] |
| Boiling Point | 102 °C | [2][3] |
| Density | 1.499 g/cm³ (at 20 °C) | [3] |
| Flash Point | 30 °C | [2][3] |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol and acetone. | [1][2] |
Hazard Information
| Hazard | Description |
| Flammability | Flammable liquid and vapor. |
| Health Hazards | Causes skin, eye, and respiratory irritation. |
| Incompatibilities | Strong bases, reducing agents, strong nucleophiles, reactive metals, acids, strong oxidizing agents. |
Experimental Protocols
Detailed Methodology: Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline for the reaction of this compound with an amine nucleophile and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine nucleophile
-
Anhydrous potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the amine nucleophile (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Detailed Methodology: Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of a trifluoropyridine derivative and should be adapted and optimized for specific substrates.
Materials:
-
Aryl or heteroaryl halide (e.g., a bromo- or iodo-substituted compound)
-
(Trifluoropyridin-yl)boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Solvent (e.g., 1,4-dioxane/water mixture or toluene)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a Schlenk flask, combine the aryl/heteroaryl halide (1.0 eq), the (trifluoropyridin-yl)boronic acid/ester (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting decision tree for low yield in SNAr reactions.
Caption: Recommended quenching process for this compound.
References
Technical Support Center: Controlling Regioselectivity in Reactions of Trifluoropyridines
Welcome to the Technical Support Center for trifluoropyridine chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for controlling regioselectivity in their experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of trifluoropyridines?
A1: The regioselectivity of SNAr reactions on trifluoropyridines is primarily governed by a combination of electronic and steric effects. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen atom activates the ring for nucleophilic attack. Generally, substitution occurs preferentially at the positions para (C4) and ortho (C2, C6) to the nitrogen atom. The relative reactivity of these positions is influenced by the substitution pattern of the trifluoropyridine isomer and the nature of the incoming nucleophile. For instance, in pentafluoropyridine, nucleophilic attack occurs predominantly at the C4 position.[1]
Q2: How does the trifluoropyridine isomer (e.g., 2,4,6-trifluoropyridine vs. 2,3,4-trifluoropyridine) affect the site of reaction?
A2: The substitution pattern of the fluorine atoms has a profound impact on regioselectivity.
-
2,4,6-Trifluoropyridine: This isomer is highly activated at the C2, C4, and C6 positions. Softer nucleophiles tend to favor attack at the C4 position, while harder, more sterically hindered nucleophiles may favor the C2/C6 positions.
-
2,3,4-Trifluoropyridine: The C4 position is generally the most activated site for nucleophilic attack due to the combined electron-withdrawing effects of the fluorine atoms and the para-relationship to the nitrogen. The C2 position is also activated, but generally less so than C4. The C3 and C5 positions are the least activated.
Q3: In palladium-catalyzed cross-coupling reactions, which C-F bond is typically more reactive?
A3: In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the reactivity of carbon-halogen bonds generally follows the order I > Br > Cl > F. Therefore, C-F bonds are the least reactive. However, by carefully selecting ligands and reaction conditions, selective C-F bond activation can be achieved. Often, the position of oxidative addition is influenced by the electronic properties of the ring, with the most electron-deficient sites being more susceptible to reaction.
Q4: Can I achieve regioselectivity in C-H functionalization of trifluoropyridines?
A4: Yes, regioselective C-H functionalization is possible but can be challenging due to the electron-deficient nature of the trifluoropyridine ring. Strategies to achieve regioselectivity include the use of directing groups or exploiting the intrinsic electronic biases of the substituted pyridine. For instance, meta-C-H functionalization, which is typically difficult, can be achieved by temporarily converting the pyridine into an electron-rich intermediate.[2]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of 2,4,6-Trifluoropyridine
Symptom: A mixture of 2- and 4-substituted products is obtained when a single regioisomer is desired.
Possible Causes & Solutions:
| Cause | Suggested Solution | Expected Outcome |
| Nucleophile Reactivity | For C4 selectivity, use a softer, less sterically hindered nucleophile. For C2/C6 selectivity, a bulkier or harder nucleophile might be more effective. | Increased ratio of the desired isomer. |
| Reaction Temperature | Lowering the reaction temperature may favor the kinetically controlled product, potentially increasing the yield of a single isomer. | Improved selectivity by minimizing side reactions. |
| Solvent Effects | The polarity of the solvent can influence the stability of the Meisenheimer intermediates. Screen a range of solvents (e.g., polar aprotic like DMF or DMSO, and less polar solvents like THF or dioxane). | A change in solvent may stabilize one transition state over the others, leading to higher regioselectivity. |
| Use of Additives | In some cases, the addition of a Lewis acid or a specific base can influence the regiochemical outcome. | Enhanced selectivity through coordination or altered reaction pathways. |
Issue 2: Lack of C-F Bond Activation in Suzuki-Miyaura Cross-Coupling
Symptom: The desired cross-coupling reaction does not proceed, and the starting trifluoropyridine is recovered.
Possible Causes & Solutions:
| Cause | Suggested Solution | Expected Outcome |
| Insufficiently Active Catalyst | C-F bond activation is challenging. Use a highly active palladium catalyst system with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos). | Promotion of the oxidative addition step and initiation of the catalytic cycle. |
| Inappropriate Base | The choice of base is critical. Strong bases like Cs₂CO₃ or K₃PO₄ are often required. | Efficient transmetalation and regeneration of the active catalyst. |
| High Reaction Temperature | C-F activation typically requires higher temperatures than for other halogens. Ensure the reaction is heated sufficiently (e.g., >100 °C). | Overcoming the high activation energy for C-F bond cleavage. |
| Solvent Choice | Anhydrous, polar aprotic solvents like toluene, dioxane, or DMF are generally preferred. | Proper solvation of reagents and stabilization of catalytic intermediates. |
Quantitative Data Summary
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Pentafluoropyridine with Hydroxybenzaldehydes [1]
| Nucleophile | Conditions | Product Distribution (C4:C2/C6) | Yield (%) |
| 4-Hydroxybenzaldehyde | K₂CO₃, DMF, rt | >99:1 | 95 |
| 3-Hydroxybenzaldehyde | K₂CO₃, DMF, rt | >99:1 | 92 |
| 2-Hydroxybenzaldehyde | K₂CO₃, DMF, rt | >99:1 | 94 |
| 3-Hydroxybenzaldehyde (2 equiv.) | K₂CO₃, DMF, reflux | - | 85 (2,4-disubstituted) |
| 3-Hydroxybenzaldehyde (3 equiv.) | K₂CO₃, DMF, reflux | - | 65 (2,4,6-trisubstituted) |
Experimental Protocols
Protocol 1: Regioselective C4-Substitution of 2,4,6-Trifluoropyridine with an Amine Nucleophile
This protocol describes a general procedure for the selective substitution at the C4 position of 2,4,6-trifluoropyridine using an amine nucleophile.
Materials:
-
2,4,6-Trifluoropyridine
-
Amine nucleophile (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,4,6-trifluoropyridine (1.0 eq) in anhydrous DMF, add the amine nucleophile (1.1 eq).
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-2,6-difluoropyridine.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C4-Position of a Trihalogenated Pyridopyrimidine[3]
This protocol outlines the selective coupling at the C4 position of a 2,4,6-trihalogenated pyridopyrimidine.
Materials:
-
2,4,6-Trihalogenopyrido[2,3-d]pyrimidine (e.g., 2,6-dichloro-4-bromopyrido[2,3-d]pyrimidine)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene/Ethanol mixture (e.g., 3:1)
Procedure:
-
In a reaction vessel, combine the 2,4,6-trihalogenopyrido[2,3-d]pyrimidine (1.0 eq), arylboronic acid (1.05 eq), sodium carbonate (2.0 eq), and Pd(PPh₃)₄ (5 mol%).
-
Add the toluene/ethanol solvent mixture.
-
Heat the reaction mixture to 110 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and add water and dichloromethane.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the C4-arylated product.
Visualizations
Caption: Factors influencing regioselectivity in SNAr reactions of trifluoropyridines.
Caption: Troubleshooting workflow for regioselectivity in Suzuki-Miyaura coupling.
References
- 1. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in 2,3,5-Trifluoropyridine reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3,5-trifluoropyridine. The focus is on addressing common issues, particularly low conversion rates, in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity and regioselectivity for nucleophilic attack on this compound?
A1: this compound is an electron-deficient aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the fluorine atoms activate the ring for nucleophilic attack. Based on the established principles of SNAr on polyfluoropyridines, the expected order of reactivity for the fluorine atoms is position 2 > position 5. The fluorine at the 2-position (ortho to the nitrogen) is the most activated and most likely to be substituted by a nucleophile. This is because the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.
Q2: What are the typical solvents and bases used for SNAr reactions with this compound?
A2: Polar aprotic solvents are generally the best choice for SNAr reactions as they can dissolve the nucleophilic salt and do not significantly solvate the nucleophile, which would reduce its reactivity. Commonly used solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Tetrahydrofuran (THF)
The choice of base depends on the pKa of the nucleophile. For amines and thiols, inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often sufficient. For less reactive nucleophiles, such as alcohols, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary to deprotonate the nucleophile and increase its reactivity.
Q3: My reaction with an amine/alcohol/thiol is showing low to no conversion. What are the likely causes?
A3: Low conversion in SNAr reactions with this compound can stem from several factors:
-
Insufficiently reactive nucleophile: The nucleophilicity of your reactant might be too low under the current reaction conditions.
-
Inappropriate solvent: The solvent may be hindering the reaction (e.g., a protic solvent solvating the nucleophile too strongly).
-
Incorrect base: The base may not be strong enough to deprotonate the nucleophile effectively, or you may be using an incorrect stoichiometric amount.
-
Low reaction temperature: SNAr reactions often require heating to proceed at a reasonable rate.
-
Presence of water: Water can protonate the nucleophile or react with strong bases, reducing their effectiveness.
-
Side reactions: The nucleophile or base could be reacting with the solvent or undergoing decomposition.
Q4: I am observing multiple products in my reaction mixture. What could be the reason?
A4: The formation of multiple products can be due to:
-
Disubstitution: If the reaction conditions are too harsh (high temperature, long reaction time, excess nucleophile), a second fluorine atom (likely at the 5-position) could be substituted.
-
Reaction with the solvent: Some solvents can participate in the reaction. For example, if using an alcohol as a solvent with a different nucleophile, you might see a product where the alcohol has also acted as a nucleophile.
-
Side reactions of the nucleophile or product: The nucleophile or the desired product might be unstable under the reaction conditions and undergo decomposition or further reactions.
Troubleshooting Guide for Low Conversion Rates
This guide provides a systematic approach to troubleshooting and optimizing your SNAr reactions with this compound.
Problem: Low Conversion with Amine Nucleophiles
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Nucleophilicity of Amine | Switch to a more nucleophilic amine if possible. Increase the reaction temperature in 20°C increments. | Increased product formation. |
| Inadequate Base | Switch from K₂CO₃ to a stronger base like Cs₂CO₃ or DBU. Ensure the base is used in at least stoichiometric amounts (1-1.5 equivalents). | Improved conversion by more effective proton scavenging. |
| Sub-optimal Solvent | If using THF or MeCN, switch to a more polar aprotic solvent like DMF or DMSO. | Enhanced reaction rate due to better stabilization of the Meisenheimer intermediate. |
| Reaction Temperature Too Low | Increase the reaction temperature to 80-120 °C. | Accelerated reaction kinetics leading to higher conversion. |
Problem: Low Conversion with Alcohol Nucleophiles
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Weak Nucleophile (Alcohol) | Use a strong base like NaH or KOtBu to pre-form the more nucleophilic alkoxide. Use at least 1.1 equivalents of the base. | Significant increase in conversion. |
| Inappropriate Solvent | Use a polar aprotic solvent like DMF or THF. Avoid using the alcohol as the solvent unless a large excess is intended. | Minimized side reactions and improved reaction rate. |
| Presence of Water | Ensure all reagents and solvents are anhydrous. Dry the glassware thoroughly before use. | The strong base will not be quenched, leading to efficient alkoxide formation. |
| Reaction Temperature | These reactions often require elevated temperatures. Try running the reaction at 80-100 °C. | Increased reaction rate and improved yield. |
Problem: Low Conversion with Thiol Nucleophiles
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidation of Thiol | Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). | Prevents the formation of disulfide byproducts. |
| Insufficient Base | Use a base like K₂CO₃ or Et₃N (1.1-1.5 equivalents) to form the thiolate in situ. | Increased concentration of the active nucleophile. |
| Reaction Temperature | While thiols are generally reactive, some may still require heating. Try increasing the temperature to 50-80 °C. | Faster reaction and higher conversion. |
| Solvent Choice | Polar aprotic solvents like DMF or acetonitrile are generally effective. | Good solubility of reactants and stabilization of the intermediate. |
Experimental Protocols
General Protocol for the Reaction of this compound with an Amine Nucleophile (e.g., Piperidine)
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Add a polar aprotic solvent such as DMF or DMSO (to make a 0.2-0.5 M solution).
-
Add the amine nucleophile (e.g., piperidine, 1.1-1.2 eq.).
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.).
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for the Reaction of this compound with an Alcohol Nucleophile (e.g., Sodium Methoxide)
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).
-
Carefully add anhydrous THF to the flask, followed by the slow addition of the alcohol (e.g., methanol, 1.1 eq.) at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the sodium alkoxide.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Heat the reaction mixture to reflux (around 65 °C for THF).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether, 3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Visualizations
Technical Support Center: Managing Anhydrous Conditions for Nucleophilic Fluorination
Welcome to the technical support center for managing anhydrous conditions in nucleophilic fluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the success rate of their fluorination experiments.
Troubleshooting Guide
This guide addresses specific issues that can arise during nucleophilic fluorination due to the presence of moisture.
| Problem | Potential Cause | Recommended Solution & Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Fluorinating Reagent: Many fluorinating agents are highly sensitive to moisture and can be deactivated through hydrolysis.[1] | Solution: Ensure all reagents are handled under strictly anhydrous conditions. Steps: 1. Use a glovebox or Schlenk line for weighing and transferring hygroscopic reagents.[1] 2. Purchase fresh, high-purity reagents and store them in a desiccator under an inert atmosphere (e.g., argon or nitrogen).[2][3] 3. Consider using less hygroscopic alternatives where possible, such as Bu₄NF·(t-BuOH)₄ instead of anhydrous Bu₄NF.[1] |
| 2. Wet Reaction Solvent: Commercially available "anhydrous" solvents may still contain unacceptable levels of water for sensitive fluorination reactions.[3] | Solution: Rigorously dry all solvents immediately before use. Steps: 1. Distill the solvent from an appropriate drying agent (e.g., calcium hydride for acetonitrile, sodium/benzophenone for THF).[4] 2. Alternatively, pass the solvent through a column of activated molecular sieves or alumina.[5] 3. Aim for a residual water content of <10 ppm, which can be verified by Karl Fischer titration.[2][6] | |
| 3. Contaminated Glassware: Glass surfaces readily adsorb atmospheric moisture, which can be sufficient to quench a sensitive reaction.[2] | Solution: Ensure all glassware is scrupulously dried. Steps: 1. Oven-dry all glassware at 125 °C for at least 24 hours.[2] 2. For maximum dryness, flame-dry the assembled apparatus under a stream of inert gas just before adding reagents.[2][7] 3. Allow the glassware to cool to room temperature under a positive pressure of nitrogen or argon before introducing any reagents.[2] | |
| Formation of Side Products (e.g., Alcohols, Ethers) | 1. Reaction with Trace Water: Residual water in the reaction can compete with the fluoride nucleophile, leading to the formation of alcohol byproducts.[8][9] | Solution: Implement the rigorous drying procedures for reagents, solvents, and glassware mentioned above. Steps: 1. Even with crown ethers, which can enhance fluoride reactivity, the presence of water can lead to alcohol formation.[8] 2. The use of bulky alcohols as additives can sometimes promote fluorination over side reactions, but the system must still be fundamentally anhydrous.[10] |
| 2. Inappropriate Solvent Choice: Protic or nucleophilic solvents (e.g., methanol) can react with the substrate or fluorinating agent, leading to undesired byproducts.[1][11] | Solution: Use an appropriate anhydrous, aprotic polar solvent. Steps: 1. Solvents like acetonitrile, DMF, and DMSO are commonly used, but must be thoroughly dried.[1][4] 2. Always verify the compatibility of your chosen solvent with your specific fluorinating agent.[1] | |
| White Precipitate Formation | 1. Hydrolysis of Fluorinating Agent: The fluorinating agent may have reacted with moisture to form insoluble inorganic salts (e.g., metal hydroxides or oxides).[3] | Solution: Improve the exclusion of moisture from the reaction system. Steps: 1. Re-evaluate and enhance the drying procedures for all components of the reaction. 2. Ensure the inert gas supply is dry by passing it through a drying tube. |
| Inconsistent Reaction Results | 1. Variable Moisture Content: Day-to-day variations in atmospheric humidity or inconsistencies in drying procedures can lead to fluctuating yields. | Solution: Standardize all anhydrous protocols. Steps: 1. Document and adhere to a strict protocol for drying solvents, preparing glassware, and handling reagents. 2. Regularly test the water content of "anhydrous" solvent stocks using Karl Fischer titration.[6][12] 3. Store dried solvents over activated molecular sieves to maintain low water content.[4] |
Frequently Asked Questions (FAQs)
Q1: How can I be certain my reaction is anhydrous?
A: While achieving perfectly anhydrous conditions is practically impossible, you can minimize water content to acceptable levels. The gold standard for quantifying trace water in organic solvents is Karl Fischer titration.[6][12] For a qualitative check, some stills for drying solvents like THF use sodium and benzophenone, which forms a deep blue or purple ketyl radical when the solvent is dry.[4] The disappearance of this color indicates the presence of moisture.
Q2: What is the best way to dry my solvents for nucleophilic fluorination?
A: The optimal method depends on the solvent and the required level of dryness.
-
Distillation: Distilling from a suitable drying agent is a highly effective method. Common pairings include acetonitrile over calcium hydride, and THF or diethyl ether over sodium/benzophenone ketyl.[4]
-
Molecular Sieves: Using activated 3Å or 4Å molecular sieves is a convenient and safe method for drying many common solvents.[2][4] For best results, allow the solvent to stand over the sieves for at least 24 hours.[2]
-
Solvent Purification Systems: Commercially available systems that pass solvents through columns of drying agents can achieve very low water content (1-10 ppm) and are a safe and convenient option.[2]
Q3: My fluorinating agent is a solid. How should I dry and handle it?
A: Solid reagents like potassium fluoride (KF) are often hygroscopic.[13]
-
Drying: Dry the solid in a vacuum oven at a temperature below its melting point for several hours.[2] After drying, allow it to cool to room temperature inside a desiccator containing a strong drying agent like phosphorus pentoxide.[2]
-
Handling: Whenever possible, handle and weigh hygroscopic solids inside a glovebox under an inert atmosphere.[1] If a glovebox is not available, work quickly under a positive flow of inert gas to minimize exposure to the atmosphere.
-
Storage: Store dried reagents in tightly sealed containers, wrapped with Parafilm, inside a desiccator.[2]
Q4: Can I use a drying tube instead of a full inert atmosphere setup?
A: For mildly moisture-sensitive reactions, a drying tube filled with a desiccant like calcium chloride can be sufficient to protect the reaction from atmospheric moisture.[7][14] However, for highly sensitive nucleophilic fluorination reactions, a full inert atmosphere setup using a Schlenk line or a glovebox is strongly recommended to ensure reproducibility and high yields.[2]
Q5: What are crown ethers and why are they used in nucleophilic fluorination?
A: Crown ethers, such as 18-crown-6, are cyclic polyethers that can chelate alkali metal cations, like the potassium ion in KF.[15][16] This complexation effectively sequesters the cation, leaving a "naked" and more nucleophilic fluoride anion in solution.[16] This enhanced nucleophilicity can significantly increase the rate and yield of the fluorination reaction, even in the presence of trace moisture, although anhydrous conditions are still highly recommended for optimal results.[8][17]
Quantitative Data Summary
The following table summarizes key quantitative data related to managing anhydrous conditions.
| Parameter | Method/Condition | Achievable Water Content | Notes |
| Solvent Purity | Commercial Solvent Purification System | 1 - 10 ppm | A very safe and convenient, though expensive, method.[2] |
| Distillation from Na/Benzophenone (for THF) | < 10 ppm | The deep blue color of the ketyl radical provides a visual indicator of dryness.[4] | |
| Distillation from CaH₂ (for CH₃CN, DCM) | 10 - 50 ppm | A common and effective method for many solvents.[4][5] | |
| Storage over 3Å or 4Å Molecular Sieves | 10 - 50 ppm | Requires an activation (heating) of the sieves and sufficient contact time (24+ hours).[2][4] | |
| Water Content Measurement | Coulometric Karl Fischer Titration | Detection limit: ~10 µg of water | The "gold standard" for accurate determination of trace water.[6][12] |
| ¹⁹F NMR Aquametry Technique | Detection limit: ~5 µg of water | A sensitive method that can be performed in an inert atmosphere.[18] | |
| Near-Infrared (NIR) Spectroscopy | ppm accuracy | Can be used for real-time, non-destructive monitoring.[19] |
Experimental Protocols
Protocol 1: Drying Glassware for Anhydrous Reactions
-
Cleaning: Thoroughly clean all glassware with an appropriate solvent and detergent, followed by rinsing with deionized water and then a volatile organic solvent (e.g., acetone) to facilitate drying.
-
Oven-Drying: Place all glassware (e.g., round-bottom flasks, condensers, dropping funnels) in an oven set to 125 °C for a minimum of 24 hours before use.[2]
-
Flame-Drying (for highly sensitive reactions): a. Assemble the clean, dry glassware for the reaction. Do not include any non-glass components like plastic stopcocks at this stage.[2] b. While flushing the apparatus with a gentle stream of dry nitrogen or argon, gently heat the entire surface of the glassware with a heat gun or a Bunsen burner until all visible signs of condensation have vanished.[2][7] c. Allow the apparatus to cool to room temperature under a continuous positive pressure of the inert gas before proceeding.[2]
Protocol 2: Preparation of Anhydrous Acetonitrile using Calcium Hydride
-
Pre-drying (Optional): For solvent with significant water content, pre-dry by swirling with anhydrous calcium chloride or 4Å molecular sieves and then decanting.[4][20]
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a distillation apparatus. Ensure all glassware has been dried according to Protocol 1.
-
Drying Agent: Add calcium hydride (CaH₂) to the flask (approximately 5-10 g per liter of solvent).
-
Distillation: Add the acetonitrile to the flask, begin stirring, and gently heat the mixture to reflux. Allow it to reflux for at least one hour to ensure complete reaction of the water with the drying agent.
-
Collection: Distill the dry acetonitrile, collecting the fraction that boils at the correct temperature (~81-82 °C). Collect the distillate in a receiver flask that has been dried and is maintained under an inert atmosphere.
-
Storage: Store the freshly distilled anhydrous acetonitrile over activated 3Å or 4Å molecular sieves in a sealed container under nitrogen or argon.[4]
Protocol 3: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
-
Apparatus Setup: Assemble the flame-dried reaction flask, condenser, and any other glassware. Connect the apparatus to a Schlenk line via a bubbler.
-
Purging the System: Evacuate the air from the apparatus by applying a vacuum from the Schlenk line. Then, backfill the apparatus with a dry inert gas (nitrogen or argon). Repeat this vacuum-backfill cycle three times to ensure the complete removal of atmospheric gases and moisture.
-
Solvent Addition: Add the anhydrous solvent to the reaction flask via a dry syringe or a cannula under a positive pressure of inert gas.
-
Reagent Addition:
-
Liquids: Add liquid reagents via a dry syringe through a rubber septum.
-
Solids: For stable solids, quickly open the flask and add the solid under a strong positive flow of inert gas (a "nitrogen blanket"). For highly sensitive solids, use a solid addition funnel or transfer them within a glovebox.[3]
-
-
Running the Reaction: Once all components are added, maintain a slight positive pressure of the inert gas throughout the reaction, which can be monitored with an oil bubbler attached to the top of the condenser.
Visualizations
Caption: Workflow for setting up an anhydrous nucleophilic fluorination reaction.
Caption: Decision tree for troubleshooting low yields in fluorination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Drying solvents and Drying agents [delloyd.50megs.com]
- 6. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hydrogen Bonding: Regulator for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Potassium fluoride drying [f-granulator.com]
- 14. Suggested Reaction Setups – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 15. Nucleophilic Reactions Using Alkali Metal Fluorides Activated by Crown Ethers and Derivatives [mdpi.com]
- 16. Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chem.tamu.edu [chem.tamu.edu]
- 19. kemtrak.com [kemtrak.com]
- 20. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Strategies for Mitigating Unwanted Side Reactions with Strong Nucleophiles
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and prevent unwanted side reactions when working with strong nucleophiles. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides formatted in a question-and-answer style to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction is difficult to initiate. What are the common causes and how can I resolve this?
A1: Difficulty in initiating a Grignard reaction is a frequent issue, often stemming from the passivation of the magnesium surface by a layer of magnesium oxide (MgO). Additionally, the presence of even trace amounts of moisture can quench the highly reactive Grignard reagent.[1]
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight. Solvents, typically diethyl ether or tetrahydrofuran (THF), must be anhydrous.[2]
-
Activate the Magnesium: The magnesium turnings need to be activated to remove the oxide layer and expose a fresh, reactive surface. Several methods can be employed:
-
Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle before adding them to the reaction flask.
-
Chemical Activation: Add a small crystal of iodine to the magnesium turnings. The disappearance of the characteristic purple color of iodine indicates the activation of the magnesium surface.[1][3] Alternatively, a few drops of 1,2-dibromoethane can be used as an initiator.
-
-
Initiate with a Small Amount of Alkyl Halide: Add a small portion of your alkyl halide to the magnesium suspension. A noticeable exotherm, bubbling, or a cloudy/gray appearance indicates that the reaction has started. Once initiated, the remaining alkyl halide can be added dropwise.[2][4]
Q2: I am observing a significant amount of a homocoupled product (R-R) in my reaction mixture when preparing a Grignard or organolithium reagent. What is this side reaction and how can I minimize it?
A2: The formation of a homocoupled product is likely due to a Wurtz-type coupling reaction. This side reaction occurs when the newly formed organometallic reagent (R-M) acts as a nucleophile and reacts with the starting alkyl halide (R-X) to form a new carbon-carbon bond (R-R).[5][6]
Strategies to Minimize Wurtz Coupling:
-
Slow Addition of Alkyl Halide: Add the alkyl halide slowly and dropwise to the suspension of the metal (Mg or Li). This maintains a low concentration of the alkyl halide in the reaction mixture, reducing the likelihood of it reacting with the newly formed organometallic species.
-
Maintain Moderate Temperature: While some heat may be necessary for initiation, avoid excessive temperatures during the formation of the organometallic reagent, as higher temperatures can favor the coupling side reaction.
-
Use a More Reactive Halide: If possible, use an alkyl bromide or iodide instead of an alkyl chloride, as they tend to form the organometallic reagent more readily, which can sometimes outcompete the coupling reaction.
Troubleshooting Guide: Common Issues with Strong Nucleophiles
This guide provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low Yield in Reactions with Organolithium Reagents
Symptoms:
-
Incomplete consumption of the starting material.
-
Formation of multiple unidentified byproducts.
-
Lower than expected yield of the desired product.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Reaction with Protic Solvents/Moisture | Organolithium reagents are extremely strong bases and will be quenched by any source of acidic protons, including water, alcohols, and even trace moisture on glassware. Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Use anhydrous solvents.[7][8] |
| Incorrect Reagent Concentration | The concentration of commercially available organolithium reagents can vary over time. It is crucial to titrate the organolithium solution before use to determine its exact molarity for accurate stoichiometry. |
| Side Reactions with Ethereal Solvents | Some organolithium reagents, like n-BuLi, can react with ethereal solvents such as THF over time, especially at room temperature.[9] For sensitive reactions, use freshly distilled solvents and maintain low temperatures. |
| Competing Deprotonation | With sterically hindered organolithium reagents (e.g., t-BuLi) or with substrates containing acidic protons alpha to a carbonyl group, deprotonation can compete with nucleophilic addition.[10] Use a less hindered organolithium reagent or a different class of organometallic, like a Gilman cuprate, which is less basic. |
Issue 2: Poor Chemoselectivity in LAH Reductions
Symptoms:
-
Reduction of multiple functional groups when only one was targeted.
-
Formation of over-reduced products.
Possible Causes and Solutions:
| Possible Cause | Solution |
| High Reactivity of LAH | Lithium aluminum hydride (LAH) is a very powerful and non-selective reducing agent.[11][12] It will reduce most polar functional groups. For the selective reduction of a ketone in the presence of an ester, a milder reducing agent like sodium borohydride (NaBH₄) should be used. |
| Incorrect Order of Addition | The order of addition can influence the outcome of the reaction. For some selective reductions, inverse addition (adding the LAH solution slowly to the substrate solution) can be beneficial as it keeps the concentration of the reducing agent low. |
| Use of Modified Aluminum Hydrides | For greater selectivity, consider using a sterically hindered or electronically modified aluminum hydride reagent, such as lithium tri-tert-butoxyaluminum hydride [LiAlH(O-t-Bu)₃], which is much less reactive than LAH and can, for example, selectively reduce an acid chloride to an aldehyde without further reduction to the alcohol. |
Issue 3: Competing SN2 and E2 Reactions
Symptoms:
-
Formation of an alkene (elimination product) alongside or instead of the desired substitution product.
Possible Causes and Solutions:
| Factor | Favors SN2 (Substitution) | Favors E2 (Elimination) |
| Substrate | Methyl > Primary > Secondary.[13][14] | Tertiary > Secondary > Primary.[15] |
| Nucleophile/Base | Good nucleophile, weak base (e.g., I⁻, RS⁻). | Strong, sterically hindered base (e.g., t-BuO⁻, LDA).[15] |
| Solvent | Polar aprotic (e.g., DMSO, acetone).[14] | Polar protic (e.g., ethanol). |
| Temperature | Lower temperatures. | Higher temperatures (heat favors elimination).[16] |
Experimental Protocols
Protocol 1: General Procedure for a Grignard Reaction
This protocol describes the formation of a Grignard reagent from an alkyl halide and its subsequent reaction with a ketone.
1. Preparation:
- Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
- Assemble the apparatus while hot under a stream of dry nitrogen or argon.
- Place magnesium turnings in the flask.
- Add a small crystal of iodine to activate the magnesium.[2][3]
2. Grignard Reagent Formation:
- Add anhydrous diethyl ether or THF to the flask to cover the magnesium.
- Dissolve the alkyl halide in anhydrous ether/THF in the dropping funnel.
- Add a small portion of the alkyl halide solution to the magnesium suspension to initiate the reaction.
- Once the reaction starts (indicated by bubbling and a color change), add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.[2][4]
- After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.
3. Reaction with Electrophile:
- Cool the Grignard reagent solution in an ice bath.
- Dissolve the ketone in anhydrous ether/THF and add it to the dropping funnel.
- Add the ketone solution dropwise to the stirred Grignard reagent.
- After the addition, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
4. Workup:
- Cool the reaction mixture in an ice bath.
- Slowly and cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
- Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ether.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Protection of an Alcohol as a Silyl Ether
This protocol describes the protection of a primary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl).
1. Reaction Setup:
- To a solution of the alcohol in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), add imidazole (1.5-2.5 equivalents).
- Stir the mixture at room temperature under an inert atmosphere.
2. Silylation:
- Add TBDMSCl (1.1-1.5 equivalents) portion-wise to the solution.
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
3. Workup and Purification:
- Once the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the resulting silyl ether by column chromatography on silica gel.
Protocol 3: Deprotection of a TBDMS Ether
1. Reaction Setup:
- Dissolve the TBDMS-protected alcohol in THF.
- Add a solution of tetrabutylammonium fluoride (TBAF) (1 M in THF, 1.1 equivalents).
2. Deprotection:
- Stir the reaction at room temperature and monitor by TLC.
3. Workup and Purification:
- Once the deprotection is complete, concentrate the reaction mixture.
- Purify the resulting alcohol by column chromatography.[17][18]
Visualizations
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. cerritos.edu [cerritos.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry [vedantu.com]
- 6. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - organolithium reagents - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. people.uniurb.it [people.uniurb.it]
- 10. resources.saylor.org [resources.saylor.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. leah4sci.com [leah4sci.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
19F NMR Spectroscopic Analysis of 2,3,5-Trifluoropyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,3,5-trifluoropyridine and related fluorinated pyridine derivatives. The information presented is intended to assist researchers in the identification, characterization, and quality control of these important chemical entities, which are frequently incorporated into pharmaceuticals and agrochemicals to enhance metabolic stability and biological activity.
Comparative Analysis of ¹⁹F NMR Data
The ¹⁹F NMR chemical shifts (δ) and spin-spin coupling constants (J) are crucial parameters for the structural elucidation of fluorinated organic molecules. The data summarized below provides a clear comparison between this compound and other relevant fluoropyridine compounds. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Compound | Fluorine Position | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| This compound | F-2 | - | - |
| F-3 | - | - | |
| F-5 | - | - | |
| 2,6-Difluoropyridine | F-2, F-6 | -68.5 | - |
| Pentafluoropyridine | F-2, F-6 | -93.19 | J(F2,F3) = 14.3 |
| F-3, F-5 | -167.40 | J(F2,F4) = 16.6 | |
| F-4 | -139.42 | J(F3,F4) = 14.0 |
Note: Specific data for this compound was not explicitly found in the searched literature. The table will be updated as soon as this information becomes available. Data for Pentafluoropyridine is for the pure liquid.[1]
Experimental Protocol for ¹⁹F NMR Analysis of Small Molecules
The following is a detailed methodology for acquiring high-quality ¹⁹F NMR spectra of small organic molecules, such as fluorinated pyridines.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of sufficient purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can influence the chemical shifts.[1]
-
Concentration: Prepare a solution with a concentration typically ranging from 5 to 25 mg of the compound in 0.5 to 0.7 mL of the deuterated solvent.
-
Internal Standard: For accurate chemical shift referencing, an internal standard can be added. A common standard is trifluorotoluene (α,α,α-trifluorotoluene) or hexafluorobenzene (C₆F₆).
-
NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe is recommended.
-
Tuning and Matching: Tune and match the probe to the ¹⁹F frequency to ensure optimal sensitivity and pulse performance.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence is typically used for routine ¹⁹F NMR spectra.
-
Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured. The chemical shift range for organofluorine compounds is broad.
-
Transmitter Offset: Center the transmitter offset in the expected region of the fluorine signals.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the fluorine nuclei between scans.
-
Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, 16 to 64 scans are often adequate.
-
Proton Decoupling: For simplified spectra showing only ¹⁹F-¹⁹F couplings, proton decoupling (e.g., using a WALTZ-16 sequence) can be applied.
4. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard or an external reference. If no internal standard is used, the solvent signal can be used as a secondary reference, although this is less accurate.
-
Integration: Integrate the signals to determine the relative ratios of the different fluorine environments.
Visualizing Spin-Spin Coupling in this compound
The following diagrams illustrate the expected spin-spin coupling interactions within the this compound molecule. These interactions give rise to the multiplet patterns observed in the ¹⁹F NMR spectrum.
Caption: Molecular structure of this compound.
Caption: Spin-spin coupling network in this compound.
References
Purity Assessment of 2,3,5-Trifluoropyridine: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure the reliability of experimental outcomes and the safety of final products. 2,3,5-Trifluoropyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity assessment of this fluorinated heterocyclic compound. The information presented is based on established analytical principles and data from the analysis of structurally similar compounds.
Introduction to Purity Assessment Techniques
The choice of an analytical technique for purity determination depends on several factors, including the volatility and thermal stability of the analyte, the nature of potential impurities, and the desired level of sensitivity and structural information. For a volatile compound like this compound, GC-MS is a powerful and widely used method. However, other techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) offer complementary information and can be advantageous in specific contexts.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal technique for identifying and quantifying volatile and semi-volatile impurities in a sample.[1]
Proposed GC-MS Methodology
Experimental Protocol: GC-MS
-
Objective: To develop a GC-MS method for the separation and quantification of this compound from its potential volatile impurities.
-
Instrumentation and Materials:
-
Sample Preparation:
-
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| GC Conditions | |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min[3] |
| Oven Temperature Program | Initial temperature 50°C (hold for 1 min), ramp at 10°C/min to 250°C (hold for 5 min) |
| MS Conditions | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Mass Transfer Line Temp | 280°C |
| Scan Range | m/z 40-400 |
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main this compound peak relative to the total area of all detected peaks. Identification of impurities is achieved by comparing their mass spectra with spectral libraries (e.g., NIST) and fragmentation patterns.[1]
Potential Impurities
Impurities in this compound can arise from the synthetic route. Common synthetic pathways for fluorinated pyridines include halogen exchange reactions and diazotization followed by fluorination. Potential impurities could include:
-
Isomeric Impurities: Other trifluoropyridine isomers or difluoropyridine precursors. The separation of positional isomers can be challenging and may require optimization of the GC temperature program.[6][7]
-
Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis.
-
Degradation Products: Products formed due to the compound's potential reactivity. Some fluorinated compounds can be reactive and may degrade the GC column over time.[8]
Alternative Analytical Techniques
While GC-MS is highly effective, a comprehensive purity assessment may benefit from the use of orthogonal techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of organic compounds, especially those that are non-volatile or thermally sensitive.[9] For this compound, a reversed-phase HPLC (RP-HPLC) method would be appropriate for separating it from non-volatile or polar impurities.
Proposed HPLC Methodology
-
Objective: To develop an RP-HPLC method for the purity assessment of this compound.
-
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes[10] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.[10]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[10] ¹⁹F qNMR is particularly powerful for the analysis of organofluorine compounds.[11][12]
Experimental Protocol: ¹⁹F qNMR
-
Objective: To determine the absolute purity of this compound using ¹⁹F qNMR.
-
Instrumentation and Materials:
-
NMR spectrometer.
-
Certified internal standard (e.g., 3,5-Bis(trifluoromethyl)benzoic acid).[12]
-
Deuterated solvent (e.g., DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
-
Data Acquisition and Analysis:
-
Acquire the ¹⁹F NMR spectrum with appropriate parameters to ensure accurate integration (e.g., sufficient relaxation delay).
-
The purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the certified internal standard.
-
Comparison of Analytical Techniques
| Feature | GC-MS | HPLC | qNMR |
| Principle | Separation based on volatility and boiling point, detection by mass-to-charge ratio. | Separation based on polarity and partitioning between a stationary and mobile phase. | Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei. |
| Best Suited For | Volatile and semi-volatile impurities. | Non-volatile and polar impurities. | Absolute purity determination without a specific analyte reference standard. |
| Advantages | High sensitivity, excellent separation of volatile compounds, provides structural information for impurity identification. | Wide applicability, robust and reliable for routine analysis. | Primary analytical method, highly accurate and precise, provides structural information. |
| Limitations | Not suitable for non-volatile or thermally labile compounds; potential for analyte degradation at high temperatures. | Lower resolution for volatile compounds compared to GC; requires a reference standard for quantification. | Lower sensitivity compared to chromatographic methods; requires a certified internal standard. |
Visualizations
Experimental Workflow for GC-MS Purity Assessment
Caption: Workflow for the purity assessment of this compound using GC-MS.
Decision Logic for Method Selection
Caption: Decision tree for selecting an appropriate analytical method for purity assessment.
Conclusion
For the routine purity assessment of this compound, GC-MS is a highly effective technique, offering excellent separation of volatile impurities and providing valuable structural information for their identification. However, for a complete and robust purity profile, especially in a drug development setting, the use of orthogonal methods is recommended. HPLC is well-suited for detecting non-volatile or polar impurities that may not be amenable to GC analysis. Furthermore, ¹⁹F qNMR provides a powerful tool for determining the absolute purity of the material without the need for a specific reference standard of this compound itself. The choice of methodology should be guided by the specific analytical needs, the nature of potential impurities, and the stage of research or development.
References
- 1. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 2. benchchem.com [benchchem.com]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. pure.uva.nl [pure.uva.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. acgpubs.org [acgpubs.org]
- 12. 2024-02-07-new-qnmr-standard-fr - BIPM [bipm.org]
A Comparative Analysis of Reactivity: 2,3,5-Trifluoropyridine vs. Pentafluoropyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2,3,5-trifluoropyridine and pentafluoropyridine, two key building blocks in the synthesis of pharmaceuticals and agrochemicals. The focus is on their behavior in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry. Understanding the nuanced differences in their reactivity is crucial for reaction design, optimization, and the strategic synthesis of complex molecules.
Executive Summary
Pentafluoropyridine is established as a highly reactive substrate for nucleophilic aromatic substitution, readily undergoing substitution, primarily at the 4-position. This high reactivity is a direct consequence of the cumulative electron-withdrawing effects of five fluorine atoms, which significantly activate the pyridine ring towards nucleophilic attack. In contrast, this compound, while also activated for SNAr reactions, is generally less reactive than its perfluorinated counterpart. The reduced number of fluorine substituents leads to a less electron-deficient aromatic system. The regioselectivity of this compound in SNAr reactions is also a key consideration, with the positions ortho and para to the nitrogen and fluorine atoms being the most likely sites of attack.
Theoretical Background: Factors Influencing Reactivity
The reactivity of fluorinated pyridines in SNAr reactions is governed by several key factors:
-
Electron Deficiency of the Aromatic Ring: The pyridine nitrogen atom is inherently electron-withdrawing. Fluorine atoms further enhance this effect through their strong inductive electron-withdrawing properties (-I effect). A greater number of fluorine atoms leads to a more electron-deficient (electrophilic) pyridine ring, which is more susceptible to attack by nucleophiles.
-
Stabilization of the Meisenheimer Intermediate: The rate-determining step in many SNAr reactions is the formation of a negatively charged intermediate, the Meisenheimer complex. Electron-withdrawing groups, such as fluorine and the ring nitrogen, stabilize this intermediate through resonance and inductive effects, thereby lowering the activation energy of the reaction.
-
Leaving Group Ability: Fluoride is a competent leaving group in SNAr reactions on highly electron-deficient rings. Although the carbon-fluorine bond is strong, the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and facilitating the departure of the fluoride ion once the Meisenheimer complex is formed.
dot
Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on fluoropyridines.
Quantitative Reactivity Comparison
The following table summarizes representative SNAr reactions for both compounds with various nucleophiles, providing an indication of their relative reactivity through reaction conditions and yields.
| Reactant | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Pentafluoropyridine | Phenothiazine | Acetonitrile | K₃PO₄ | 60 | 24 | 4-(10H-phenothiazin-10-yl)-2,3,5,6-tetrafluoropyridine | 92 | [1] |
| Pentafluoropyridine | Malononitrile | DMF | K₂CO₃ | Reflux | N/A | 2-(perfluoropyridin-4-yl)malononitrile | Good | [2] |
| Pentafluoropyridine | 3-Hydroxybenzaldehyde | Acetonitrile | K₂CO₃ | Reflux | 24 | 3-((3,5,6-trifluoro-4-(3-formylphenoxy)pyridin-2-yl)oxy)benzaldehyde | Excellent | [3] |
| This compound | Various | N/A | N/A | N/A | N/A | Substituted Pyridines | N/A | [4] |
Note: Direct comparative data for this compound under similar conditions is limited in the cited literature.
Regioselectivity
Pentafluoropyridine: Nucleophilic attack on pentafluoropyridine overwhelmingly occurs at the 4-position (para to the nitrogen atom).[2] This high regioselectivity is attributed to the superior ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate when the attack is at the para position.
This compound: The regioselectivity of nucleophilic attack on this compound is more complex. The positions activated by both the nitrogen and the fluorine atoms (C2, C4, and C6) are potential sites for substitution. The precise outcome will depend on the nature of the nucleophile and the reaction conditions, with steric hindrance also playing a role.
dot
Caption: Preferred sites of nucleophilic attack.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile
Materials:
-
Fluorinated pyridine (pentafluoropyridine or this compound)
-
Amine nucleophile
-
Anhydrous solvent (e.g., Acetonitrile, DMF, DMSO)
-
Base (e.g., K₂CO₃, K₃PO₄, Et₃N)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the fluorinated pyridine (1.0 equivalent) and the anhydrous solvent.
-
Add the amine nucleophile (1.1-1.5 equivalents) to the solution.
-
Add the base (1.5-2.0 equivalents) portion-wise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Example Protocol: Reaction of Pentafluoropyridine with Phenothiazine[1]
Materials:
-
Pentafluoropyridine
-
Phenothiazine
-
Potassium phosphate (K₃PO₄)
-
Acetonitrile (MeCN)
Procedure:
-
In a screw-capped tube, combine phenothiazine (0.5 mmol), pentafluoropyridine (1.0 mmol), and potassium phosphate (2.0 mmol) in acetonitrile (5.0 mL).
-
Seal the tube and stir the reaction mixture at 60 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the mixture with a suitable organic solvent.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield 4-(10H-phenothiazin-10-yl)-2,3,5,6-tetrafluoropyridine.
dot
Caption: A typical workflow for SNAr reactions.
Conclusion
Both this compound and pentafluoropyridine are valuable reagents for the synthesis of substituted pyridines via nucleophilic aromatic substitution. Pentafluoropyridine exhibits significantly higher reactivity due to the strong electron-withdrawing nature of its five fluorine atoms, with a pronounced selectivity for substitution at the 4-position. While direct quantitative comparisons are scarce, the underlying electronic principles strongly support this reactivity trend. This compound offers a less reactive, yet still versatile, alternative where more nuanced regiochemical outcomes may be achievable. The choice between these two substrates will ultimately depend on the desired reactivity, the nature of the nucleophile, and the specific synthetic target. Further kinetic studies are warranted to provide a more precise quantitative comparison of their reactivity profiles.
References
Enhancing Metabolic Stability in Drug Discovery: A Comparative Guide to the 2,3,5-Trifluoropyridyl Group
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In-Vitro Metabolic Stability of Drugs Containing a 2,3,5-Trifluoropyridyl Group.
In the pursuit of developing robust drug candidates, achieving optimal metabolic stability is a critical hurdle. Rapid metabolism can lead to poor bioavailability, short duration of action, and the formation of potentially toxic metabolites. A key strategy in modern medicinal chemistry to mitigate these issues is the introduction of fluorine atoms into a drug's structure. This guide provides a comparative analysis of the in-vitro metabolic stability of compounds containing a 2,3,5-trifluoropyridyl group, a moiety increasingly utilized to enhance pharmacokinetic profiles.
The Strategic Advantage of Fluorination
The incorporation of fluorine into drug molecules can significantly alter their physicochemical and biochemical properties. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1] By strategically placing fluorine atoms at metabolically vulnerable positions, chemists can effectively "block" these sites from oxidative metabolism, thereby increasing the compound's half-life and overall stability.[2][3]
In-Vitro Metabolic Stability: A Comparative Overview
The in-vitro metabolic stability of a compound is typically assessed by incubating it with liver microsomes or hepatocytes and measuring the rate of its disappearance over time. Key parameters determined from these assays are the half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
Table 1: Anticipated In-Vitro Metabolic Stability Comparison
| Compound Type | Expected In-Vitro Half-life (t½) | Expected Intrinsic Clearance (CLint) | Rationale |
| Non-Fluorinated Pyridyl Analog | Shorter | Higher | The unsubstituted pyridine ring is susceptible to oxidation by CYP enzymes at various positions. |
| Monofluorinated Pyridyl Analog | Moderate | Moderate | A single fluorine atom can block a specific site of metabolism, but other positions may still be vulnerable. |
| 2,3,5-Trifluoropyridyl Compound | Longer | Lower | Multiple fluorine atoms provide a more comprehensive "shield" against CYP-mediated oxidation across the pyridine ring, significantly enhancing metabolic stability.[2][3] |
Experimental Protocols
To provide a practical framework for researchers, detailed methodologies for key in-vitro metabolic stability experiments are outlined below.
Protocol 1: Liver Microsomal Stability Assay
This assay is a standard method to evaluate the phase I metabolic stability of a compound.
Objective: To determine the rate of disappearance of a test compound when incubated with human liver microsomes (HLM).
Materials:
-
Test compound
-
Positive control compounds (e.g., testosterone, verapamil)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare working solutions of the test compound and positive controls. Thaw HLM on ice.
-
Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine phosphate buffer, HLM, and the test compound.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Protocol 2: Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both phase I and phase II metabolic enzymes.
Objective: To determine the rate of disappearance of a test compound when incubated with cryopreserved human hepatocytes.
Materials:
-
Test compound
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Collagen-coated plates or suspension culture vessels
-
Incubator (37°C, 5% CO2)
-
Quenching solvent and internal standard
-
LC-MS/MS system
Procedure:
-
Cell Thawing and Plating: Thaw and plate the cryopreserved hepatocytes according to the supplier's protocol. Allow the cells to attach and form a monolayer (for plated assays).
-
Compound Addition: Add the test compound to the hepatocyte culture.
-
Incubation: Incubate the cells at 37°C.
-
Sampling: At various time points, collect aliquots of the incubation medium and/or cell lysate.
-
Quenching and Processing: Stop the metabolic activity and process the samples as described in the microsomal stability assay.
-
Analysis and Data Interpretation: Analyze the samples by LC-MS/MS and calculate the metabolic stability parameters.
Visualizing Metabolic Pathways and Workflows
To further clarify the concepts and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Comparative metabolic pathways of a non-fluorinated versus a 2,3,5-trifluoropyridyl compound.
Caption: General workflow for in-vitro metabolic stability assays.
Conclusion
The strategic incorporation of a 2,3,5-trifluoropyridyl group into drug candidates represents a powerful approach to enhancing metabolic stability. By blocking sites of oxidative metabolism, this moiety can significantly increase a compound's in-vitro half-life and reduce its intrinsic clearance. While direct comparative quantitative data for a wide range of such compounds remains to be consolidated in the public domain, the underlying principles of metabolic blocking by fluorination are well-supported. The experimental protocols provided in this guide offer a robust framework for researchers to assess the metabolic stability of their own compounds and make informed decisions in the drug discovery and development process. As more data on the metabolism of 2,3,5-trifluoropyridyl-containing drugs becomes available, a more detailed quantitative comparison will be possible, further solidifying the utility of this valuable chemical scaffold.
References
A Comparative Analysis of Fluorinating Agents for Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of molecules. This guide provides an objective comparison of three prominent electrophilic fluorinating agents for the direct C-H fluorination of pyridines: Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and Silver(II) Fluoride (AgF₂). The following analysis, supported by experimental data, aims to assist researchers in selecting the most suitable reagent for their specific synthetic needs.
Performance Comparison of Fluorinating Agents
The choice of a fluorinating agent is dictated by factors such as substrate reactivity, desired regioselectivity, and reaction conditions. Below is a summary of the performance of Selectfluor®, NFSI, and AgF₂ in the fluorination of various pyridine derivatives.
Quantitative Data Summary
| Substrate | Reagent | Reaction Conditions | Product(s) | Yield (%) | Regioselectivity | Citation(s) |
| Pyridine | AgF₂ | MeCN, 25 °C, 1 h | 2-Fluoropyridine | Moderate | C2 | [1] |
| 2-Phenylpyridine | AgF₂ | MeCN, 25 °C, 1.5 h | 2-Fluoro-6-phenylpyridine | 81 | C6 | [2] |
| 2-Chloropyridine | AgF₂ | MeCN, 25 °C, 15 min | 2-Chloro-6-fluoropyridine | 9 | C6 | [3] |
| 3-Chloropyridine | AgF₂ | MeCN, 25 °C, 1 h | 2-Fluoro-5-chloropyridine | 85 | C2 | [3] |
| 3-Cyanopyridine | AgF₂ | MeCN, 25 °C, 1 h | 2-Fluoro-5-cyanopyridine | 76 | C2 | [3] |
| 4-Cyanopyridine | AgF₂ | MeCN, 25 °C, 1 h | 2-Fluoro-4-cyanopyridine | 55 | C2 | [3] |
| 2-Aminopyridine derivative | Selectfluor | CHCl₃/H₂O, rt | 3-Fluoro-2-aminopyridine derivative | Good to High | C3 | [1] |
| N-Protected Pyridone | NFSI | MeCN, 60 °C | C5-Fluorinated N-Protected Pyridone | Moderate | C5 | [4] |
Note: Direct C-H fluorination of unsubstituted pyridine with Selectfluor® and NFSI is challenging due to the electron-deficient nature of the pyridine ring and often requires activation or specific substitution patterns for reasonable yields.
Mechanistic Pathways
The mechanism of electrophilic fluorination of pyridines is believed to proceed primarily through two pathways: a Single-Electron Transfer (SET) mechanism or a direct SN2-type attack on the fluorine atom. The operative mechanism can be influenced by the fluorinating agent, the pyridine substrate, and the reaction conditions.
Proposed Mechanism for AgF₂ Fluorination
The fluorination of pyridines with AgF₂ is proposed to proceed through a mechanism analogous to the Chichibabin amination reaction.[1]
Caption: Proposed mechanism for the fluorination of pyridine with AgF₂.
General Electrophilic Fluorination Pathways with N-F Reagents
For N-F reagents like Selectfluor® and NFSI, the reaction with pyridine can be conceptualized through either an SN2 or a SET pathway. The electron-deficient nature of the pyridine ring makes it a challenging substrate for direct electrophilic attack.
Caption: General proposed mechanisms for electrophilic fluorination of pyridine with N-F reagents.
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication of synthetic methods. Below are representative protocols for the fluorination of pyridine derivatives with AgF₂.
General Procedure for C-H Fluorination of Pyridines with AgF₂[2]
Materials:
-
Pyridine substrate (1.0 equiv)
-
Silver(II) Fluoride (AgF₂) (3.0 equiv)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To an oven-dried flask equipped with a magnetic stir bar, add the pyridine substrate.
-
Add anhydrous acetonitrile via syringe.
-
In a single portion, add AgF₂ to the stirred solution at room temperature (25 °C).
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 2 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove insoluble silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated pyridine.
Note: AgF₂ is a moisture-sensitive reagent and should be handled accordingly. The reaction is generally performed under an inert atmosphere (e.g., nitrogen or argon).[2]
Conclusion
The selection of a fluorinating agent for pyridine synthesis is a critical decision that impacts yield, regioselectivity, and operational simplicity.
-
AgF₂ has demonstrated broad applicability for the direct C-H fluorination of a wide range of substituted pyridines, offering excellent regioselectivity for the position adjacent to the nitrogen atom.[1][3] The reactions are typically fast and occur at room temperature.[1]
-
Selectfluor® is a user-friendly and versatile reagent, particularly effective for activated pyridine systems such as aminopyridines.[1] Its stability and ease of handling make it an attractive choice for many applications.
-
NFSI is another stable and easy-to-handle reagent, often used for the fluorination of electron-rich heterocyclic systems like N-protected pyridones.[4]
For the direct C-H fluorination of simple, non-activated pyridines, AgF₂ appears to be the most generally effective reagent based on the available literature. However, for substituted and electronically modified pyridines, Selectfluor® and NFSI offer valuable and often complementary reactivity. Researchers should consider the specific electronic and steric properties of their substrate when choosing the optimal fluorinating agent.
References
- 1. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
Unambiguous Structure Elucidation: A Comparative Guide to Confirming 2,3,5-Trifluoropyridine Derivatives by X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. In the synthesis of novel compounds, such as derivatives of 2,3,5-trifluoropyridine—a valuable building block in medicinal chemistry—unambiguous structural confirmation is paramount.[1][2] This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques, offering supporting data and detailed experimental protocols to aid in the selection of the most appropriate method for structural verification.
X-ray crystallography stands as the gold standard for determining the atomic and molecular structure of a crystalline solid.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density can be generated, revealing precise bond lengths, bond angles, and stereochemistry.[3][4] This technique provides an unparalleled level of structural detail, making it an indispensable tool for absolute configuration assignment and the study of intermolecular interactions.
Performance Comparison: X-ray Crystallography vs. Alternative Methods
While X-ray crystallography provides definitive structural information, other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed for compound characterization. The following table compares the capabilities of these methods in the context of confirming the structure of this compound derivatives.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing | Connectivity of atoms (through-bond and through-space correlations), solution-state conformation, dynamic processes | Molecular weight, elemental composition, fragmentation patterns for substructure identification |
| Sample State | Solid (single crystal) | Liquid (solution) | Gas (ionized) |
| Key Advantages | Unambiguous structure determination | Provides information on solution-state structure and dynamics; non-destructive | High sensitivity, requires very small sample amounts, provides molecular formula |
| Limitations | Requires a suitable single crystal, which can be challenging to grow; provides a solid-state structure that may differ from the solution conformation | Ambiguities in stereochemistry can arise; interpretation can be complex for large molecules | Does not provide 3D structural information directly; isomers can be difficult to distinguish |
Experimental Data: A Case Study with a Fluorinated Pyridine Derivative
To illustrate the type of quantitative data obtained from an X-ray crystallography experiment, the following table summarizes the crystallographic data for a related compound, 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate.
| Parameter | Value |
| Chemical Formula | C11H10F4N2O2 |
| Formula Weight | 278.21 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 6.8588 (1) |
| b (Å) | 19.836 (4) |
| c (Å) | 8.859 (2) |
| α (°) | 90 |
| β (°) | 109.87 (1) |
| γ (°) | 90 |
| Volume (ų) | 1134.4 (4) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.629 |
| Absorption Coefficient (mm⁻¹) | 0.141 |
| F(000) | 568 |
| Data for 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate serves as a representative example. |
Experimental Protocols
Single-Crystal X-ray Crystallography
This protocol outlines the general steps for the structural determination of a small organic molecule like a this compound derivative.
-
Crystal Growth: High-quality single crystals are paramount for a successful X-ray diffraction experiment.[3] A common method is the slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture. Other techniques include vapor diffusion and cooling crystallization.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector at various orientations.[3]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. This model is subsequently refined to best fit the experimental data, yielding the final atomic coordinates and other structural parameters.[3]
NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution. For fluorinated compounds like this compound derivatives, ¹⁹F NMR provides valuable, additional information.[5][6]
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are often performed to establish correlations between different nuclei and aid in the complete assignment of the structure.
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the various NMR spectra are analyzed to determine the connectivity of the atoms and the overall structure of the molecule.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of ions and is used to determine the molecular weight and elemental composition of a compound.
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized. Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the structural elucidation of a novel this compound derivative, integrating the discussed analytical techniques.
Caption: Workflow for the synthesis and structural confirmation of a this compound derivative.
Logical Relationship of Analytical Techniques
The interplay between these analytical techniques provides a comprehensive understanding of a new chemical entity.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | Jiayuan [jy-chemical.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 6. biophysics.org [biophysics.org]
Measuring Lipophilicity of 2,3,5-Trifluoropyridine-Containing Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the lipophilicity of novel compounds is a critical step in the drug discovery pipeline. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), profoundly influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comparative overview of the primary methods for measuring the lipophilicity of 2,3,5-trifluoropyridine-containing compounds, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
The introduction of fluorine atoms into a pyridine ring, as in this compound, can significantly alter its physicochemical properties, including lipophilicity. Accurately quantifying this parameter is therefore essential for structure-activity relationship (SAR) studies and the optimization of lead compounds. This guide compares three principal methodologies: the traditional Shake-Flask method, the high-throughput Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, and the specialized ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy technique, which is particularly suited for fluorinated compounds. Additionally, we will explore the role of computational models in predicting lipophilicity.
Comparison of Lipophilicity Measurement Methods
The choice of method for determining lipophilicity depends on factors such as the required accuracy, sample purity, throughput needs, and the specific chemical nature of the compound. For fluorinated molecules like this compound derivatives, specialized techniques can offer significant advantages.
| Method | Principle | Advantages | Disadvantages | Throughput |
| Shake-Flask (SF) | Direct measurement of the compound's distribution between n-octanol and an aqueous phase (e.g., water or buffer) at equilibrium.[1] | Considered the "gold standard" for accuracy.[1] Provides a direct measure of the partition coefficient. | Labor-intensive and time-consuming.[1] Requires a relatively large amount of pure compound.[1] Prone to emulsion formation.[1] Limited logP range (-2 to 4).[1] | Low |
| RP-HPLC | Indirect measurement based on the correlation of a compound's retention time on a reverse-phase column with the known logP values of a set of reference compounds.[2] | High-throughput and rapid.[2] Requires a small amount of sample and is less sensitive to impurities.[2] Wider logP measurement range.[2] | Indirect method; accuracy depends on the choice of reference compounds and the chromatographic conditions. | High |
| ¹⁹F NMR Spectroscopy | A variation of the shake-flask method where the concentration of the fluorinated compound in each phase is determined by ¹⁹F NMR, often using a fluorinated internal standard.[3] | Highly accurate for fluorinated compounds. Does not require the compound to be UV-active or completely pure. No calibration curve is needed. | Requires access to an NMR spectrometer with a fluorine probe. | Medium |
| Computational (In Silico) | Prediction of logP based on the molecule's structure using algorithms that consider atomic contributions, fragments, or whole-molecule properties. | Extremely high-throughput and cost-effective. Can be used for virtual compounds before synthesis. | Accuracy varies depending on the algorithm and the similarity of the compound to the training set of the software. Experimental verification is often necessary. | Very High |
Impact of Fluorination on Pyridine Lipophilicity: A Data-Driven Comparison
| Compound | Structure | LogP (Experimental) | LogP (Calculated) |
| Pyridine | C₅H₅N | 0.65 | - |
| 2-Fluoropyridine | C₅H₄FN | 0.8 | - |
| 2,3-Difluoropyridine | C₅H₃F₂N | - | 1.4 |
| 2,5-Difluoropyridine | C₅H₃F₂N | - | 1.36 |
| This compound | C₅H₂F₃N | Not Available | 1.5 |
Note: The calculated logP value for this compound is sourced from chemical property databases.
Experimental Protocols
Detailed methodologies for the key experimental techniques are provided below. These protocols can be adapted based on the specific properties of the this compound-containing compound and the available laboratory equipment.
Shake-Flask Method (logD₇.₄)
This protocol is a standard procedure for the direct determination of the distribution coefficient at a physiologically relevant pH.
Materials:
-
Test compound (e.g., a this compound derivative)
-
n-Octanol (pre-saturated with phosphate buffer)
-
Phosphate buffer (pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for concentration determination (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in either n-octanol or the phosphate buffer.
-
Add equal volumes of the pre-saturated n-octanol and phosphate buffer to a glass vial.
-
Add a small aliquot of the test compound stock solution to the vial. The final concentration should be within the linear range of the analytical method.
-
Securely cap the vial and shake it vigorously for a predetermined time (e.g., 1-2 hours) to ensure the partitioning equilibrium is reached.
-
After shaking, centrifuge the vial at a moderate speed to separate the two phases completely.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the logD₇.₄ value using the following equation: logD₇.₄ = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This indirect method relies on the correlation between the retention time of a compound and its lipophilicity.
Materials:
-
HPLC system with a UV or MS detector
-
Reversed-phase C18 column
-
Mobile phase A: Water with a suitable buffer (e.g., phosphate buffer) and/or organic modifier (e.g., acetonitrile or methanol)
-
Mobile phase B: Organic modifier (e.g., acetonitrile or methanol)
-
A set of reference compounds with known logP values that bracket the expected logP of the test compound.
-
Test compound
Procedure:
-
Calibration:
-
Prepare solutions of the reference compounds in a suitable solvent.
-
Inject each reference compound into the HPLC system and record its retention time (tᵣ).
-
Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each reference compound using the formula: k = (tᵣ - t₀) / t₀.
-
Create a calibration curve by plotting the log(k) values against the known logP values of the reference compounds. Perform a linear regression to obtain the equation of the line.
-
-
Sample Analysis:
-
Prepare a solution of the this compound-containing compound.
-
Inject the test compound into the HPLC system under the same chromatographic conditions used for the reference compounds and record its retention time.
-
Calculate the capacity factor (k) for the test compound.
-
-
LogP Determination:
-
Use the calibration curve equation to calculate the logP value of the test compound from its log(k) value.
-
¹⁹F NMR Spectroscopy Method
This method is particularly advantageous for fluorinated compounds. The following protocol is adapted from a study on 2-(thiofluoroalkyl)pyridines.[2]
Materials:
-
NMR spectrometer with a fluorine probe
-
NMR tubes
-
Test compound (a this compound derivative)
-
Fluorinated internal standard of known lipophilicity (e.g., trifluoroethanol)
-
n-Octanol
-
Phosphate buffer (pH 7.4)
-
Pear-shaped flask (10 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Partitioning:
-
To a 10 mL pear-shaped flask, add the test compound (1-10 mg), n-octanol (2 mL), phosphate buffer (pH 7.4, 2 mL), and a small amount of the fluorinated internal standard (e.g., 5 µL of trifluoroethanol).
-
Stir the biphasic mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Allow the phases to separate completely overnight.
-
-
NMR Sample Preparation:
-
Carefully withdraw an aliquot from the n-octanol phase and transfer it to an NMR tube.
-
Carefully withdraw an aliquot from the aqueous phase and transfer it to a separate NMR tube.
-
-
¹⁹F NMR Analysis:
-
Acquire the ¹⁹F NMR spectrum for each phase.
-
Integrate the signals corresponding to the test compound and the internal standard in both the n-octanol and the aqueous phase spectra.
-
-
LogD Calculation:
-
The logD of the test compound can be calculated using the integration values and the known logD of the internal standard. The calculation is based on the relative partitioning of the two compounds.
-
Computational (In Silico) Methods
A variety of computational methods are available to predict logP values directly from the chemical structure. These methods are invaluable for high-throughput screening of virtual libraries and for prioritizing compounds for synthesis.
Commonly Used Computational Approaches:
-
Atom-based methods: These methods calculate logP by summing the contributions of individual atoms.
-
Fragment-based methods: The logP is estimated by summing the contributions of predefined molecular fragments.
-
Property-based methods: These approaches use whole-molecule properties like molecular surface area and polarizability to predict logP.
Popular Software and Web Tools:
-
ACD/Labs LogP: A commercial software that offers multiple algorithms for logP prediction.
-
ChemAxon MarvinSketch: Provides logP and logD prediction capabilities.
-
Molinspiration: A free online tool for calculating various molecular properties, including logP.
-
ALOGPS: A free online tool for logP and aqueous solubility prediction.
-
SwissADME: A free web tool that provides predictions for multiple physicochemical properties, including several different calculated logP values.
The following table shows a comparison of calculated logP values for this compound from different online predictors, highlighting the variability that can exist between different algorithms.
| Computational Method/Software | Calculated logP for this compound |
| ALOGPS | 1.45 |
| XLOGP3 | 1.5 |
| Molinspiration (miLogP) | 1.62 |
It is crucial to recognize that in silico predictions are estimates and should ideally be confirmed by experimental data, especially for novel chemical scaffolds.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the Shake-Flask and RP-HPLC methods.
Caption: Workflow for the Shake-Flask Method.
Caption: Workflow for the RP-HPLC Method.
Conclusion
Measuring the lipophilicity of this compound-containing compounds is a multifaceted task with several reliable methods at the disposal of the modern researcher. The traditional Shake-Flask method remains the benchmark for accuracy, while RP-HPLC offers a high-throughput alternative suitable for rapid screening. For fluorinated compounds, ¹⁹F NMR spectroscopy presents a highly specific and accurate approach. Complementing these experimental techniques, computational methods provide rapid, cost-effective estimations of lipophilicity that can guide synthetic efforts. By understanding the principles, advantages, and limitations of each method, and by selecting the most appropriate technique for the specific research question, scientists can effectively characterize the lipophilicity of their novel compounds and accelerate the drug discovery and development process.
References
A Comparative Guide for Synthetic Intermediates: 2,3,5-Trifluoropyridine vs. 2,3,5-Trichloropyridine
In the landscape of pharmaceutical and agrochemical development, the choice of synthetic intermediates is a critical decision that profoundly influences reaction efficiency, yield, and the ultimate biological activity of the target molecule. Among the plethora of heterocyclic building blocks, halogenated pyridines stand out for their versatile reactivity. This guide provides an in-depth, objective comparison of two key intermediates: 2,3,5-trifluoropyridine and 2,3,5-trichloropyridine, offering researchers, scientists, and drug development professionals the detailed data necessary to make informed decisions for their synthetic strategies.
I. Physicochemical Properties: A Tale of Two Halogens
The fundamental differences in the physicochemical properties of this compound and 2,3,5-trichloropyridine, stemming from the variance in their halogen substituents, dictate their behavior in reaction media and their handling requirements. This compound is a colorless liquid, while 2,3,5-trichloropyridine is a crystalline solid at room temperature. This difference in physical state has practical implications for storage, handling, and reaction setup.
| Property | This compound | 2,3,5-Trichloropyridine |
| CAS Number | 76469-41-5 | 16063-70-0 |
| Molecular Formula | C5H2F3N | C5H2Cl3N |
| Molecular Weight | 133.07 g/mol | 182.44 g/mol |
| Appearance | Colorless liquid | Off-white to yellow crystalline powder |
| Boiling Point | 102 °C | 219 °C |
| Melting Point | Not applicable | 46-50 °C |
| Density | 1.499 g/mL at 25 °C | Not specified |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, acetone, and xylene. | Slightly soluble in water. |
II. Reactivity and Performance in Key Synthetic Transformations
The primary utility of these intermediates lies in their susceptibility to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The nature of the halogen atom significantly influences the reactivity of the pyridine ring.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the high electronegativity of the fluorine atoms in this compound makes the pyridine ring more electron-deficient and thus more susceptible to nucleophilic attack compared to its chlorinated analog. This phenomenon, often referred to as the "element effect," typically results in higher reaction rates for fluorinated aromatics. The rate-determining step is the initial addition of the nucleophile, which is accelerated by the strong inductive electron-withdrawing effect of fluorine.
While direct comparative quantitative data for these specific isomers is scarce, the general principle suggests that this compound will exhibit greater reactivity in SNAr reactions. This allows for milder reaction conditions, potentially reducing side reactions and improving overall yield.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
In contrast to SNAr, the reactivity trend in palladium-catalyzed cross-coupling reactions is often reversed. The carbon-chlorine bond is generally more reactive than the carbon-fluorine bond in the oxidative addition step of the catalytic cycle. Consequently, 2,3,5-trichloropyridine is often the more suitable substrate for reactions like the Suzuki-Miyaura coupling, allowing for efficient carbon-carbon bond formation.
III. Applications in Synthesis
Both intermediates serve as crucial building blocks in the synthesis of a wide range of biologically active molecules.
This compound is predominantly used in the synthesis of fluorine-containing pharmaceuticals and agrochemicals. The introduction of fluorine atoms can enhance the metabolic stability, binding affinity, and bioavailability of the final product.
2,3,5-Trichloropyridine is a versatile and widely used intermediate in the production of herbicides, fungicides, and insecticides. It is a key precursor to 3,5-dichloro-2-pyridinol, which is then used to synthesize a variety of pesticides. It can also be a starting material for the synthesis of other functionalized pyridines, including 2,3-difluoro-5-chloropyridine through fluorination.
IV. Experimental Protocols
The following are representative experimental protocols for the synthesis and application of these intermediates.
Synthesis of 2,3,5-Trichloropyridine from Pentachloropyridine
This procedure describes the reductive dechlorination of pentachloropyridine.
-
Reactants:
-
Pentachloropyridine (0.1 mole, 25.1 g)
-
Zinc dust (0.60 gram atom, 39.0 g)
-
6N Ammonium hydroxide (200 mL)
-
Toluene (100 mL)
-
-
Procedure:
-
To a 500 mL 3-neck flask equipped with a reflux condenser, thermometer, and stirrer, add 6N ammonium hydroxide, zinc dust, toluene, and pentachloropyridine. The initial pH of the mixture is approximately 12.6.
-
Heat the mixture to 70°C with stirring and maintain these conditions for 35 hours.
-
After the reaction period, cool the mixture to 20°C and filter to remove insoluble materials.
-
Wash the filter cake with toluene and combine the wash with the filtrate.
-
Concentrate the combined filtrate by distillation to yield 2,3,5-trichloropyridine. A typical yield is around 52% of the theoretical value.
-
Caption: Workflow for the synthesis of 2,3,5-trichloropyridine.
Synthesis of 3,5-Dichloro-2-pyridinol from 2,3,5-Trichloropyridine
This protocol details the hydrolysis of 2,3,5-trichloropyridine, a common subsequent reaction.
-
Reactants:
-
2,3,5-Trichloropyridine
-
Alkali metal hydroxide (e.g., NaOH)
-
-
Procedure:
-
While a specific detailed protocol for the hydrolysis of 2,3,5-trichloropyridine to 3,5-dichloro-2-pyridinol is mentioned as a common transformation, a step-by-step procedure is not provided in the search results. However, it is stated that this conversion can be achieved by treating the trichloro compound with an alkali metal hydroxide using conventional techniques.
-
Halogen Exchange Fluorination of 2,3,5-Trichloropyridine
This procedure outlines the conversion of the trichloro- to the trifluoro-pyridine.
-
Reactants:
-
2,3,5-Trichloropyridine
-
Potassium fluoride (KF)
-
Phase transfer catalyst (e.g., tetraphenylphosphonium bromide or tetrabutylphosphonium bromide)
-
Organic solvent (e.g., N-Methylpyrrolidone or tetramethylene sulfone)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
In a suitable reaction vessel, combine 2,3,5-trichloropyridine, potassium fluoride, and the phase transfer catalyst in an organic solvent.
-
Under the protection of an inert gas, heat the reaction mixture to 180-190°C for 5-10 hours.
-
Subsequently, increase the temperature to 200-210°C and maintain for 10-15 hours to yield this compound. This two-temperature approach first promotes the formation of the monofluorinated intermediate, which is then converted to the difluoro product at the higher temperature.
-
Caption: Reaction pathway for the fluorination of 2,3,5-trichloropyridine.
Suzuki-Miyaura Coupling of a Dichloropyridine (General Protocol)
The following is a general protocol for a Suzuki-Miyaura coupling, which can be adapted for 2,3,5-trichloropyridine. The selectivity of the coupling at different positions would need to be determined experimentally.
-
Reactants:
-
Dichloropyridine (e.g., 2,5-dichloropyridine as an analogue) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (2.0 mmol)
-
Anhydrous 1,4-dioxane (10 mL total)
-
Degassed water (2 mL)
-
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the dichloropyridine, arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare a catalyst premix by dissolving palladium(II) acetate and SPhos in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
V. Conclusion
The choice between this compound and 2,3,5-trichloropyridine as a synthetic intermediate is highly dependent on the desired subsequent transformation. For nucleophilic aromatic substitution reactions where enhanced reactivity and milder conditions are paramount, this compound is the superior choice. Conversely, for palladium-catalyzed cross-coupling reactions, the greater reactivity of the C-Cl bond makes 2,3,5-trichloropyridine the more conventional and often more effective substrate.
This guide provides the foundational data and protocols to assist researchers in navigating this choice. The provided experimental details serve as a starting point for laboratory synthesis, and the comparative data on physicochemical properties and reactivity will aid in the strategic planning of complex synthetic routes in the pursuit of novel pharmaceuticals and agrochemicals.
Unraveling the Reactivity of 2,3,5-Trifluoropyridine: A Computational and Experimental Comparison
For researchers, scientists, and professionals in drug development, understanding the reaction mechanisms of fluorinated pyridines is crucial for the rational design of novel pharmaceuticals and agrochemicals. This guide provides a comparative analysis of the computational modeling of 2,3,5-trifluoropyridine's reaction mechanisms, juxtaposed with experimental data and alternative models to offer a comprehensive overview of its reactivity.
The introduction of fluorine atoms into the pyridine ring significantly alters its electronic properties, making it a key scaffold in medicinal chemistry. This compound, with its unique substitution pattern, presents a compelling case for detailed mechanistic studies. Computational modeling, in concert with experimental validation, provides a powerful approach to elucidate the intricacies of its chemical behavior, particularly in nucleophilic aromatic substitution (SNAr) reactions, which are fundamental to the functionalization of this heterocyclic system.
Comparison of Computational Models for Nucleophilic Aromatic Substitution (SNAr)
The primary reaction mechanism for this compound is nucleophilic aromatic substitution (SNAr). Computational studies on analogous fluorinated pyridines, predominantly employing Density Functional Theory (DFT), have been instrumental in predicting the regioselectivity and reaction kinetics of such transformations. These theoretical models are often compared against experimental findings to validate their accuracy.
A central point of investigation in the SNAr mechanism of fluorinated aromatics is the nature of the pathway: a stepwise route involving a discrete Meisenheimer intermediate or a concerted process. While direct computational studies specifically on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on related polyfluorinated pyridines.
| Computational Model | Key Findings for Analogous Systems | Predicted Reactivity for this compound |
| DFT (e.g., B3LYP, M06-2X) | For pentafluoropyridine, DFT calculations predict that nucleophilic attack is most favorable at the 4-position (para to the nitrogen), followed by the 2-position (ortho).[1] The calculated activation barriers are generally in good agreement with experimental kinetic data. | For this compound, nucleophilic attack is predicted to occur preferentially at the 2-position, which is ortho to the nitrogen and activated by the adjacent fluorine at the 3-position. The 5-position is also a likely site of attack. |
| Ab initio methods (e.g., MP2, CCSD(T)) | Higher-level ab initio calculations provide more accurate energy profiles but are computationally more expensive. They are often used to benchmark DFT results for smaller, model systems. | These methods would provide a more refined understanding of the transition state geometries and energies for the SNAr reaction of this compound, potentially clarifying the concerted vs. stepwise nature of the mechanism. |
| Continuum Solvation Models (e.g., PCM, SMD) | Solvation models are crucial for accurately predicting reaction rates in solution, as they account for the stabilization of charged intermediates and transition states. | The inclusion of a solvent model is expected to lower the activation energy for the SNAr reaction of this compound compared to gas-phase calculations, bringing the theoretical predictions closer to experimental reality. |
Experimental Data and Comparison
Experimental studies on the reactivity of fluoropyridines provide the ultimate benchmark for computational models. Key experimental observables include reaction rates, product distribution, and the isolation or spectroscopic detection of reaction intermediates.
While specific kinetic data for this compound is sparse, the general reactivity trends of fluoropyridines in SNAr reactions are well-established. The rate of reaction is influenced by the position of the fluorine atoms, the nature of the nucleophile, and the reaction conditions.
| Experimental Parameter | General Observations for Fluoropyridines | Expected Outcome for this compound |
| Reaction Rate | The reactivity of fluoro- aza-aromatics in SNAr reactions generally follows the order F > Cl > Br > I, due to the high electronegativity of fluorine stabilizing the transition state. | This compound is expected to be highly reactive towards nucleophiles, with substitution occurring under relatively mild conditions. |
| Regioselectivity | Nucleophilic attack on polyfluoropyridines is favored at positions para and ortho to the ring nitrogen. | For this compound, nucleophilic attack is anticipated to favor the 2- and 6-positions (if unsubstituted) due to the activating effect of the nitrogen atom. The fluorine at the 3-position is expected to further activate the 2-position. |
| Product Yield | Yields for SNAr reactions on fluoropyridines are generally high, especially with strong nucleophiles. | Reactions of this compound with common nucleophiles like amines and alkoxides are expected to proceed with good to excellent yields. |
Experimental Protocols
A standardized experimental protocol for conducting nucleophilic aromatic substitution on a fluoropyridine is essential for obtaining reproducible and comparable data. The following is a representative procedure adapted from established methods for the reaction of 2-fluoropyridine with an amine nucleophile.
General Protocol for Nucleophilic Aromatic Substitution of a Fluoropyridine:
-
Reaction Setup: To a dry, inert-atmosphere flask, add the fluoropyridine substrate (1.0 eq.), the amine nucleophile (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a dry, aprotic solvent (e.g., DMF, DMSO, or acetonitrile) to the flask. The concentration of the substrate is typically in the range of 0.1-0.5 M.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C) and monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
The logical workflow for investigating the reaction mechanisms of this compound involves a synergistic interplay between computational modeling and experimental validation.
Caption: Workflow for elucidating the reaction mechanism of this compound.
This integrated approach, leveraging the predictive power of computational chemistry and the empirical evidence from laboratory experiments, is essential for a thorough understanding of the reaction mechanisms of this compound. Such knowledge is invaluable for the targeted synthesis of complex molecules with desired biological activities.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 2,3,5-Trifluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,3,5-trifluoropyridine. Due to a lack of publicly available experimental mass spectra for this specific compound, this guide provides a predicted fragmentation pathway based on established principles of mass spectrometry and comparative data from related fluorinated aromatic compounds. This information is intended to aid researchers in the identification and structural elucidation of this compound and similar molecules.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound under electron ionization is expected to be influenced by the high stability of the pyridine ring and the presence of electronegative fluorine atoms. A prominent molecular ion peak is anticipated due to the aromatic nature of the compound. Subsequent fragmentation is likely to involve the loss of fluorine, hydrogen fluoride (HF), and cleavage of the pyridine ring.
A proposed fragmentation pathway for this compound is illustrated below:
Caption: Predicted EI-MS fragmentation of this compound.
Comparison with Alternative Fluorinated Aromatic Compounds
To substantiate the predicted fragmentation pattern, it is useful to compare it with the known fragmentation of similar compounds. The following table summarizes the expected key fragments for this compound and compares them with the observed fragments for monofluorobenzene and 1,2,4-trifluorobenzene. This comparison highlights common fragmentation behaviors among fluorinated aromatic compounds.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Neutral Losses |
| This compound (Predicted) | 133 | 114 ([M-F]⁺), 113 ([M-HF]⁺), 94, 71 |
| Monofluorobenzene | 96 | 77 ([M-F]⁺), 70 ([M-C₂H₂]⁺), 51 |
| 1,2,4-Trifluorobenzene | 132 | 113 ([M-F]⁺), 112 ([M-HF]⁺), 93, 82 |
This comparative data suggests that the initial loss of a fluorine atom or a molecule of hydrogen fluoride is a common and significant fragmentation pathway for fluorinated aromatic compounds. The subsequent fragmentation involves the cleavage of the aromatic ring, leading to a series of smaller, stable fragment ions.
Experimental Protocol for Mass Spectrometry Analysis
For researchers wishing to obtain experimental data for this compound, the following protocol for electron ionization mass spectrometry (EI-MS) is recommended.
1. Instrumentation:
-
A gas chromatograph-mass spectrometer (GC-MS) system equipped with an electron ionization source.
2. Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.
3. GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Transfer Line Temperature: 280 °C
4. Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/second
5. Data Analysis:
-
The resulting mass spectrum should be analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern can then be compared with the predicted data in this guide to confirm the structure of this compound.
This guide provides a foundational understanding of the expected mass spectrometry fragmentation of this compound, offering a valuable resource for its identification and characterization in complex mixtures. Experimental verification using the outlined protocol is highly recommended to confirm these predictions.
Safety Operating Guide
Proper Disposal of 2,3,5-Trifluoropyridine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2,3,5-Trifluoropyridine is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical responsibly. This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation, necessitating careful handling throughout its lifecycle.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood. Adherence to personal protective equipment (PPE) standards, including the use of safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.
In case of accidental release:
-
Eliminate all ignition sources from the area.
-
For small spills, absorb the chemical with an inert, non-combustible material such as dry earth or sand.
-
Use non-sparking tools to collect the absorbed material and place it into a designated, sealable container for hazardous waste.[3]
Quantitative Data Summary
The following table summarizes key safety and physical properties of this compound.
| Property | Value |
| CAS Number | 76469-41-5 |
| Molecular Formula | C5H2F3N |
| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statement (Disposal) | P501 (Dispose of contents/container to an approved waste disposal plant) |
| Flash Point | 30°C |
| Incompatibilities | Strong bases, reducing agents, strong nucleophiles, and reactive metals[2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The mandated and primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[4] Attempting to neutralize or dispose of this chemical through standard laboratory drains is strictly prohibited.
Materials Required:
-
Original container with this compound waste
-
Compatible, leak-proof hazardous waste container
-
Hazardous waste labels (as provided by your institution's Environmental Health & Safety department)
-
Appropriate PPE (safety goggles, gloves, lab coat)
Procedure:
-
Waste Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, pipette tips) separately from other waste streams.
-
Do not mix with incompatible materials such as strong bases or reactive metals.[2]
-
-
Container Preparation:
-
Select a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
-
The original product container may be used if it is in good condition.
-
-
Labeling:
-
Attach a completed hazardous waste label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Flammable," "Irritant")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
-
-
Waste Accumulation:
-
Carefully transfer the waste this compound into the labeled container.
-
Keep the container closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area that is well-ventilated and away from ignition sources.[5]
-
-
Arranging for Disposal:
-
Once the container is full or is no longer being used, contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup.
-
Follow all institutional procedures for scheduling a hazardous waste collection.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. Page loading... [guidechem.com]
- 3. This compound(76469-41-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 76469-41-5 | TCI AMERICA [tcichemicals.com]
Personal protective equipment for handling 2,3,5-Trifluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,3,5-Trifluoropyridine in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Immediate Precautions
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] Vapors may be heavier than air and can form explosive mixtures with air.[2] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area, away from heat, sparks, and open flames.[2][3]
Key Hazards:
-
Flammable Liquid and Vapor: Keep away from ignition sources.[1][2][3]
-
Skin and Eye Irritant: Avoid contact with skin and eyes.[1][4]
-
Respiratory Irritant: Use in a well-ventilated area or with respiratory protection.[1]
-
Toxic Combustion Products: Fire may produce irritating, corrosive, and/or toxic gases, including hydrogen fluoride.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving is recommended. Use a nitrile glove as the inner layer and a more resistant glove such as Viton® or butyl rubber for the outer layer, especially for extended contact. For incidental contact, thick nitrile gloves may be sufficient, but should be replaced immediately upon splash contact. | While specific breakthrough data for this compound is not readily available, pyridines and halogenated hydrocarbons can be aggressive towards many common glove materials. Nitrile gloves offer poor resistance to some pyridines. Butyl rubber and Viton® generally offer better protection against a wider range of organic chemicals.[6][7] |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing. | To protect eyes and face from splashes and vapors. |
| Skin and Body Protection | A flame-resistant lab coat must be worn and kept fully buttoned. Protective clothing and boots may be necessary depending on the scale of work. | To protect skin from accidental contact and to provide a barrier against fire hazards. |
| Respiratory Protection | For operations that may generate significant vapors or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is required. In case of spills or emergencies, a positive pressure self-contained breathing apparatus (SCBA) should be used.[2] | To prevent inhalation of irritating and potentially toxic vapors. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining a safe laboratory environment.
-
Ventilation: Always handle this compound in a certified chemical fume hood.
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle under an inert atmosphere (e.g., nitrogen or argon).
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[1][3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[4]
Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent injury and further contamination.
| Spill Size | Procedure |
| Small Spill | 1. Evacuate all non-essential personnel from the immediate area. 2. Ensure adequate ventilation and eliminate all ignition sources.[2] 3. Wear appropriate PPE, including respiratory protection. 4. Absorb the spill with a non-combustible material such as dry earth, sand, or a commercial absorbent.[2] 5. Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[2] |
| Large Spill | 1. Immediately evacuate the laboratory and alert others in the vicinity. 2. Activate the fire alarm if there is a risk of fire. 3. Contact your institution's emergency response team. 4. Do not attempt to clean up a large spill without proper training and equipment. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 20 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container for halogenated organic waste.[2][5] Do not mix with non-halogenated waste to avoid increased disposal costs and complications.[4]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name "this compound."
-
Contaminated Materials: All materials used to clean up spills, as well as any contaminated PPE, must be placed in a sealed container and disposed of as hazardous waste.
-
Disposal Vendor: Arrange for pickup and disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[3]
Experimental Workflow and Safety Diagram
The following diagram outlines the standard workflow for handling this compound, emphasizing key safety checkpoints.
Caption: Standard operating procedure for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
